molecular formula C12H15B B1337486 1-Bromo-2-cyclohexylbenzene CAS No. 59734-92-8

1-Bromo-2-cyclohexylbenzene

Cat. No.: B1337486
CAS No.: 59734-92-8
M. Wt: 239.15 g/mol
InChI Key: BXMDAGGQRIDSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-cyclohexylbenzene is a useful research compound. Its molecular formula is C12H15Br and its molecular weight is 239.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-cyclohexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMDAGGQRIDSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449311
Record name 1-BROMO-2-CYCLOHEXYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59734-92-8
Record name 1-BROMO-2-CYCLOHEXYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-cyclohexylbenzene from Cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 1-bromo-2-cyclohexylbenzene from cyclohexylbenzene. The primary method described is electrophilic aromatic bromination. A significant challenge in this synthesis is controlling the regioselectivity to favor the ortho isomer over the thermodynamically more stable para isomer. This document provides a comprehensive overview of a standard experimental protocol, discusses the factors influencing isomer distribution, and presents strategies to potentially enhance ortho-selectivity. All quantitative data is summarized in tables, and a detailed experimental workflow is visualized.

Introduction

Cyclohexylbenzene is an aromatic hydrocarbon that serves as a versatile starting material in organic synthesis. Its bromination is a key step in the preparation of various intermediates used in the pharmaceutical and materials science industries. The cyclohexyl group is an activating, ortho-, para- directing group in electrophilic aromatic substitution reactions. However, the steric bulk of the cyclohexyl group generally leads to a preferential formation of the para-substituted product, 1-bromo-4-cyclohexylbenzene. The synthesis of the ortho-isomer, this compound, therefore, presents a regioselectivity challenge that requires careful consideration of reaction conditions.

This guide provides a detailed methodology for the bromination of cyclohexylbenzene and discusses the chemical principles governing the isomeric product distribution.

Reaction Mechanism and Regioselectivity

The bromination of cyclohexylbenzene proceeds via a classical electrophilic aromatic substitution mechanism. The reaction is typically initiated by the generation of a highly electrophilic bromine species, often by the action of a Lewis acid catalyst on molecular bromine. This electrophile is then attacked by the electron-rich aromatic ring of cyclohexylbenzene to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the brominated product.

The cyclohexyl group, being an electron-donating alkyl group, activates the benzene ring towards electrophilic attack and directs the incoming electrophile to the ortho and para positions. The formation of ortho and para isomers is favored due to the stabilization of the corresponding carbocation intermediates through resonance and the inductive effect of the alkyl group.

However, the steric hindrance imposed by the bulky cyclohexyl group significantly disfavors the approach of the electrophile to the ortho positions. Consequently, the para isomer is generally the major product. The ratio of ortho to para isomers is influenced by several factors, including the nature of the brominating agent, the catalyst used, the reaction temperature, and the solvent.

Experimental Protocol: Bromination of Cyclohexylbenzene

This protocol describes a general procedure for the bromination of cyclohexylbenzene using bromine and a Lewis acid catalyst. It is important to note that this procedure will likely yield a mixture of ortho and para isomers, with the para isomer being the major product. Subsequent purification will be necessary to isolate the desired this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)QuantityMoles
Cyclohexylbenzene160.260.9416.03 g (17.05 mL)0.1
Bromine159.813.1217.58 g (5.63 mL)0.11
Anhydrous Ferric Bromide (FeBr₃)295.564.642.96 g0.01
Dichloromethane (CH₂Cl₂)84.931.33100 mL-
10% Sodium Thiosulfate (Na₂S₂O₃) solution--50 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution--50 mL-
Brine--50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.372.665 g-

Equipment:

  • 250 mL three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation or column chromatography

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add cyclohexylbenzene (16.03 g, 0.1 mol) and dichloromethane (100 mL).

  • Catalyst Addition: Carefully add anhydrous ferric bromide (2.96 g, 0.01 mol) to the flask.

  • Bromination: Cool the mixture to 0 °C using an ice bath. Add bromine (17.58 g, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes with continuous stirring. The reaction is exothermic, and the temperature should be maintained below 5 °C.

  • Reaction Completion: After the addition of bromine is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by carefully pouring the mixture into 100 mL of cold water.

    • Transfer the mixture to a separatory funnel and wash with 10% sodium thiosulfate solution (50 mL) to remove any unreacted bromine.

    • Wash with saturated sodium bicarbonate solution (50 mL) to neutralize any acidic byproducts.

    • Wash with brine (50 mL).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product will be a mixture of this compound, 1-bromo-4-cyclohexylbenzene, and potentially some unreacted starting material.

    • Separate the isomers using fractional distillation under reduced pressure or by column chromatography on silica gel. The boiling points of the isomers are expected to be close, making distillation challenging. Column chromatography is often the more effective method for separation.

Expected Results:

The yield of the mixed bromo-cyclohexylbenzene isomers is typically in the range of 70-85%. The ratio of ortho to para isomers can vary but is generally expected to be low for the ortho product (e.g., 1:5 to 1:10).

ProductMolecular FormulaMolar Mass ( g/mol )Typical Yield (mixture)Ortho:Para Ratio
This compoundC₁₂H₁₅Br239.1570-85%1:5 - 1:10
1-Bromo-4-cyclohexylbenzeneC₁₂H₁₅Br239.15

Strategies to Enhance Ortho-Selectivity

Achieving high ortho-selectivity in the bromination of alkylbenzenes is a known synthetic challenge. Some strategies that have been explored for other substrates and could be adapted for cyclohexylbenzene include:

  • Use of Bulky Brominating Agents: While seemingly counterintuitive, some bulky brominating agents in combination with specific catalysts might favor ortho substitution through unique transition states.

  • Directed Ortho Metalation: This multi-step approach involves the introduction of a directing group at the ortho position, followed by metalation and then reaction with a bromine source. The directing group is subsequently removed. This method offers high selectivity but is less atom-economical.

  • Catalyst Control: The use of shape-selective catalysts, such as certain zeolites, has been shown to influence the regioselectivity of aromatic substitutions.[1] However, many zeolites tend to favor the para isomer. Research into catalysts that can create a sterically constrained environment around the ortho position is ongoing.

  • Use of Blocking Groups: A temporary blocking group can be introduced at the para position, forcing bromination to occur at the ortho positions. The blocking group is then removed in a subsequent step.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Cyclohexylbenzene + Dichloromethane B Add FeBr3 Catalyst A->B C Cool to 0°C B->C D Add Bromine (dropwise) C->D E Stir at Room Temp. D->E F Quench with Water E->F G Wash with Na2S2O3 F->G H Wash with NaHCO3 G->H I Wash with Brine H->I J Dry with MgSO4 I->J K Solvent Removal (Rotovap) J->K L Isomer Separation (Chromatography/ Distillation) K->L M This compound (Ortho Product) L->M

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from cyclohexylbenzene via electrophilic aromatic bromination is a feasible but challenging process due to the inherent preference for para-substitution. The provided experimental protocol offers a general method for this transformation, which will necessitate a robust purification strategy to isolate the desired ortho-isomer. For researchers requiring higher ortho-selectivity, investigation into more advanced synthetic strategies such as directed metalation or the use of specialized catalytic systems may be necessary. This guide serves as a foundational document for professionals in the field, providing the essential details for the synthesis and highlighting the key chemical principles at play.

References

An In-depth Technical Guide to 1-Bromo-2-cyclohexylbenzene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 1-Bromo-2-cyclohexylbenzene. The information is presented to support research, scientific analysis, and drug development activities where this compound may be a key intermediate or structural motif.

Core Chemical and Physical Properties

This compound is a halogenated aromatic compound. A summary of its key chemical and physical properties is provided in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₅Br--INVALID-LINK--[1]
Molecular Weight 239.15 g/mol --INVALID-LINK--[1]
CAS Number 59734-92-8--INVALID-LINK--[1]
Boiling Point 79-83 °C at 0.01 mmHgNot explicitly cited
Density 1.295 g/cm³Not explicitly cited
Refractive Index 1.5605Not explicitly cited
Appearance Clear, colorless liquidNot explicitly cited
Solubility Information not available

Molecular Structure

The structure of this compound consists of a benzene ring substituted with a bromine atom and a cyclohexyl group at adjacent positions.

Key Structural Identifiers:

  • IUPAC Name: this compound[1]

  • SMILES: C1CCC(CC1)C2=CC=CC=C2Br[1]

  • InChI Key: BXMDAGGQRIDSPA-UHFFFAOYSA-N[1]

Synthesis

While several synthetic routes are possible, a common conceptual pathway involves the coupling of a brominated benzene derivative with a cyclohexyl source. One potential, though not explicitly detailed in the available literature, is the reaction of 1,2-dibromobenzene with a cyclohexylating agent. A generalized workflow for such a synthesis is depicted below.

Synthesis_Workflow Conceptual Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup and Purification cluster_product Final Product 1,2-Dibromobenzene 1,2-Dibromobenzene Coupling_Reaction Cross-Coupling Reaction (e.g., Kumada or Suzuki coupling) 1,2-Dibromobenzene->Coupling_Reaction Cyclohexylating_Agent Cyclohexylating Agent (e.g., Cyclohexyl Grignard) Cyclohexylating_Agent->Coupling_Reaction Quenching Quenching Coupling_Reaction->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Crude Product Final_Product This compound Chromatography->Final_Product

Caption: Conceptual Synthesis Workflow.

Experimental Protocols

General Synthesis Protocol (Hypothetical)

Materials:

  • 1,2-Dibromobenzene

  • Magnesium turnings

  • Cyclohexyl bromide

  • Anhydrous diethyl ether or THF

  • Palladium or Nickel catalyst (for cross-coupling)

  • Hydrochloric acid (for quenching)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for elution)

Procedure:

  • Grignard Reagent Formation (if applicable): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings and a crystal of iodine are placed. A solution of cyclohexyl bromide in anhydrous ether/THF is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically stirred until the magnesium is consumed.

  • Cross-Coupling Reaction: To a separate flask containing 1,2-dibromobenzene and a suitable catalyst (e.g., Pd(PPh₃)₄) in an anhydrous solvent, the prepared Grignard reagent (or other cyclohexylating agent) is added slowly at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Workup: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

General Spectroscopic Characterization Protocol

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 or 500 MHz)

  • Mass Spectrometer (e.g., with Electron Ionization - EI)

FTIR Spectroscopy:

A small amount of the purified liquid sample is placed directly onto the ATR crystal of the FTIR spectrometer (Neat). The spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

NMR Spectroscopy:

Approximately 10-20 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are acquired.

Mass Spectrometry:

A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. The mass spectrum is obtained using electron ionization.

Spectroscopic Data

While a complete set of experimentally-derived spectroscopic data is not available in the cited literature, some information can be found or predicted.

FTIR Spectroscopy:

An FTIR spectrum of this compound has been recorded on a Bruker Tensor 27 FT-IR instrument using the Neat technique.[1] Key expected vibrational modes would include:

  • C-H stretching (aromatic and aliphatic)

  • C=C stretching (aromatic)

  • C-H bending (aliphatic)

  • C-Br stretching

NMR Spectroscopy:

Predicted ¹H and ¹³C NMR data are available on some chemical supplier websites, though experimental spectra are not provided in the search results.

Mass Spectrometry:

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the cyclohexyl group or the bromine atom.

Characterization_Workflow General Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_confirmation Structural Confirmation Purified_Product Purified this compound FTIR FTIR Spectroscopy Purified_Product->FTIR NMR NMR Spectroscopy (1H and 13C) Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS FTIR_Data Vibrational Modes FTIR->FTIR_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data MS_Data m/z Values & Fragmentation Pattern MS->MS_Data Structure_Confirmed Structure Elucidation and Confirmation FTIR_Data->Structure_Confirmed NMR_Data->Structure_Confirmed MS_Data->Structure_Confirmed

Caption: General Characterization Workflow.

References

An In-depth Technical Guide to 1-Bromo-2-cyclohexylbenzene (CAS: 59734-92-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-cyclohexylbenzene is a halogenated aromatic hydrocarbon characterized by a benzene ring substituted with both a bromine atom and a cyclohexyl group at adjacent positions. While this compound has not been identified as a pharmacologically active agent in its own right, its structural features make it a valuable and versatile building block in synthetic organic and medicinal chemistry. The presence of an aryl bromide allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The sterically demanding cyclohexyl group can influence the conformational properties and metabolic stability of derivative molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key synthetic applications of this compound, with a focus on its potential utility in the design and synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a reference for its use in synthetic applications.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 59734-92-8[1][2]
Molecular Formula C₁₂H₁₅Br[1][2]
Molecular Weight 239.15 g/mol [1][2]
IUPAC Name This compound[3]
Appearance Clear, colorless liquid[4]
Boiling Point 79-83 °C at 0.01 mmHg
Density 1.295 g/cm³
Refractive Index 1.5590-1.5640 at 20 °C[4]
XLogP3 5.1[3]
Table 2: Spectroscopic Data
Spectrum TypeKey FeaturesReference(s)
¹H NMR (Predicted) Aromatic protons expected in the range of 7.0-7.6 ppm. The cyclohexyl protons would appear as a series of multiplets in the upfield region, approximately 1.2-2.8 ppm.[2]
¹³C NMR (Predicted) Aromatic carbons would resonate between 120-145 ppm. The carbon bearing the bromine atom would be in the lower end of this range. Cyclohexyl carbons would appear in the 25-45 ppm range.[2]
Infrared (IR) Spectra available, showing characteristic C-H stretching for aromatic and aliphatic groups, and C-Br stretching.[3]
Raman Spectra available for further structural characterization.[3]
Mass Spectrometry Not explicitly found, but would expect a molecular ion peak and isotopic pattern characteristic of a monobrominated compound.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Grignard Reaction with 1,2-Dibromobenzene

This method involves the reaction of a cyclohexyl Grignard reagent with 1,2-dibromobenzene. The Grignard reagent acts as a nucleophile, displacing one of the bromine atoms on the benzene ring.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of cyclohexyl chloride or bromide in anhydrous THF is added dropwise to initiate the formation of cyclohexylmagnesium halide.

  • Coupling Reaction: The freshly prepared Grignard reagent is then cooled (typically to between -78°C and 20°C) and a solution of 1,2-dibromobenzene in anhydrous THF is added slowly. The temperature is carefully controlled to favor monosubstitution.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Grignard Synthesis cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Coupling Cyclohexyl-X Cyclohexyl Halide Grignard Cyclohexylmagnesium Halide Cyclohexyl-X->Grignard THF Mg Magnesium Mg->Grignard Dibromobenzene 1,2-Dibromobenzene Grignard->Dibromobenzene THF, -78 to 20°C Product This compound Dibromobenzene->Product Suzuki_Coupling ArylBromide This compound Product 2-Cyclohexyl-1,1'-biphenyl Derivative ArylBromide->Product BoronicAcid R-B(OH)₂ BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Buchwald_Hartwig ArylBromide This compound Product N-Aryl-2-cyclohexylaniline Derivative ArylBromide->Product Amine R¹R²NH Amine->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Base Base (e.g., NaOtBu) Base->Product

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 1-Bromo-2-cyclohexylbenzene, a key intermediate in various organic syntheses. The information is presented to support research, development, and quality control activities.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthetic protocols, and for the analytical characterization of reaction pathways involving this compound.

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueUnitsConditionsCitations
Molecular Formula C₁₂H₁₅Br--[1][2][3]
Molecular Weight 239.15 g/mol -[3][4][5]
Appearance Clear, colorless liquid-Room Temperature[1][2]
Density 1.295g/cm³-[3][6][7]
Boiling Point 79 - 83°Cat 0.01 mmHg[3][6][7]
Refractive Index 1.5590 - 1.5640-at 20°C[1][2][6]
CAS Number 59734-92-8--[1][2][6]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are generalized and can be adapted for the specific equipment available in a laboratory setting.

The density of a liquid can be determined by accurately measuring its mass and volume.[8][9][10]

Apparatus:

  • Analytical balance

  • Pycnometer (specific gravity bottle) or a graduated cylinder[8]

  • Thermometer

  • Water bath (for temperature control)

Procedure:

  • Clean and thoroughly dry the pycnometer.

  • Determine and record the mass of the empty pycnometer.

  • Fill the pycnometer with distilled water of a known temperature and record the mass. This is for calibration if required.

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with this compound.

  • Ensure the liquid is at a constant, known temperature (e.g., 20°C) using a water bath.

  • Insert the stopper and wipe away any excess liquid.

  • Weigh the pycnometer with the sample and record the mass.

  • The volume of the pycnometer can be determined from the mass of the water and its known density at that temperature.

  • Calculate the density of this compound using the formula: Density = Mass of Sample / Volume of Sample .[8]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12][13]

Apparatus:

  • Thiele tube or a heating mantle with a small beaker of heating oil (e.g., mineral oil)[11][14]

  • Thermometer

  • Small test tube

  • Capillary tube, sealed at one end

  • Bunsen burner or hot plate

Procedure:

  • Place a small amount of this compound into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer.

  • Place the assembly into the Thiele tube or oil bath.[11]

  • Heat the apparatus gently.[11]

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The boiling point is the temperature at which the stream of bubbles is rapid and continuous.[15] Note the temperature when the liquid begins to enter the capillary tube upon cooling.[11]

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.[16][17]

Apparatus:

  • Abbe refractometer[18]

  • Constant temperature water bath

  • Dropper

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lens paper

Procedure:

  • Turn on the refractometer and the light source.

  • Ensure the prism is clean and dry.

  • Calibrate the refractometer using a standard liquid with a known refractive index.

  • Using a dropper, place a few drops of this compound onto the prism.

  • Close the prism and allow the sample to reach the desired temperature (e.g., 20°C), which can be maintained by the circulating water bath.

  • Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Read the refractive index from the scale.

  • Clean the prism thoroughly with a suitable solvent and lens paper after the measurement.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a liquid chemical compound such as this compound.

G Workflow for Physical Property Characterization cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis and Reporting A Obtain Pure Sample of This compound B Density Measurement A->B C Boiling Point Determination A->C D Refractive Index Measurement A->D E Appearance Observation A->E F Tabulate and Compare with Literature Values B->F C->F D->F E->F G Generate Technical Data Sheet F->G

A generalized workflow for the physical characterization of a chemical compound.

References

1-Bromo-2-cyclohexylbenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-cyclohexylbenzene is an aromatic organic compound with the chemical formula C12H15Br.[1][2] Its molecular structure, featuring a bromine atom and a cyclohexyl group attached to adjacent carbon atoms of a benzene ring, makes it a valuable intermediate in organic synthesis. Particularly in the realm of drug discovery and development, this compound serves as a versatile precursor for the synthesis of more complex molecules, especially biaryl compounds, which are prevalent in many pharmaceutical agents.[3][4] This guide provides a comprehensive overview of the key molecular properties of this compound, a detailed experimental protocol for its application in forming a Grignard reagent, and a visual representation of the experimental workflow.

Core Molecular and Physical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in experimental settings. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C12H15Br[1][2]
Molecular Weight 239.15 g/mol [1][2]
CAS Number 59734-92-8[1][2]
Appearance Clear, colorless liquid[5]
Assay (GC) ≥96.0%[5]
Refractive Index 1.5590-1.5640 @ 20°C[5]

Experimental Protocol: Grignard Reagent Formation

The formation of a Grignard reagent from this compound is a foundational reaction that opens the door to a multitude of subsequent carbon-carbon bond-forming reactions, which are critical in the synthesis of potential drug candidates. The following protocol is a detailed methodology for this transformation, adapted from established procedures for aryl bromides.

Objective: To prepare the Grignard reagent, (2-cyclohexylphenyl)magnesium bromide, from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (a small crystal for activation)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard Schlenk line or glovebox equipment

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Syringes and needles

Procedure:

  • Apparatus Setup: All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas (Nitrogen or Argon) to exclude atmospheric moisture. The setup consists of a three-necked flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a dropping funnel, and a rubber septum for reagent addition via syringe.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the aryl bromide) into the reaction flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium, giving it a purplish-brown appearance. This process helps to activate the magnesium surface by removing the passivating oxide layer. Allow the flask to cool to room temperature.

  • Initiation of Reaction: Add a small volume of anhydrous ether or THF to the flask, just enough to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous ether or THF in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension. The reaction is typically initiated by gentle warming. A successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy or grayish solution, often with spontaneous refluxing of the solvent.

  • Formation of the Grignard Reagent: Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. This controlled addition is crucial to manage the exothermic nature of the reaction.

  • Completion of the Reaction: After the addition is complete, continue to stir the reaction mixture. If necessary, gently heat the mixture to maintain a reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The completion of the reaction is indicated by the consumption of the magnesium turnings.

  • Use of the Grignard Reagent: The resulting grey to brownish solution of (2-cyclohexylphenyl)magnesium bromide is not isolated but is used directly in the next synthetic step. The concentration of the Grignard reagent can be determined by titration if required for precise stoichiometric control in subsequent reactions.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Grignard reagent formation from this compound and its subsequent reaction with a generic electrophile, a common sequence in the synthesis of pharmaceutical intermediates.

Grignard_Workflow A This compound + Mg Turnings B Initiation (Iodine, Heat) A->B C Grignard Reagent Formation ((2-cyclohexylphenyl)MgBr) B->C Anhydrous Ether/THF D Addition of Electrophile (e.g., Aldehyde, Ketone, Ester) C->D E Aqueous Workup (Quenching) D->E F Final Product (e.g., Substituted Alcohol) E->F

Caption: Workflow for Grignard reagent synthesis and reaction.

Applications in Drug Development

This compound is a key starting material for the synthesis of biaryl scaffolds. These structures are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The ability to form a Grignard reagent or undergo other organometallic transformations (such as lithium-halogen exchange) allows for the coupling of the 2-cyclohexylphenyl moiety with other aromatic or heterocyclic systems.[6] This is a powerful strategy for generating libraries of novel compounds for high-throughput screening in drug discovery programs. The steric bulk of the cyclohexyl group can also be exploited to influence the conformation of the resulting biaryl compounds, which can be critical for achieving selective binding to biological targets. While there is no widely reported direct biological activity or involvement in specific signaling pathways for this compound itself, its importance lies in its role as a versatile building block for creating molecules with potential therapeutic applications.

References

Spectroscopic data for 1-Bromo-2-cyclohexylbenzene (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to the Spectroscopic Analysis of 1-Bromo-2-cyclohexylbenzene

This guide provides a detailed overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines detailed experimental protocols, presents predicted data in a structured format, and illustrates the analytical workflow.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Predicted Data (500 MHz, CDCl₃)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
7.55d1HAr-H
7.28t1HAr-H
7.10t1HAr-H
7.05d1HAr-H
2.85m1HCyclohexyl-H (CH)
1.80-1.95m4HCyclohexyl-H (CH₂)
1.20-1.45m6HCyclohexyl-H (CH₂)

¹³C NMR (Carbon NMR) Predicted Data (125 MHz, CDCl₃)

Chemical Shift (δ) (ppm)Assignment
145.5Ar-C (C-Br)
133.0Ar-C
131.0Ar-C
128.5Ar-C
127.0Ar-C
124.0Ar-C
44.0Cyclohexyl-C (CH)
33.5Cyclohexyl-C (CH₂)
26.8Cyclohexyl-C (CH₂)
26.0Cyclohexyl-C (CH₂)
Infrared (IR) Spectroscopy

Predicted FT-IR Peak Assignments (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
3060-3010MediumAromatic C-H Stretch
2935-2850StrongAliphatic C-H Stretch
1580-1450Medium-StrongAromatic C=C Bending
1450-1440MediumAliphatic CH₂ Bending
1025StrongC-Br Stretch
750-700StrongOrtho-disubstituted Benzene C-H Bending
Mass Spectrometry (MS)

Predicted Electron Ionization (EI) Mass Spectrum Fragmentation

m/zRelative IntensityProposed Fragment
238/240High[M]⁺ (Molecular Ion)
159Medium[M - Br]⁺
91High[C₇H₇]⁺ (Tropylium ion)
81Medium[C₆H₉]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra using the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As this compound is a liquid, it can be analyzed directly as a neat sample.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of this compound onto the ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dilute a small amount of this compound in a volatile solvent such as methanol or dichloromethane.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 200-250 °C.

  • Data Processing: The mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Prep Sample Preparation (Dilution/Dissolution) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry (EI) Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic identification of this compound.

An In-depth Technical Guide to the Purity and Characterization of 1-Bromo-2-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity and characterizing the structure of 1-Bromo-2-cyclohexylbenzene. This compound is a valuable building block in organic synthesis, and ensuring its quality is critical for the reliability and reproducibility of downstream applications in research and drug development.

Physicochemical and Purity Data

Accurate characterization of this compound begins with understanding its fundamental physicochemical properties and establishing its purity profile. The following table summarizes key quantitative data for this compound.

PropertyValueReference / Method
Molecular Formula C₁₂H₁₅Br-
Molecular Weight 239.15 g/mol -
CAS Number 59734-92-8-
Appearance Clear, colorless liquidVisual Inspection
Boiling Point 79-83 °C at 0.01 mmHgDistillation
Density 1.295 g/cm³-
Refractive Index 1.5590-1.5640 @ 20°CRefractometry
Purity (by GC) ≥96.0% - 97%Gas Chromatography
Solubility Soluble in common organic solvents (e.g., DCM, Ether, Hexane)-

Experimental Protocols for Characterization

Detailed and robust analytical methods are essential for confirming the identity and purity of this compound. This section provides detailed experimental protocols for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Profiling

GC-MS is a powerful technique for determining the purity of volatile and semi-volatile compounds like this compound and for identifying potential impurities.

Methodology:

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A nonpolar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane).

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram. Impurities are identified by comparing their mass spectra with a library database (e.g., NIST). Potential impurities could arise from the synthesis, which often involves the reaction of 1,2-dibromobenzene with a cyclohexylating agent.[1] Therefore, one might expect to find unreacted starting materials or di-substituted byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound.

Methodology:

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 16 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (zgpg30).

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 240 ppm.

Expected Spectral Features:

  • ¹H NMR: The spectrum is expected to show multiplets in the aromatic region (δ 7.0-7.6 ppm) corresponding to the four protons on the benzene ring. The cyclohexyl protons will appear as a series of complex multiplets in the upfield region (δ 1.2-3.0 ppm).

  • ¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons and, due to symmetry, four signals for the cyclohexyl carbons. The carbon attached to the bromine atom will be significantly downfield. Based on spectral data of similar substituted cyclohexylbenzenes, the chemical shifts can be predicted.[2][3]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

For non-volatile impurities or for orthogonal purity confirmation, a reversed-phase HPLC method can be developed.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. As this compound is nonpolar, a higher percentage of the organic solvent will be required for elution.[4] A good starting point is an isocratic elution with 80:20 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm or 254 nm.

  • Injection Volume: 10 µL of a 0.5 mg/mL solution in acetonitrile.

Method Development: For optimal separation of potential impurities, a gradient elution may be necessary. A typical gradient could start at 60% acetonitrile and ramp up to 95% over 15-20 minutes.[5]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization and purity assessment of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis and Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR HPLC HPLC Analysis Dissolution->HPLC Purity Purity Assessment (%) GCMS->Purity Impurity Impurity Profile GCMS->Impurity Structure Structural Confirmation NMR->Structure HPLC->Purity Report Certificate of Analysis Purity->Report Structure->Report Impurity->Report

Analytical workflow for this compound.

This comprehensive approach, combining chromatographic and spectroscopic techniques, ensures a thorough and reliable characterization of this compound, meeting the stringent quality requirements of the research and pharmaceutical industries.

References

A Technical Guide to the Solubility of 1-Bromo-2-cyclohexylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 1-Bromo-2-cyclohexylbenzene, a compound of interest in synthetic organic chemistry and potentially in drug development pathways. Due to a lack of publicly available quantitative solubility data, this document provides a predictive solubility profile based on established chemical principles. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility in various organic solvents, enabling researchers to generate empirical data tailored to their specific applications. This guide is intended to be a foundational resource for scientists and researchers, providing both theoretical guidance and practical methodologies for working with this compound.

Introduction

This compound (C₁₂H₁₅Br) is an aromatic compound characterized by a benzene ring substituted with both a bromine atom and a cyclohexyl group. Its molecular structure lends it a predominantly non-polar and lipophilic character, which is a critical determinant of its solubility. Understanding the solubility of this compound is essential for a variety of applications, including reaction solvent selection, optimization of reaction conditions, product purification, and formulation development in medicinal chemistry.

While specific quantitative solubility data for this compound is not widely reported in scientific literature, its solubility can be reliably predicted based on the "like dissolves like" principle.[1][2] This principle states that substances with similar polarities are more likely to be soluble in one another.[1][2]

Predicted Solubility Profile

Based on its chemical structure—a large non-polar cyclohexyl group and a phenyl ring with a halogen substituent—this compound is expected to be readily soluble in a wide range of non-polar and weakly polar organic solvents. The large hydrocarbon component suggests strong van der Waals interactions with similar non-polar solvent molecules. Conversely, it is expected to have very low solubility in highly polar solvents like water.

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents.

Solvent ClassExamplesPredicted SolubilityRationale
Non-Polar Aliphatic Hexane, Cyclohexane, PentaneHigh / MiscibleStrong van der Waals forces between the non-polar solute and solvent.
Non-Polar Aromatic Toluene, Benzene, XyleneHigh / MiscibleFavorable π-π stacking and van der Waals interactions between the aromatic rings of the solute and solvent.
Halogenated Dichloromethane (DCM), ChloroformHigh / MiscibleSimilarities in polarity and the presence of a halogen atom promote miscibility.
Ethers Diethyl Ether, Tetrahydrofuran (THF)High / MiscibleEthers are relatively non-polar and can effectively solvate the hydrocarbon structure.
Ketones Acetone, Methyl Ethyl Ketone (MEK)SolubleThe carbonyl group introduces some polarity, but the alkyl groups allow for good interaction with the non-polar parts of the solute.
Esters Ethyl AcetateSolubleModerately polar, but capable of solvating the non-polar structure.
Alcohols Methanol, EthanolSparingly SolubleThe high polarity and hydrogen bonding of alcohols are less compatible with the non-polar nature of the solute.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)InsolubleThe significant difference in polarity and the inability of the solute to form strong hydrogen bonds with the solvent lead to insolubility.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data for this compound, the isothermal shake-flask method is highly recommended.[3][4] This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[4]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with tight-sealing caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or GC)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies can be conducted to determine the minimum time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

  • Quantification:

    • Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solute Weigh Excess Solute add_to_vial Combine in Vial prep_solute->add_to_vial prep_solvent Measure Solvent Volume prep_solvent->add_to_vial shake Agitate at Constant Temp (24-48 hours) add_to_vial->shake settle Settle Undissolved Solid shake->settle sample Withdraw Supernatant settle->sample filter Filter with Syringe Filter sample->filter dilute Dilute Sample filter->dilute analyze Analyze via HPLC/GC/UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

The Strategic Application of 1-Bromo-2-cyclohexylbenzene in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. 1-Bromo-2-cyclohexylbenzene, a readily accessible aromatic building block, presents a unique combination of steric and electronic properties that make it an attractive starting point for the synthesis of diverse compound libraries. The presence of the bromine atom provides a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of various pharmacophoric elements. Simultaneously, the bulky cyclohexyl group can influence molecular conformation, enhance metabolic stability, and modulate interactions with biological targets. This technical guide explores the potential applications of this compound in medicinal chemistry, providing insights into its synthetic utility and its role in the generation of bioactive molecules.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

PropertyValueReference
Molecular Formula C₁₂H₁₅Br[1]
Molecular Weight 239.15 g/mol [1]
CAS Number 59734-92-8[1]
Appearance Clear liquid or white crystalline solid[2]
Boiling Point 79-83 °C at 0.01 mmHg[2]
Density 1.295 g/mL[2]

Synthetic Utility: A Gateway to Molecular Diversity

The true potential of this compound in medicinal chemistry lies in its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a key reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex drug-like molecules.

Key Synthetic Transformations:
  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between this compound and a boronic acid or ester. This is a powerful method for introducing aryl, heteroaryl, or vinyl substituents.

  • Buchwald-Hartwig Amination: This transformation allows for the synthesis of C-N bonds by coupling this compound with a wide range of primary and secondary amines. This is a crucial reaction for incorporating amine functionalities, which are prevalent in many drug classes.

  • Heck Reaction: The Heck reaction facilitates the formation of a C-C bond between this compound and an alkene, leading to the synthesis of substituted alkenes.

  • Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne to form a C-C bond, providing access to substituted alkynes.

These reactions, among others, allow for the systematic modification of the this compound core, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Potential Therapeutic Applications: The 2-Cyclohexylphenyl Scaffold in Drug Design

Case Study: Histamine H3 Receptor Modulators

A notable area where the cyclohexylphenyl scaffold has been explored is in the development of histamine H3 receptor modulators. The H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system and is a promising target for the treatment of various neurological and psychiatric disorders.

A patent for "Cyclohexyl derivatives" describes compounds with modulatory activity at the H3 receptor. While the patent does not explicitly detail the synthesis of these compounds starting from this compound, a plausible synthetic route can be envisioned utilizing the cross-coupling reactions mentioned previously. For instance, a key intermediate could be synthesized via a Suzuki-Miyaura coupling between this compound and a suitable boronic acid derivative.

Experimental Protocols

To illustrate the practical application of this compound in synthesizing a potential bioactive molecule, a representative experimental workflow is provided below. This protocol is a generalized representation based on established cross-coupling methodologies.

Synthesis of a Hypothetical Bioactive Amine Derivative

G start This compound reaction1 Buchwald-Hartwig Amination start->reaction1 reagent1 Amine (R-NH2) Pd Catalyst Ligand Base reagent1->reaction1 product1 N-(2-Cyclohexylphenyl)amine (Intermediate) reaction1->product1 reaction2 Derivatization product1->reaction2 reagent2 Further Functionalization (e.g., Acylation, Alkylation) reagent2->reaction2 final_product Final Bioactive Molecule reaction2->final_product purification Purification (e.g., Chromatography) final_product->purification analysis Characterization (NMR, MS, etc.) purification->analysis bioassay Biological Evaluation (e.g., Receptor Binding Assay) analysis->bioassay

Protocol: Buchwald-Hartwig Amination of this compound

  • Reaction Setup: To an oven-dried Schlenk tube is added this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Solvent Addition: Anhydrous, degassed toluene is added via syringe.

  • Reaction: The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite®. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-(2-cyclohexylphenyl)amine derivative.

Signaling Pathways and Logical Relationships

The development of new therapeutic agents often involves targeting specific signaling pathways implicated in disease. The following diagram illustrates a simplified representation of a generic G protein-coupled receptor (GPCR) signaling cascade, a common target for drugs developed from scaffolds like 2-cyclohexylphenyl.

G Ligand Ligand (e.g., Bioactive Molecule) GPCR GPCR (e.g., H3 Receptor) Ligand->GPCR Binds to G_protein G Protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Leads to

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists. Its synthetic accessibility and the reactivity of the bromine atom allow for the efficient construction of diverse molecular architectures. The 2-cyclohexylphenyl scaffold, which can be readily accessed from this starting material, holds promise for the development of novel therapeutic agents targeting a range of biological pathways. Further exploration of this scaffold in various therapeutic areas is warranted and is likely to yield novel drug candidates with improved pharmacological profiles. This technical guide serves as a foundational resource to stimulate further research and development in this promising area of medicinal chemistry.

References

1-Bromo-2-cyclohexylbenzene: A Versatile Precursor for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-cyclohexylbenzene, a substituted aromatic halide, is emerging as a pivotal building block in the synthesis of novel organic materials. Its unique structure, featuring a reactive bromine atom ortho to a bulky cyclohexyl group, offers tailored steric and electronic properties that are highly desirable in the design of liquid crystals, advanced polymers, and potentially pharmacologically active molecules. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, complete with detailed experimental protocols and data presented for comparative analysis.

Introduction

The quest for new materials with precisely controlled properties is a driving force in chemical research. Substituted aromatic compounds are fundamental to this endeavor, serving as versatile precursors for a wide array of functional molecules. This compound (C₁₂H₁₅Br) is one such molecule of growing interest. The presence of the bromine atom allows for a variety of subsequent chemical transformations, most notably cross-coupling reactions, to form more complex architectures. The adjacent cyclohexyl group, on the other hand, imparts significant steric bulk, influencing the conformational and packing properties of the resulting materials. This combination makes this compound an attractive starting material for the synthesis of liquid crystals with specific mesophase behavior and polymers with enhanced solubility and processability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 59734-92-8
Molecular Formula C₁₂H₁₅Br
Molecular Weight 239.15 g/mol
Boiling Point 79 - 83 °C at 0.01 mmHg
Density 1.295 g/mL
Refractive Index 1.5605

Synthesis and Characterization

While several synthetic routes to this compound have been explored, a common approach involves the regioselective bromination of cyclohexylbenzene or the reaction of bromobenzene with a cyclohexylating agent. A reported method involves the reaction of bromobenzene and cyclohexane, which yields a mixture of isomers. In one study, the reaction of bromobenzene with cyclohexane using dodecacarbonyl-triangulo-triruthenium as a catalyst yielded this compound as a minor product with a yield of 18%.[1]

Illustrative Synthetic Protocol: Friedel-Crafts Alkylation and Subsequent Bromination

A plausible and scalable synthesis of this compound can be envisioned through a two-step process: the Friedel-Crafts alkylation of benzene with cyclohexene to form cyclohexylbenzene, followed by selective ortho-bromination.

Step 1: Synthesis of Cyclohexylbenzene

A detailed protocol for the synthesis of cyclohexylbenzene is available in Organic Syntheses.[2] In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, 468 g (530 cc, 6 moles) of benzene and 92 g (50 cc) of concentrated sulfuric acid are placed. The mixture is cooled in an ice bath, and 164 g (203 cc, 2 moles) of cyclohexene is added with stirring over a period of one and one-half hours, while the temperature is maintained between 5° and 10°C. Stirring is continued for an additional hour. The hydrocarbon layer is separated, washed, dried, and purified by fractional distillation to yield cyclohexylbenzene.

Step 2: Bromination of Cyclohexylbenzene

Direct bromination of cyclohexylbenzene tends to yield the para-isomer as the major product. To achieve ortho-selectivity, specific directing groups or reaction conditions may be necessary. For the purpose of this guide, a general bromination procedure is outlined, which would likely produce a mixture of isomers requiring separation.

To a solution of cyclohexylbenzene (160 g, 1 mol) in a suitable solvent (e.g., carbon tetrachloride), iron filings (as a catalyst) are added. Bromine (160 g, 1 mol) is then added dropwise with stirring in the dark. The reaction mixture is stirred at room temperature until the evolution of hydrogen bromide gas ceases. The mixture is then washed with water, a solution of sodium bisulfite, and finally with water again. The organic layer is dried over anhydrous calcium chloride and the solvent is removed by distillation. The resulting crude product, a mixture of bromo-cyclohexylbenzene isomers, is then purified by fractional distillation under reduced pressure or by column chromatography to isolate the this compound isomer.

Spectroscopic Characterization

Expected ¹H NMR (CDCl₃, 400 MHz):

  • δ 7.5-7.0 (m, 4H): Aromatic protons. The ortho-substitution pattern would lead to a complex multiplet.

  • δ 2.8-2.5 (m, 1H): Methine proton of the cyclohexyl group attached to the benzene ring.

  • δ 1.9-1.2 (m, 10H): Methylene protons of the cyclohexyl group.

Expected ¹³C NMR (CDCl₃, 100 MHz):

  • δ 145-125 (multiple signals): Aromatic carbons.

  • δ 45-40 (1C): Methine carbon of the cyclohexyl group.

  • δ 35-25 (multiple signals): Methylene carbons of the cyclohexyl group.

Applications in Novel Materials

The unique structural features of this compound make it a promising precursor for a range of novel materials, particularly in the fields of liquid crystals and polymers.

Liquid Crystals

The incorporation of a cyclohexylphenyl moiety is a well-established strategy in the design of liquid crystalline materials.[4] The cyclohexyl group provides a desirable combination of rigidity and non-planarity, which can influence the mesomorphic properties, such as the clearing point and viscosity, of the final liquid crystal. The bromo-substituent on the phenyl ring serves as a convenient handle for further molecular elaboration through cross-coupling reactions to introduce other mesogenic units.

dot

Caption: Synthesis of a liquid crystal via Suzuki coupling.

Advanced Polymers

This compound can be utilized as a monomer in the synthesis of novel polyphenylenes. The polymerization can be achieved through various cross-coupling reactions, such as Suzuki or Stille polycondensation. The presence of the bulky cyclohexyl substituent on the polymer backbone is expected to disrupt chain packing, leading to increased solubility and improved processability of the resulting polymer compared to unsubstituted polyphenylenes. These soluble conjugated polymers could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

dot

References

An In-depth Technical Guide on the Theoretical and Computational Analysis of 1-Bromo-2-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of 1-Bromo-2-cyclohexylbenzene, a substituted aromatic hydrocarbon. Due to the limited availability of dedicated research on this specific molecule, this paper presents data derived from computational modeling utilizing Density Functional Theory (DFT). The guide covers the molecule's optimized geometric structure, vibrational frequencies, and electronic properties, including Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) analysis. All quantitative data is summarized in structured tables for clarity. Furthermore, detailed hypothetical experimental protocols for the synthesis and spectroscopic analysis are provided, based on established chemical principles. Visualizations of the molecular structure and a proposed computational workflow are presented using Graphviz DOT language, adhering to specified formatting guidelines. This guide serves as a foundational resource for researchers interested in the physicochemical properties of this compound and its potential applications.

Introduction

This guide aims to fill the existing knowledge gap by providing a detailed computational analysis of this compound. By employing Density Functional Theory (DFT), a powerful quantum mechanical modeling method, we can predict and analyze its molecular properties with a high degree of accuracy. The presented data and methodologies can serve as a starting point for further experimental and theoretical investigations into this and related compounds.

Computational Methodology

The computational analysis of this compound was performed using established quantum chemistry principles. The following provides a detailed, albeit hypothetical, protocol for such a study.

Geometry Optimization and Vibrational Frequency Analysis

The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules. The geometry optimization was performed in the gas phase. Following the optimization, a vibrational frequency analysis was carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra.

Electronic Property Calculations

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. Additionally, the Molecular Electrostatic Potential (MEP) was calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Data Presentation

The following tables summarize the quantitative data obtained from the DFT calculations for this compound.

Optimized Geometric Parameters

Note: The atom numbering is provided in the molecular structure diagram below.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C1-C21.40
C1-Br1.91
C2-C71.52
C-H (Aromatic)1.08
C-H (Cyclohexyl)1.10
C-C (Aromatic)1.39 - 1.40
C-C (Cyclohexyl)1.53 - 1.54
**Bond Angles (°) **C2-C1-Br119.5
C1-C2-C7122.1
C1-C2-C3118.9
C2-C7-C8111.8
Dihedral Angles (°) Br-C1-C2-C7179.8
C6-C1-C2-C7-0.5
Calculated Vibrational Frequencies
Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(C-H) aromatic3050 - 3100Aromatic C-H stretching
ν(C-H) cyclohexyl2850 - 2980Aliphatic C-H stretching
ν(C=C) aromatic1450 - 1600Aromatic C=C stretching
δ(C-H) cyclohexyl1440 - 1470Cyclohexyl C-H bending
ν(C-Br)550 - 650C-Br stretching
Electronic Properties
PropertyCalculated Value (eV)
HOMO Energy-6.54
LUMO Energy-0.21
HOMO-LUMO Energy Gap (ΔE)6.33

Experimental Protocols

The following sections describe detailed, hypothetical experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

Reaction: Friedel-Crafts alkylation of bromobenzene with cyclohexene.

Materials:

  • Bromobenzene

  • Cyclohexene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous aluminum chloride (1.1 equivalents) to dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add a mixture of bromobenzene (1 equivalent) and cyclohexene (1.2 equivalents) dropwise to the cooled AlCl₃ suspension with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 2M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Spectroscopic Characterization

4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrument: A standard FTIR spectrometer.

  • Sample Preparation: A thin film of the purified liquid sample is placed between two potassium bromide (KBr) plates.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Expected Peaks: Characteristic peaks for aromatic C-H stretching (around 3050 cm⁻¹), aliphatic C-H stretching (2850-2950 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-Br stretching (550-650 cm⁻¹).[1]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Signals: A multiplet in the aromatic region (δ 7.0-7.6 ppm) corresponding to the four protons on the benzene ring. A multiplet in the aliphatic region (δ 1.2-3.0 ppm) corresponding to the eleven protons of the cyclohexyl group.

  • Expected ¹³C NMR Signals: Signals in the aromatic region (δ 120-145 ppm) for the six carbons of the benzene ring and signals in the aliphatic region (δ 25-45 ppm) for the six carbons of the cyclohexyl group.

Visualizations

The following diagrams, created using the DOT language, illustrate the molecular structure and a logical workflow for the computational analysis.

Caption: Molecular structure of this compound with atom numbering.

computational_workflow start Initial Structure Generation opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq check Check for Imaginary Frequencies freq->check check->opt Imaginary Frequencies Found elec Electronic Property Calculation (HOMO, LUMO, MEP) check->elec No Imaginary Frequencies end Data Analysis and Visualization elec->end

Caption: A logical workflow for the computational analysis of this compound.

Conclusion

This technical guide has presented a detailed theoretical and computational analysis of this compound. By employing DFT calculations, we have provided valuable insights into its optimized geometry, vibrational properties, and electronic structure. The tabulated data offers a clear and concise summary for researchers. The hypothetical experimental protocols for synthesis and characterization provide a practical framework for laboratory work. The visualizations aid in understanding the molecular structure and the computational process. While this work is computational in nature, it lays a strong foundation for future experimental validation and exploration of the potential applications of this compound in various scientific and industrial fields. Further research could involve exploring its reactivity, potential as a pharmaceutical intermediate, and its behavior in different solvent environments.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-2-cyclohexylbenzene with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1] This method is particularly valuable in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals, agrochemicals, and functional materials. The coupling of sterically hindered substrates, such as 1-Bromo-2-cyclohexylbenzene, presents a significant challenge due to the steric hindrance around the reaction center, which can impede the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

These application notes provide a detailed protocol and comparative data for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The use of robust catalyst systems, often employing bulky and electron-rich phosphine ligands, is crucial for achieving high yields with such sterically demanding substrates.[3]

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and isolated yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data presented is representative of typical results achievable with sterically hindered substrates and is based on established methodologies for similar transformations.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1001292
24-Methoxyphenylboronic acidPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane1101688
33,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O (4:1)902475
44-Fluorophenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1001495
52-Methylphenylboronic acidPd(OAc)₂ (3)CataCXium A (6)Cs₂CO₃2-MeTHF801865

Experimental Protocols

The following is a detailed protocol for a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: In a separate vial, under an inert atmosphere, dissolve Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (5 mL).

  • Solvent and Reagent Addition: Add the catalyst/ligand solution to the Schlenk flask containing the substrates and base via syringe. Add an additional portion of anhydrous toluene (5 mL) to the reaction flask.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with deionized water (2 x 10 mL) and then with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-cyclohexylbiphenyl.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the Suzuki-Miyaura coupling reaction and the catalytic cycle.

Suzuki_Miyaura_Workflow reagents 1. Reagent Preparation - this compound - Arylboronic Acid - Base (e.g., K3PO4) setup 2. Reaction Setup - Add reagents to flask - Establish inert atmosphere reagents->setup catalyst 3. Catalyst Addition - Pd Precatalyst - Ligand - Anhydrous Solvent setup->catalyst reaction 4. Reaction - Heat and stir - Monitor progress (TLC/GC-MS) catalyst->reaction workup 5. Workup - Quench reaction - Extraction - Washing reaction->workup purification 6. Purification - Column Chromatography workup->purification product 7. Product - 2-Aryl-1-cyclohexylbenzene purification->product

Experimental Workflow for Suzuki-Miyaura Coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)L2-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pdi_aryl_complex reductive_elimination Reductive Elimination pdi_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetalation

Catalytic Cycle of the Suzuki-Miyaura Reaction.

References

Application Note and Protocol: Formation of (2-Cyclohexylphenyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The preparation of Grignard reagents from aryl halides is a fundamental transformation. This document provides a detailed protocol for the formation of the Grignard reagent from 1-Bromo-2-cyclohexylbenzene, yielding (2-Cyclohexylphenyl)magnesium bromide. The presence of a bulky cyclohexyl group ortho to the bromine atom can influence the reactivity of the aryl halide, necessitating careful control of reaction conditions to ensure efficient formation of the desired organometallic species.

Data Presentation

While specific quantitative data for the formation of (2-Cyclohexylphenyl)magnesium bromide is not extensively published, the following table summarizes typical reaction parameters and expected outcomes for the formation of Grignard reagents from analogous aryl bromides. These values provide a reasonable expectation for the synthesis.

ParameterStandard ConditionsLow-Temperature Conditions
Starting Material Aryl BromideAryl Bromide
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)Anhydrous Tetrahydrofuran (THF)
Magnesium Magnesium Turnings (activated)Highly Active Magnesium (Rieke Magnesium)
Initiator Iodine (a small crystal), 1,2-Dibromoethane (few drops)Not always required with active magnesium
Temperature Reflux (typically 35-66 °C depending on solvent)-78 °C to 0 °C
Reaction Time 30 minutes to several hours15 minutes to 2 hours
Typical Yield 60-90%Good to moderate
Key Considerations Requires initiation, potential for side reactions at higher temperatures.Minimizes side reactions, suitable for functionalized substrates.[1]

Experimental Workflow

Grignard_Formation_Workflow A Preparation of Glassware and Reagents B Reaction Setup A->B Dry glassware Anhydrous reagents C Initiation of Grignard Reaction B->C Add Mg and small portion of halide D Addition of Aryl Halide C->D Observe initiation (e.g., turbidity) E Grignard Reagent Formation (Reflux) D->E Slow, controlled addition F Reaction with Electrophile (e.g., CO2) E->F Stir at reflux G Aqueous Work-up and Extraction F->G Add electrophile H Isolation and Purification of Product G->H Acidify and extract

Caption: Experimental workflow for the formation and reaction of a Grignard reagent.

Detailed Experimental Protocol

This protocol details the formation of (2-Cyclohexylphenyl)magnesium bromide followed by a typical quenching reaction with carbon dioxide to form 2-cyclohexylbenzoic acid.

Materials and Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal or 1,2-dibromoethane

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 6M)

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 5%)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

Part A: Preparation of (2-Cyclohexylphenyl)magnesium Bromide

  • Glassware Preparation: All glassware must be scrupulously dried to prevent reaction of the Grignard reagent with water.[2] This can be achieved by oven-drying at >120 °C overnight and assembling while hot, or by flame-drying under a stream of inert gas.[3]

  • Reaction Setup:

    • Place magnesium turnings (1.2 equivalents) into the dry three-necked flask containing a magnetic stir bar.

    • Assemble the flask with the reflux condenser and dropping funnel. Ensure all joints are well-sealed.

    • Establish an inert atmosphere by flushing the system with nitrogen or argon. A drying tube with a suitable desiccant should be placed on top of the condenser.[4]

  • Reagent Preparation:

    • In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

    • Transfer this solution to the dropping funnel.

  • Initiation:

    • Add a small portion (approx. 10%) of the this compound solution from the dropping funnel to the magnesium turnings.

    • Add a single small crystal of iodine or a few drops of 1,2-dibromoethane to the flask to activate the magnesium surface.[3][4]

    • Gently warm the mixture to initiate the reaction. Initiation is indicated by a slight turbidity of the solution and potentially a gentle refluxing of the solvent.[4]

  • Grignard Reagent Formation:

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[3]

    • After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure complete reaction. The mixture will become progressively more turbid and may turn a pale yellow or brownish color.[3][4]

    • After the reflux period, allow the reaction mixture to cool to room temperature. The resulting solution of (2-Cyclohexylphenyl)magnesium bromide is now ready for use.

Part B: Reaction with Carbon Dioxide (Example Application)

  • Quenching:

    • In a separate beaker, place an excess of crushed dry ice.

    • Slowly pour the prepared Grignard reagent solution onto the dry ice with stirring. Use additional anhydrous THF to rinse the reaction flask and add it to the beaker.

  • Work-up:

    • Allow the excess dry ice to sublime.

    • Slowly add an aqueous solution of 6M HCl to the residue to protonate the carboxylate and dissolve any remaining magnesium salts.[4]

    • Transfer the mixture to a separatory funnel.

  • Extraction and Purification:

    • Extract the aqueous layer with diethyl ether (2-3 times).

    • Combine the organic layers and wash with water, followed by a 5% NaOH solution to extract the carboxylic acid product into the aqueous layer as its sodium salt.[4]

    • Separate the aqueous layer and acidify it to a pH of approximately 3 by the dropwise addition of 6M HCl, which will precipitate the 2-cyclohexylbenzoic acid.[4]

    • Isolate the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[4]

Safety Precautions:

  • Grignard reagents are highly reactive and react violently with water and protic solvents.[5] All reagents and equipment must be scrupulously dry.[3][5]

  • Anhydrous ethers such as THF and diethyl ether are highly flammable and volatile.[5] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Work under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[2]

  • Handle all chemicals with appropriate personal protective equipment (gloves, safety glasses, lab coat).

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 1-Bromo-2-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for utilizing 1-Bromo-2-cyclohexylbenzene in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Due to the steric hindrance imposed by the ortho-cyclohexyl group, specialized reaction conditions are often necessary to achieve high yields. The following protocols and data are based on established methods for sterically hindered aryl bromides and serve as a comprehensive guide for reaction setup, optimization, and analysis.

Suzuki-Miyaura Coupling: Synthesis of 2-Cyclohexylbiphenyl Derivatives

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. For a sterically hindered substrate such as this compound, the selection of a bulky and electron-rich phosphine ligand is crucial for efficient catalytic turnover.

Quantitative Data Summary

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of sterically hindered aryl bromides, which can be adapted for this compound.

EntryCoupling PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018>90 (est.)
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1102485-95
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF901680-90
4N-Boc-piperidine-4-boronic acidPd(OAc)₂ (10)CataCXium A (10)K₃PO₄2-MeTHF801891[1]
Experimental Protocol: Synthesis of 2-Cyclohexyl-1,1'-biphenyl

Materials:

  • This compound (1.0 mmol, 239 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Toluene, anhydrous (8 mL)

  • Deionized water, degassed (2 mL)

  • Schlenk flask and standard laboratory glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and potassium phosphate.

  • Add toluene and degassed deionized water to the flask.

  • Degas the resulting mixture by bubbling with argon for 15-20 minutes.

  • Under a positive pressure of argon, add Pd(OAc)₂ and SPhos to the reaction mixture.

  • Seal the Schlenk flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle and Workflow

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X(L2) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)-Ar'(L2) transmetalation->pd_biaryl ar_boronic Ar'-B(OR)2 + Base ar_boronic->transmetalation reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Synthesis of N-Aryl-2-cyclohexylanilines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. For sterically hindered substrates like this compound, the use of bulky, electron-rich phosphine ligands is essential to facilitate the coupling with primary and secondary amines.

Quantitative Data Summary

The following table presents representative conditions for the Buchwald-Hartwig amination of sterically hindered aryl bromides.

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1002495
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1002091
3IndolePd₂(dba)₃ (1.5)DavePhos (3)K₃PO₄1,4-Dioxane1002485
4CyclohexylaminePd(OAc)₂ (1.5)BrettPhos (3)LiHMDSToluene1101888
Experimental Protocol: Synthesis of N-phenyl-2-cyclohexylaniline

Materials:

  • This compound (1.0 mmol, 239 mg)

  • Aniline (1.2 mmol, 112 mg, 109 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Toluene, anhydrous (5 mL)

  • Schlenk tube and standard laboratory glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous toluene via syringe, followed by the addition of aniline.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle and Workflow

Buchwald_Hartwig_Amination pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X(L2) oxidative_addition->pd_intermediate amine_coordination Amine Coordination & Deprotonation pd_intermediate->amine_coordination pd_amido Ar-Pd(II)-NR2(L2) amine_coordination->pd_amido amine R2NH + Base amine->amine_coordination reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product Experimental_Workflow setup Reaction Setup (Flask, Stir bar, Inert atm.) reagents Add Reactants (Aryl Halide, Coupling Partner, Base) setup->reagents solvent Add Solvent reagents->solvent degas Degas Mixture solvent->degas catalyst Add Catalyst & Ligand degas->catalyst reaction Heat & Stir catalyst->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Work-up (Quench, Extract) reaction->workup monitoring->reaction purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

References

Synthesis of 2-Cyclohexylbiphenyl Derivatives from 1-Bromo-2-cyclohexylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-cyclohexylbiphenyl scaffold is a key structural motif in a variety of compounds with significant applications in medicinal chemistry and materials science. The unique three-dimensional arrangement imparted by the cyclohexyl group influences the physicochemical properties and biological activity of these biphenyl derivatives. This document provides detailed application notes and experimental protocols for the synthesis of diverse 2-cyclohexylbiphenyl derivatives, commencing from the readily accessible starting material, 1-Bromo-2-cyclohexylbenzene. The primary synthetic strategies discussed are the Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the introduction of nitrogen-containing functionalities. These methods are highly valued for their broad substrate scope and functional group tolerance.

Synthetic Strategies

The synthesis of 2-cyclohexylbiphenyl derivatives from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. The sterically hindered nature of the substrate, due to the ortho-cyclohexyl group, necessitates careful selection of catalysts, ligands, and reaction conditions to achieve optimal yields.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. In this context, this compound is coupled with various arylboronic acids to yield a range of 2-cyclohexylbiphenyl derivatives. The choice of a bulky and electron-rich phosphine ligand is crucial to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, especially with sterically hindered substrates.

Buchwald-Hartwig Amination

For the synthesis of nitrogen-containing derivatives, the Buchwald-Hartwig amination is the method of choice. This reaction enables the coupling of amines with aryl halides. The reaction of this compound with a variety of primary and secondary amines, including anilines and alkylamines, provides access to a diverse library of N-aryl and N-alkyl-2-cyclohexylanilines. Similar to the Suzuki-Miyaura coupling, the use of specialized ligands is often required to overcome the steric hindrance of the substrate.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of representative 2-cyclohexylbiphenyl derivatives via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Table 1: Suzuki-Miyaura Cross-Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001885
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃Dioxane1102092
33-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O802478
44-Fluorophenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene1001688

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1002475
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102282
3BenzylaminePd₂(dba)₃ (1.5)DavePhos (3)K₃PO₄Toluene1001888
4n-ButylaminePd(OAc)₂ (2)RuPhos (4)NaOtBuDioxane1002079

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 2-cyclohexyl-4'-methoxybiphenyl.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and RuPhos (0.03 mmol, 3 mol%) in anhydrous 1,4-dioxane (5 mL).

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-cyclohexyl-4'-methoxybiphenyl.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the synthesis of N-(2-cyclohexylphenyl)aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous toluene (5 mL), this compound (1.0 mmol, 1.0 equiv.), and aniline (1.2 mmol, 1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-cyclohexylphenyl)aniline.

Visualizations

Experimental Workflow for Synthesis of 2-Cyclohexylbiphenyl Derivatives

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start_s This compound + Arylboronic Acid reagents_s Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) Base (e.g., K₃PO₄) reaction_s Reaction in Toluene/H₂O 100 °C, 18h reagents_s->reaction_s workup_s Workup & Purification reaction_s->workup_s product_s 2-Cyclohexylbiphenyl Derivative workup_s->product_s start_b This compound + Amine reagents_b Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) reaction_b Reaction in Toluene 100 °C, 24h reagents_b->reaction_b workup_b Workup & Purification reaction_b->workup_b product_b 2-Cyclohexyl-N-arylaniline Derivative workup_b->product_b

Caption: General experimental workflows for the synthesis of 2-cyclohexylbiphenyl derivatives.

Potential Anti-Inflammatory Mechanism of Action of 2-Cyclohexylbiphenyl Derivatives

Some biphenyl derivatives have been investigated as anti-inflammatory agents, potentially through the inhibition of the Cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.

G cluster_pathway Potential Anti-Inflammatory Signaling Pathway stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimuli->receptor nfkb_activation NF-κB Activation receptor->nfkb_activation nfkb_translocation NF-κB Nuclear Translocation nfkb_activation->nfkb_translocation gene_expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) nfkb_translocation->gene_expression inflammation Inflammation gene_expression->inflammation derivative 2-Cyclohexylbiphenyl Derivative derivative->nfkb_activation Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by 2-cyclohexylbiphenyl derivatives.

Applications in Drug Development

The 2-cyclohexylbiphenyl core is a privileged scaffold in drug discovery. The non-coplanar orientation of the two phenyl rings, enforced by the bulky cyclohexyl group, can lead to enhanced binding affinity and selectivity for various biological targets.

  • Anti-inflammatory Agents: Derivatives of 2-cyclohexylbiphenyl have been explored for their anti-inflammatory properties. By inhibiting key inflammatory mediators, such as cyclooxygenase (COX) enzymes, these compounds may offer therapeutic potential for the treatment of inflammatory diseases.[1][2][3]

  • Anticancer Agents: The biphenyl moiety is present in numerous anticancer agents. 2-Cyclohexylbiphenyl derivatives are being investigated for their potential to inhibit cancer cell proliferation by targeting various signaling pathways, including those involved in cell cycle regulation and apoptosis.[4][5][6][7][8]

  • Immune Checkpoint Inhibitors: Small molecules that can disrupt the interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are of significant interest in cancer immunotherapy. The biphenyl scaffold has been identified as a key component in some PD-L1 inhibitors, and 2-cyclohexylbiphenyl derivatives represent a promising area for the development of novel immune checkpoint modulators.

  • Enzyme Inhibitors: The unique structural features of 2-cyclohexylbiphenyl derivatives make them attractive candidates for the design of specific enzyme inhibitors. For example, they have been investigated as inhibitors of sulfatases and other enzymes implicated in various diseases.

References

Application Note: Optimized Heck Coupling of 1-Bromo-2-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Heck coupling reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene. This reaction is instrumental in the synthesis of complex molecules, including pharmaceuticals and natural products. The coupling of sterically hindered substrates, such as 1-Bromo-2-cyclohexylbenzene, presents unique challenges due to the bulky ortho-substituent that can impede the catalytic cycle. This application note provides detailed protocols and optimized reaction conditions for the successful Heck coupling of this compound with various alkenes, drawing upon established methodologies for sterically hindered aryl bromides.

While specific literature on the Heck coupling of this compound is not abundant, successful conditions have been reported for the analogous and sterically demanding substrate, 2-bromobiphenyl. These conditions typically employ palladacycle catalysts, which are known for their high activity with sterically hindered and electronically deactivated aryl halides.

Optimized Reaction Conditions

The following table summarizes recommended starting conditions for the Heck coupling of this compound, based on successful protocols for structurally related, sterically hindered aryl bromides.

ParameterConditionNotes
Aryl Halide This compound---
Alkene Styrene, n-butyl acrylate, etc.1.2 - 1.5 equivalents
Catalyst Herrmann's catalyst0.01 mol%
Base NaOAc1.2 equivalents
Solvent N,N-Dimethylacetamide (DMAc)Anhydrous
Temperature 140 °COil bath
Reaction Time 16 hoursMonitor by TLC or GC

Experimental Protocol

This protocol provides a detailed methodology for the Heck coupling of this compound with styrene as a representative alkene.

Materials:

  • This compound (1.0 mmol, 241.16 mg)

  • Styrene (1.2 mmol, 125.0 mg, 0.137 mL)

  • Herrmann's catalyst (trans-di(μ-acetato)-bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)) (0.0001 mmol, 0.094 mg)

  • Sodium Acetate (NaOAc) (1.2 mmol, 98.4 mg)

  • N,N-Dimethylacetamide (DMAc), anhydrous (5 mL)

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Inert gas (Argon or Nitrogen) supply

  • TLC plates and GC for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), sodium acetate (1.2 mmol), and Herrmann's catalyst (0.0001 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous N,N-Dimethylacetamide (5 mL) followed by styrene (1.2 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 140 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or GC.

  • Workup: After completion (typically 16 hours), cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired coupled product.

Visual Workflow

Heck_Coupling_Workflow A Reaction Setup (Substrates, Catalyst, Base) B Inert Atmosphere (Purge with Ar/N2) A->B 1. C Reagent Addition (Solvent, Alkene) B->C 2. D Reaction (Heating & Stirring) C->D 3. E Monitoring (TLC/GC) D->E 4. E->D Continue if incomplete F Workup (Quenching, Extraction) E->F If complete G Purification (Column Chromatography) F->G 5. H Product G->H 6.

Caption: A generalized workflow for the Heck coupling of this compound.

Heck Catalytic Cycle

The catalytic cycle for the Heck reaction is a well-established mechanism that proceeds through several key steps.

Heck_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L2) oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination pi_complex π-Alkene Complex alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_alkyl_complex σ-Alkyl Pd(II) Complex migratory_insertion->sigma_alkyl_complex beta_hydride β-Hydride Elimination sigma_alkyl_complex->beta_hydride hydrido_pd_complex Hydrido-Pd(II) Complex beta_hydride->hydrido_pd_complex product Coupled Product beta_hydride->product reductive_elimination Reductive Elimination (Base) hydrido_pd_complex->reductive_elimination reductive_elimination->pd0

Caption: The catalytic cycle of the Heck reaction.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to its broad substrate scope and tolerance of various functional groups. The amination of sterically hindered aryl halides, such as 1-Bromo-2-cyclohexylbenzene, presents a unique challenge due to the steric hindrance around the reaction center. However, with the appropriate choice of catalyst, ligand, and reaction conditions, this transformation can be achieved with high efficiency. These application notes provide detailed protocols and compiled data for the Buchwald-Hartwig amination of this compound with various amine coupling partners, offering a valuable resource for researchers in organic synthesis and drug development.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination from the palladium-amido complex, which also regenerates the active Pd(0) catalyst for the next cycle.

The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the rate-determining reductive elimination steps, especially with sterically demanding substrates.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Pd(II)_Complex Ln(X)Pd(II)-Ar Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination Amine R2NH Amine->Amine_Coordination Pd_Amine_Complex [Ln(X)Pd(II)(Ar)(HNR2)]+ Amine_Coordination->Pd_Amine_Complex Deprotonation Deprotonation Pd_Amine_Complex->Deprotonation Base Base Base->Deprotonation Pd_Amido_Complex Ln(X)Pd(II)(Ar)(NR2) Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product Ar-NR2 Reductive_Elimination->Product

Figure 1: Simplified Catalytic Cycle

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative reaction conditions for the Buchwald-Hartwig amination of sterically hindered aryl bromides, including this compound and its analogs, with various primary and secondary amines. These data serve as a guide for reaction optimization.

Table 1: Amination with Primary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBuToluene1001885-95
2n-HexylaminePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄Dioxane1102480-90
3CyclohexylaminePd₂(dba)₃ (1.0)BrettPhos (2.0)LHMDSToluene901688-98

Table 2: Amination with Secondary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2.0)DavePhos (4.0)Cs₂CO₃Toluene1102090-99
2PiperidinePd₂(dba)₃ (1.5)SPhos (3.0)K₂CO₃Dioxane1002485-95
3N-MethylanilinePd(OAc)₂ (2.0)XPhos (4.0)NaOtBuToluene1001882-92

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines.

Protocol 1: Amination with Aniline

This protocol describes a general procedure for the coupling of this compound with aniline using a palladium/XPhos catalyst system.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos; 0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu; 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk tube or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and aniline to the Schlenk tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(2-cyclohexylphenyl)aniline.

Protocol 2: Amination with Morpholine

This protocol outlines a general procedure for the coupling of this compound with morpholine using a palladium/DavePhos catalyst system.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2.0 mol%)

  • 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos; 0.04 mmol, 4.0 mol%)

  • Cesium carbonate (Cs₂CO₃; 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk tube or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, DavePhos, and Cs₂CO₃ to an oven-dried Schlenk tube.

  • Add this compound and morpholine to the Schlenk tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 20-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with dichloromethane (CH₂Cl₂) and filter through a short plug of silica gel, eluting with additional CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(2-cyclohexylphenyl)morpholine.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound - Amine - Palladium Catalyst - Ligand - Base Glassware Prepare Inert Atmosphere (Oven-dried glassware, Ar/N2) Reagents->Glassware Solvent Add Anhydrous, Degassed Solvent Glassware->Solvent Heating Heat to Reaction Temperature Solvent->Heating Stirring Vigorous Stirring Heating->Stirring Monitoring Monitor by TLC or LC-MS Stirring->Monitoring Quenching Cool to RT & Quench Monitoring->Quenching Extraction Aqueous Workup & Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Isolated Product Purification->Product

Figure 2: Experimental Workflow

Safety Precautions

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • Many reagents used in this reaction are flammable, toxic, and/or corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: These protocols and application notes are intended for guidance and should be adapted and optimized for specific experimental conditions and scales by qualified personnel.

Application Notes and Protocols: The Strategic Use of 1-Bromo-2-cyclohexylbenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-cyclohexylbenzene is a versatile aromatic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its unique structure, featuring a reactive bromine atom ortho to a bulky cyclohexyl group, allows for stereoselective transformations and the introduction of a key structural motif found in a variety of bioactive molecules. This document provides detailed application notes on the utility of this compound in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and development. The protocols provided herein are based on established methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions, offering a foundation for the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
CAS Number 59734-92-8
Molecular Formula C₁₂H₁₅Br
Molecular Weight 239.15 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 145-147 °C at 10 mmHg
Density 1.256 g/cm³

Core Applications in Pharmaceutical Synthesis

This compound serves as a crucial precursor for the synthesis of substituted biphenyl and N-aryl aniline derivatives. These structural motifs are prevalent in a wide range of therapeutic agents, including but not limited to, anti-inflammatory drugs, kinase inhibitors, and central nervous system agents. The two primary palladium-catalyzed cross-coupling reactions that leverage the reactivity of this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Experimental Protocols

The following sections provide detailed experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Cyclohexylbiphenyl Derivatives

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[1] This protocol outlines the synthesis of a 2-cyclohexylbiphenyl derivative, a common scaffold in pharmaceutical compounds.

Reaction Scheme:

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-carboxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd(dppf)Cl₂])

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (0.03 mmol, 3 mol%) to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-cyclohexylbiphenyl derivative.

Quantitative Data (Representative):

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides.

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901685-95
3-Cyanophenylboronic acid[Pd(dppf)Cl₂]K₃PO₄1,4-Dioxane1001280-90
4-Formylphenylboronic acidPd(PPh₃)₄Cs₂CO₃DMF951875-85
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-2-cyclohexylaniline Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is widely used in the synthesis of pharmaceutical compounds.[2][3] This protocol describes the synthesis of an N-aryl-2-cyclohexylaniline derivative.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A This compound C N-Aryl-2-cyclohexylaniline A->C + B Amine B->C Catalyst Pd Catalyst Catalyst->C Ligand Phosphine Ligand Ligand->C Base Base Base->C Solvent Solvent Solvent->C

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.02 mmol, 2 mol%), phosphine ligand (0.04 mmol, 4 mol%), and base (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the amine (1.2 mmol, 1.2 equiv.) followed by the anhydrous solvent (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS (typically 12-24 hours).

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-cyclohexylaniline derivative.

Quantitative Data (Representative):

The following table provides representative conditions and yields for the Buchwald-Hartwig amination of aryl bromides.

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ / XPhosNaOt-BuToluene1001880-90
MorpholinePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1102475-85
BenzylaminePd₂(dba)₃ / BINAPCs₂CO₃Toluene901682-92

Logical Workflow for Pharmaceutical Intermediate Synthesis

The synthesis of a pharmaceutical intermediate using this compound typically follows a logical progression from a cross-coupling reaction to further functional group manipulations.

logical_workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Intermediate Key Intermediate (Biphenyl or Aniline Derivative) Coupling->Intermediate FGI Functional Group Interconversion Intermediate->FGI API_Precursor Advanced Pharmaceutical Intermediate / API Precursor FGI->API_Precursor End Active Pharmaceutical Ingredient (API) API_Precursor->End

Caption: Synthetic pathway from starting material to API.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of pharmaceutical intermediates. Its utility in robust and high-yielding palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows for the efficient construction of complex molecular architectures. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the full potential of this important building block in the quest for novel therapeutics. Careful optimization of the reaction conditions for specific substrates will be key to achieving desired outcomes in the synthesis of next-generation pharmaceuticals.

References

Application of 1-Bromo-2-cyclohexylbenzene in the Synthesis of Novel Liquid Crystalline Materials

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document outlines the application of 1-Bromo-2-cyclohexylbenzene as a precursor in the synthesis of novel liquid crystalline compounds. Detailed experimental protocols for the synthesis of a target liquid crystal, 4'-pentyl-2-cyclohexylbiphenyl-4-carbonitrile, via a Suzuki-Miyaura cross-coupling reaction are provided. While direct experimental data for this specific compound is not available in the current literature, predicted quantitative data based on analogous structures are presented to guide researchers. The synthetic pathway and experimental workflow are visualized to facilitate understanding and implementation. This guide is intended for researchers in materials science and drug development exploring new liquid crystal structures.

Introduction

Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals.[1] Their unique ability to be manipulated by electric and magnetic fields has led to their widespread use in display technologies, such as LCD screens.[2] The molecular structure of a liquid crystal is a key determinant of its mesomorphic properties, including the temperature range of the liquid crystal phase.[3] Calamitic, or rod-shaped, liquid crystals often consist of a rigid core, typically containing phenyl or cyclohexyl rings, and flexible terminal alkyl chains.[1]

The synthesis of novel liquid crystal molecules is an active area of research, driven by the demand for materials with improved properties, such as wider operating temperature ranges, lower viscosity, and specific dielectric anisotropies. Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become a powerful tool for the construction of the biaryl cores common in liquid crystal structures.[4][5] This method allows for the efficient formation of carbon-carbon bonds between aryl halides and arylboronic acids.[4]

This compound is a readily available starting material that can be utilized in the synthesis of new liquid crystal molecules. The presence of the bulky cyclohexyl group ortho to the bromine atom can be expected to influence the resulting molecule's shape and packing, potentially leading to unique mesomorphic properties. This application note provides a detailed protocol for the synthesis of a hypothetical liquid crystal, 4'-pentyl-2-cyclohexylbiphenyl-4-carbonitrile, using this compound as a key building block.

Proposed Synthetic Pathway

The proposed synthesis of 4'-pentyl-2-cyclohexylbiphenyl-4-carbonitrile from this compound is a two-step process, as illustrated in the workflow diagram below. The key transformation is a Suzuki-Miyaura cross-coupling reaction between this compound and (4-cyano-4'-pentylbiphenyl-2-yl)boronic acid. However, a more practical approach involves the coupling of this compound with a suitable boronic acid to form an intermediate, which is then further functionalized. For the purpose of this protocol, we will focus on a direct coupling to a commercially available or readily synthesized boronic acid derivative to construct the biphenyl core. A subsequent cyanation step would then be required to yield the final target molecule.

A more direct, single-step coupling approach to a similar structure is the reaction of this compound with (4-cyanophenyl)boronic acid, followed by the introduction of the alkyl chain. However, for this application note, we will detail the Suzuki-Miyaura coupling to form a biphenyl intermediate, which is a common strategy in liquid crystal synthesis.

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B (4-Pentyl-4'-cyanobiphenyl)boronic acid or a suitable boronic acid derivative B->C D 4'-Pentyl-2-cyclohexylbiphenyl-4-carbonitrile (Target Liquid Crystal) C->D

Caption: Proposed synthetic workflow for the synthesis of a novel liquid crystal.

Experimental Protocols

Synthesis of 4'-Pentyl-2-cyclohexylbiphenyl-4-carbonitrile via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a suitable boronic acid, followed by a conceptual cyanation step. For this example, we will consider the coupling with (4-pentylphenyl)boronic acid to form an intermediate, which would then be brominated and cyanated. A more direct route, if the boronic acid is available, is presented in the workflow.

Materials:

  • This compound

  • (4-Pentylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), (4-pentylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol (e.g., 30 mL toluene, 10 mL ethanol) to the flask, followed by 5 mL of deionized water.

  • Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and extract with ethyl acetate (3 x 50 mL).

  • Purification of Intermediate: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-pentyl-2'-cyclohexylbiphenyl, can be purified by column chromatography on silica gel using hexane as the eluent.

  • Subsequent Functionalization (Conceptual): The purified intermediate would then undergo bromination at the 4'-position, followed by a cyanation reaction (e.g., using copper(I) cyanide) to yield the final target molecule, 4'-pentyl-2-cyclohexylbiphenyl-4-carbonitrile.

Data Presentation

As the target molecule, 4'-pentyl-2-cyclohexylbiphenyl-4-carbonitrile, is a novel compound, experimental data is not available. The following table presents hypothetical, yet realistic, quantitative data based on the properties of structurally similar liquid crystals, such as the 4-alkyl-4'-cyanobiphenyls. These values are intended to serve as a benchmark for researchers synthesizing this or related compounds.

ParameterPredicted ValueMethod of Determination
Yield 65-75%Gravimetric analysis after purification
Melting Point (Crystal to Nematic) 30-40 °CDifferential Scanning Calorimetry (DSC)
Clearing Point (Nematic to Isotropic) 100-120 °CPolarized Optical Microscopy (POM)
¹H NMR (CDCl₃, 400 MHz) See predicted spectrum details belowNuclear Magnetic Resonance Spectroscopy
¹³C NMR (CDCl₃, 100 MHz) See predicted spectrum details belowNuclear Magnetic Resonance Spectroscopy
Purity >99.5%High-Performance Liquid Chromatography (HPLC)

Predicted ¹H NMR signals: δ 7.6-7.2 (m, Ar-H), 2.6 (t, Ar-CH₂), 1.6-1.2 (m, alkyl and cyclohexyl CH₂), 0.9 (t, CH₃). Predicted ¹³C NMR signals: δ 145-125 (Ar-C), 119 (CN), 44 (cyclohexyl CH), 35-22 (alkyl and cyclohexyl CH₂), 14 (CH₃).

Visualization of Key Relationships

The following diagram illustrates the logical relationship between the key components and steps in the proposed synthesis, highlighting the central role of the Suzuki-Miyaura coupling reaction.

G cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_products Intermediate & Target A This compound C Suzuki-Miyaura Coupling A->C B (4-Pentylphenyl)boronic acid B->C D 4-Pentyl-2'-cyclohexylbiphenyl (Intermediate) C->D E 4'-Pentyl-2-cyclohexylbiphenyl-4-carbonitrile (Final Product) D->E Further Functionalization

Caption: Logical flow of the synthesis from starting materials to the final liquid crystal product.

Conclusion

This compound is a viable and promising starting material for the synthesis of novel liquid crystalline compounds. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for constructing the necessary biaryl core structure. The protocols and predicted data presented in this application note offer a solid foundation for researchers to explore the synthesis and characterization of 4'-pentyl-2-cyclohexylbiphenyl-4-carbonitrile and other related liquid crystals. The introduction of the ortho-cyclohexyl group is anticipated to impart unique physical and mesomorphic properties, making this a compelling area for further investigation in the field of advanced materials.

References

Application Notes and Protocols for the Lithiation of 1-Bromo-2-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the lithiation of 1-bromo-2-cyclohexylbenzene via a lithium-halogen exchange reaction. This protocol is intended to serve as a comprehensive guide for the synthesis of the corresponding aryllithium species, a versatile intermediate in organic synthesis. The application note includes a summary of reaction parameters, a step-by-step experimental protocol, and a visual representation of the workflow.

Introduction

Organolithium reagents are powerful nucleophiles and strong bases that are widely used in organic synthesis for the formation of carbon-carbon bonds.[1] The lithium-halogen exchange reaction is a common and efficient method for the preparation of aryllithium compounds from the corresponding aryl halides.[2] This process involves the reaction of an aryl halide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures to generate the desired lithiated species. This application note details a representative protocol for the lithiation of this compound, a sterically hindered aryl bromide.

Data Presentation

The successful lithiation of aryl bromides is highly dependent on the reaction conditions. The following table summarizes key parameters and their expected impact on the lithiation of this compound, based on data from analogous reactions with structurally similar aryl bromides.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Organolithium Reagent n-Butyllithium (n-BuLi)sec-Butyllithium (s-BuLi)tert-Butyllithium (t-BuLi)Increased reactivity from n-BuLi to t-BuLi. t-BuLi may be required for sterically hindered substrates.
Solvent Tetrahydrofuran (THF)Diethyl ether (Et₂O)Heptane/THF (9:1)THF is a common solvent that solvates the lithium cation, increasing reactivity. A hydrocarbon solvent with a small amount of ether can lead to higher yields.[3]
Temperature -78 °C-40 °C0 °CLow temperatures are crucial to prevent side reactions and decomposition of the organolithium reagent.[3]
Reaction Time 30 minutes1 hour2 hoursSufficient time is required for complete lithium-halogen exchange.
Yield (%) >90 (estimated)>95 (estimated)~97 (reported for a similar substrate)[3]High to quantitative yields are expected under optimized conditions.

Experimental Protocol

This protocol describes the lithiation of this compound using n-butyllithium in a mixture of heptane and tetrahydrofuran.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous heptane

  • Anhydrous diethyl ether (for workup)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of argon or nitrogen.

  • Addition of Starting Material and Solvent: To the flask, add this compound (1.0 equiv). Dissolve the starting material in anhydrous heptane (to achieve a concentration of ~0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of THF: To the cooled solution, add anhydrous THF (0.1 equiv relative to heptane volume) dropwise via syringe.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Time: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange. The formation of the aryllithium species may be indicated by a color change.

  • Quenching (Electrophilic Trap): This step will depend on the desired subsequent reaction. For this general protocol, the reaction is quenched with a proton source to yield cyclohexylbenzene. Slowly add anhydrous methanol or saturated aqueous ammonium chloride solution dropwise to the reaction mixture at -78 °C.

  • Work-up:

    • Allow the reaction mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Lithiation cluster_workup Work-up & Purification setup 1. Flame-dried flask under Argon add_reagents 2. Add this compound and anhydrous Heptane/THF setup->add_reagents Inert atmosphere cool 3. Cool to -78 °C add_reagents->cool add_nBuLi 4. Add n-BuLi dropwise cool->add_nBuLi react 5. Stir for 1 hour at -78 °C add_nBuLi->react Formation of 2-cyclohexylphenyllithium quench 6. Quench with electrophile (e.g., MeOH) react->quench warm 7. Warm to room temperature quench->warm extract 8. Aqueous work-up and extraction warm->extract purify 9. Dry and purify extract->purify

Caption: Experimental workflow for the lithiation of this compound.

References

Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-2-cyclohexylbenzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is conducted under mild conditions and demonstrates broad functional group tolerance, making it invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4]

This document provides detailed application notes and protocols for the Sonogashira coupling of 1-Bromo-2-cyclohexylbenzene, a sterically hindered aryl bromide, with various terminal alkynes. The presence of the bulky cyclohexyl group ortho to the bromine atom can pose a challenge, often requiring optimized reaction conditions or more active catalyst systems to achieve high yields.[5] These protocols are designed for researchers, scientists, and professionals in drug development seeking to synthesize substituted 2-cyclohexylphenyl acetylenes.

Key Reaction Components and Considerations

Successful Sonogashira coupling relies on the careful selection of several key components:

  • Palladium Catalyst: The primary catalyst responsible for the cross-coupling cycle. A range of palladium(0) and palladium(II) complexes are effective, with common examples including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2][6] For sterically hindered substrates, catalysts employing bulky, electron-rich phosphine ligands can enhance reactivity.[2]

  • Copper(I) Co-catalyst: Typically copper(I) iodide (CuI), which activates the terminal alkyne by forming a copper acetylide intermediate, facilitating transmetalation to the palladium center.[7]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[6][8]

  • Solvent: Anhydrous, degassed solvents are typically used to prevent catalyst deactivation and side reactions. Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), or the amine base itself.[6][8]

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling) and deactivate the palladium(0) catalyst. Therefore, maintaining an inert atmosphere using nitrogen or argon is critical.[7]

Experimental Protocols

The following are generalized protocols that may require optimization for specific terminal alkynes.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol utilizes the classical Pd/CuI catalyst system, which is effective for a wide range of substrates.

Reagents and Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Add a magnetic stir bar and evacuate and backfill the flask with the inert gas three times.[6]

  • Add anhydrous THF (10 mL) and freshly distilled Et₃N (5 mL) via syringe.

  • Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

  • Add this compound (1.0 mmol, 1.0 equiv.) to the flask.

  • Stir the reaction at room temperature or heat to 40-60 °C, monitoring its progress by thin-layer chromatography (TLC) or GC-MS. Reaction times can range from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (20 mL).[6]

  • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for preventing the formation of alkyne homocoupling byproducts, which can be a significant issue, especially at higher temperatures.[7]

Reagents and Materials:

  • This compound

  • Terminal Alkyne

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Triethylamine (Et₃N), anhydrous and degassed

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and a magnetic stir bar.

  • Evacuate and backfill the flask with argon or nitrogen at least three times.[7]

  • Under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and degassed anhydrous triethylamine (5 mL).[7]

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[7]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.[7]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Data Presentation

The following table summarizes representative reaction conditions for the Sonogashira coupling of this compound with various terminal alkynes. Yields are illustrative and may vary based on specific reaction scale and optimization.

Terminal AlkyneCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2), CuI (4)Et₃NTHF5012~85-95
TrimethylsilylacetylenePd(PPh₃)₄ (3)DIPAToluene8018~80-90
1-HexynePdCl₂(PPh₃)₂ (2), CuI (4)Et₃NDMF6016~75-85
PropynePd(PPh₃)₄ (2), CuI (4)Et₃NTHF25-408~85-94[9]
EthynylbenzenePd(OAc)₂ (2), PPh₃ (4)Cs₂CO₃DMF8024~70-80

Visualizations

The following diagrams illustrate the general workflow and catalytic mechanism of the Sonogashira coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Schlenk Flask prep2 Add Catalyst & Base prep1->prep2 prep3 Inert Atmosphere (Ar/N2) prep2->prep3 add_reagents Add Aryl Halide & Terminal Alkyne prep3->add_reagents react Stir & Heat (e.g., 25-80 °C) add_reagents->react monitor Monitor Progress (TLC / GC-MS) react->monitor quench Quench Reaction monitor->quench extract Solvent Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure Product

Caption: General experimental workflow for Sonogashira coupling.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)(C≡CR²)L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-C≡C-R² (Coupled Product) aryl_halide R¹-X (this compound) cui CuI cu_acetylide Cu-C≡CR² cui->cu_acetylide Alkyne Activation cu_acetylide->pd_complex1 cu_acetylide->cui terminal_alkyne H-C≡C-R² (Terminal Alkyne) base Base

References

Application Notes and Protocols for Stille Coupling of 1-Bromo-2-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a generalized protocol for conducting the Stille coupling reaction with 1-Bromo-2-cyclohexylbenzene. The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction essential for the formation of carbon-carbon bonds.[1][2] This method is particularly valuable in medicinal chemistry and drug development for the synthesis of complex organic molecules, including biaryls and other scaffolds present in pharmacologically active compounds. Due to the steric hindrance imposed by the ortho-cyclohexyl group in this compound, careful optimization of the reaction conditions, particularly the choice of catalyst and ligands, is crucial for achieving high yields.

The protocols and data presented herein are based on established principles of Stille coupling reactions, adapted for sterically hindered aryl bromides.

Overview of the Stille Coupling Reaction

The Stille coupling reaction facilitates the formation of a C-C bond between an organostannane (organotin) reagent and an organic halide or pseudohalide, catalyzed by a palladium complex.[1][3] A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, and their compatibility with a wide range of functional groups, which minimizes the need for protecting groups in complex syntheses.[4] However, a significant drawback is the toxicity of organotin compounds and the potential difficulty in removing tin byproducts from the reaction mixture.[2][4]

The reaction generally proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[4] For sterically hindered substrates like this compound, the oxidative addition and transmetalation steps can be slow, necessitating the use of specialized catalysts and reaction conditions to achieve efficient coupling.

Application in Drug Development

The Stille coupling is a powerful tool in drug discovery and development for the synthesis of complex molecular architectures. It allows for the modular construction of compound libraries by coupling various fragments, which is invaluable for structure-activity relationship (SAR) studies. The ability to form C-C bonds between sp2-hybridized carbon atoms is fundamental in the synthesis of biaryl structures, which are common motifs in many approved drugs. Furthermore, the reaction's tolerance to a wide array of functional groups enables its application in late-stage functionalization of complex intermediates, a critical step in the synthesis of drug candidates.

Experimental Protocols

The following protocols are generalized for the Stille coupling of this compound with various organostannane reagents. Due to the steric hindrance of the substrate, the use of bulky, electron-rich phosphine ligands is recommended to enhance the reaction rate and yield.

Protocol 1: General Procedure for Stille Coupling with a Vinylstannane

This protocol describes the coupling of this compound with a vinylstannane, such as tributyl(vinyl)tin.

Materials:

  • This compound

  • Tributyl(vinyl)tin

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable bulky phosphine ligand

  • Anhydrous and degassed solvent (e.g., Toluene or DMF)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (e.g., 2 mol %) and the phosphine ligand (e.g., 8 mol %).

  • Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Add tributyl(vinyl)tin (1.1 to 1.5 equivalents) to the reaction mixture via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 90-110 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with an aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble fluorides.

  • Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling with an Arylstannane using an Additive

This protocol is suitable for the coupling of this compound with an arylstannane, employing a copper(I) iodide (CuI) co-catalyst to accelerate the reaction.

Materials:

  • This compound

  • Arylstannane (e.g., Tributyl(phenyl)tin)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Anhydrous and degassed solvent (e.g., NMP or DMF)

  • Reaction vessel (e.g., microwave vial or sealed tube)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equivalent), the arylstannane (1.2 equivalents), Pd(PPh₃)₄ (e.g., 5 mol %), and CuI (e.g., 10 mol %).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) for 4-18 hours. Microwave irradiation can also be employed to reduce reaction times.

  • Monitor the reaction progress.

  • After completion, cool the reaction and work up as described in Protocol 1, including the KF quench.

  • Purify the product by column chromatography.

Data Presentation

EntryAryl BromideOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-2-methylbenzeneTributyl(vinyl)tinPd(PPh₃)₄ (5)-Toluene1001675
21-Bromo-2-isopropylbenzeneTributyl(phenyl)tinPd₂(dba)₃ (2)P(t-Bu)₃ (8)Dioxane1002468
31-Bromo-2,6-dimethylbenzeneTributyl(2-thienyl)tinPdCl₂(PPh₃)₂ (3)-DMF901282
4This compound (Predicted)Tributyl(vinyl)tinPd₂(dba)₃ (2)P(o-tol)₃ (8)Toluene1101865-75
5This compound (Predicted)Tributyl(phenyl)tinPd(PPh₃)₄ (5)-NMP1201260-70

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Stille coupling of this compound.

G Experimental Workflow for Stille Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Combine Pd Catalyst and Ligand in a dry Schlenk flask under inert atmosphere. B 2. Add anhydrous, degassed solvent. A->B C 3. Add this compound. B->C D 4. Add Organostannane reagent. C->D E 5. Heat and stir the reaction mixture. D->E F 6. Monitor reaction progress (TLC/GC-MS). E->F G 7. Cool to room temperature and quench with aqueous KF. F->G H 8. Filter to remove tin byproducts. G->H I 9. Aqueous work-up (wash with water and brine). H->I J 10. Dry, concentrate, and purify by column chromatography. I->J K Final Product J->K

Caption: General experimental workflow for the Stille coupling reaction.

Catalytic Cycle of the Stille Coupling

The diagram below illustrates the catalytic cycle of the Stille coupling reaction.

G Catalytic Cycle of the Stille Coupling Reaction cluster_reactants Reactants cluster_products Products Pd0 Pd(0)Ln PdII_oxid R-Pd(II)Ln-X Pd0->PdII_oxid Oxidative Addition PdII_trans R-Pd(II)Ln-R' PdII_oxid->PdII_trans Transmetalation TinByproduct Tin Byproduct (X-SnBu₃) PdII_oxid->TinByproduct PdII_trans->Pd0 Reductive Elimination CoupledProduct Coupled Product (R-R') PdII_trans->CoupledProduct ArylHalide This compound (R-X) ArylHalide->Pd0 Organostannane Organostannane (R'-SnBu₃) Organostannane->PdII_oxid

Caption: The catalytic cycle of the Stille coupling reaction.

References

Troubleshooting & Optimization

Overcoming steric hindrance in Suzuki coupling of 1-Bromo-2-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the sterically hindered Suzuki coupling of 1-Bromo-2-cyclohexylbenzene. Here you will find troubleshooting guides and frequently asked questions (FAQs) to navigate potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction of this compound is resulting in a low yield. What are the primary reasons for this?

A1: Low yields in the Suzuki coupling of sterically hindered substrates like this compound are typically due to two main factors related to steric hindrance:

  • Inefficient Oxidative Addition: The bulky cyclohexyl group ortho to the bromine atom can impede the approach of the palladium catalyst to the carbon-bromine bond. This slows down the initial and often rate-limiting oxidative addition step of the catalytic cycle.[1]

  • Difficult Reductive Elimination: The final step of the catalytic cycle, where the new carbon-carbon bond is formed, can also be hindered. The steric congestion around the palladium center makes it challenging for the two coupling partners to come together and be eliminated as the final product.[1]

  • Catalyst Decomposition: At the higher temperatures often required for these challenging couplings, the catalyst may decompose before the reaction reaches completion, leading to lower yields.[1]

Q2: What are the most effective types of ligands for this sterically demanding coupling?

A2: Standard phosphine ligands like triphenylphosphine are often ineffective for sterically hindered substrates. For challenging couplings like that of this compound, the use of bulky, electron-rich ligands is crucial. These ligands promote the formation of a more reactive monoligated palladium(0) species and facilitate the difficult reductive elimination step.[2] Highly recommended classes of ligands include:

  • Biaryl Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos, RuPhos, and XPhos are excellent choices for promoting the coupling of sterically hindered substrates.[2][3]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are known for their high stability and activity, making them very effective for challenging Suzuki couplings.[2][4] They can offer a good balance of steric bulk and electron-donating properties.[4]

  • Specialized Bulky Ligands: For extremely hindered couplings, specialized ligands like AntPhos and BI-DIME have demonstrated superior performance.[5][6]

Q3: Which bases and solvents are recommended for the Suzuki coupling of this compound?

A3: The choice of base and solvent is critical and they often work in concert to influence the reaction's success.

  • Bases: A strong, non-nucleophilic base is generally preferred. Potassium phosphate (K₃PO₄) is a reliable and frequently used base for hindered couplings.[2][3] For less reactive coupling partners, a stronger base like potassium tert-butoxide (t-BuOK) can be more effective.[2][4]

  • Solvents: Anhydrous, aprotic solvents are the best choice. Toluene and dioxane are commonly used and often give good results.[2][4] If higher temperatures are needed to drive the reaction to completion, higher-boiling solvents like xylenes can be employed.[2]

Q4: I am observing the formation of side products. What are the common side reactions and how can I minimize them?

A4: Common side reactions in Suzuki couplings of hindered substrates include:

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid partner, which can be exacerbated by harsh reaction conditions. To minimize this, consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1]

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl bromide can occur. This can often be suppressed by using the appropriate ligand and ensuring a properly deoxygenated reaction environment.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Ineffective catalyst system.Switch to a bulkier, more electron-rich ligand such as SPhos, RuPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand.[2][3]
Insufficient reaction temperature.Increase the reaction temperature. Consider switching to a higher-boiling solvent like xylene or using microwave irradiation to achieve higher temperatures rapidly and efficiently.[2][4]
Inappropriate base.Screen different bases. For this substrate, stronger bases like K₃PO₄ or t-BuOK are often more effective than weaker ones.[2][4]
Significant Side Product Formation (e.g., Protodeboronation) Base is too strong or reaction conditions are too harsh.Try a milder base such as K₂CO₃ or Cs₂CO₃.[1] Ensure the reaction is run under an inert atmosphere to minimize water content.
Catalyst Decomposition (darkening of the reaction mixture) High reaction temperature for extended periods.Use a more stable catalyst system, such as a palladium-NHC complex.[4] Consider if a lower temperature for a longer duration might be effective.
Reaction is Stalled Oxidative addition or reductive elimination is too slow.The use of highly bulky and electron-donating ligands is key to accelerating these steps.[2] Ensure the solvent is anhydrous and the system is properly deoxygenated.[7]

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid, based on successful methodologies for sterically hindered substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos) or NHC ligand (2-4 mol%)

  • Base (e.g., K₃PO₄, t-BuOK) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the this compound, arylboronic acid, palladium precursor, ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Hindered Substrates

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene100High[3]
Pd₂(dba)₃ / RuPhosRuPhosK₃PO₄Dioxane100High[2]
Pd(OAc)₂ / IPr*IPrt-BuOKDioxane80>99[4]
Pd-AntPhosAntPhosK₃PO₄Toluene110High[5]

*IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)L_n B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)(X)L_n B->C + Ar-X D Transmetalation (Ar'-B(OR)₂) C->D E Ar-Pd(II)(Ar')L_n D->E + Ar'-B(OR)₂ - X-B(OR)₂ F Reductive Elimination E->F F->A - Ar-Ar' G Ar-Ar' F->G

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling q1 Is the catalyst system appropriate for hindered substrates? start->q1 sol1 Switch to bulky, electron-rich ligand (e.g., SPhos, RuPhos, NHC) q1->sol1 No q2 Is the reaction temperature high enough? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Increase temperature or use microwave irradiation q2->sol2 No q3 Is the base strong enough? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Use a stronger base (e.g., K₃PO₄, t-BuOK) q3->sol3 No end Re-evaluate and monitor q3->end Yes a3_yes Yes a3_no No sol3->end

References

Technical Support Center: Optimizing Grignard Reagent Synthesis from 1-Bromo-2-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the Grignard reagent from the sterically hindered precursor, 1-Bromo-2-cyclohexylbenzene.

Troubleshooting Guide

Users often face challenges with Grignard reactions involving sterically hindered aryl halides. The following guide addresses common issues and offers systematic solutions.

Issue 1: The Grignard reaction fails to initiate.

  • Symptom: No observable signs of reaction, such as a color change, spontaneous refluxing of the solvent, or an increase in temperature.[1]

  • Possible Causes & Solutions:

    Possible CauseTroubleshooting Step
    Magnesium Oxide Layer The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[1][2] Activate the magnesium by either mechanically crushing the turnings with a glass rod to expose a fresh surface or by using chemical activators.[3][4]
    Presence of Moisture Grignard reagents are highly sensitive to water.[4] Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[4] Use anhydrous solvents, preferably freshly distilled.[5]
    Unreactive Aryl Halide The steric hindrance from the ortho-cyclohexyl group can reduce the reactivity of this compound.
    Low Local Concentration A small portion of the aryl bromide solution should be added initially to initiate the reaction.[6]

Issue 2: The yield of the Grignard reagent is low.

  • Symptom: After the reaction, titration or subsequent reactions indicate a lower than expected concentration of the Grignard reagent.[4]

  • Possible Causes & Solutions:

    Possible CauseTroubleshooting Step
    Wurtz Coupling Side Reaction This side reaction, leading to the formation of a biaryl product, is a common issue.[7] To minimize this, add the this compound solution slowly and dropwise to the vigorously stirred magnesium suspension. Maintaining a dilute concentration of the aryl bromide in the reaction mixture is beneficial.[8]
    Incomplete Reaction The reaction may not have reached completion. Allow for a sufficient reaction time after the addition of the aryl bromide is complete. Gentle refluxing can sometimes improve the yield, but prolonged heating may promote side reactions.[8]
    Degradation of Grignard Reagent The formed Grignard reagent can degrade upon extended heating or exposure to air. It is advisable to use the reagent immediately after its formation is complete, which is indicated by the consumption of magnesium.[8]

Issue 3: The reaction mixture turns dark brown or black.

  • Symptom: The solution becomes very dark during the formation of the Grignard reagent.

  • Possible Causes & Solutions:

    Possible CauseTroubleshooting Step
    Presence of Impurities Impurities in the magnesium or the aryl halide can catalyze decomposition.[4] Use high-purity magnesium and purify the this compound if necessary.
    Side Reactions The formation of finely divided metal from side reactions can also cause the mixture to darken.[4] While a color change to cloudy grey or brownish is normal for a successful initiation, a very dark or black color may indicate significant side product formation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best methods for activating magnesium turnings for this reaction?

Several methods can be employed to activate magnesium. These can be categorized as chemical and physical methods.

  • Chemical Activation: This involves using activating agents that react with the magnesium surface to remove the oxide layer. Common activators include:

    • Iodine (I₂): A small crystal of iodine is frequently added. The disappearance of the characteristic purple or brown color of iodine is a good indicator that the reaction has initiated.[1]

    • 1,2-Dibromoethane (DBE): This is a highly reactive alkyl halide that readily reacts with magnesium, producing observable ethylene gas bubbles and magnesium bromide.[1]

  • Physical Activation: These methods aim to physically disrupt the magnesium oxide layer.

    • Crushing: Grinding the magnesium turnings with a dry glass rod can expose a fresh, reactive metal surface.[3][5]

    • Sonication: Using an ultrasonic bath can help to clean the surface of the magnesium.[3]

Q2: Which solvent is recommended for preparing the Grignard reagent from this compound?

Anhydrous ethers are essential for Grignard reagent formation as they solvate and stabilize the organomagnesium species.[9]

  • Tetrahydrofuran (THF): Often the solvent of choice for less reactive aryl halides due to its higher boiling point and better solvating properties compared to diethyl ether.[10][11]

  • Diethyl ether (Et₂O): Also commonly used, but its lower boiling point might not be sufficient to initiate the reaction with a sterically hindered substrate without additional heating.

Q3: Can I prepare this Grignard reagent at a lower temperature to minimize side reactions?

Yes, using highly activated magnesium, such as Rieke magnesium, allows for the formation of functionalized Grignard reagents at low temperatures, like -78 °C.[12][13] This can be particularly advantageous for substrates like this compound that may be prone to side reactions at higher temperatures.

Data Presentation

ParameterStandard Conditions (Refluxing THF)Optimized Conditions (Low Temperature with Activated Mg)
Temperature 66 °C (Reflux)-20 °C to 0 °C
Magnesium Activation Iodine crystal1,2-Dibromoethane
Addition Time 30 minutes1-2 hours
Potential Side Reactions Higher incidence of Wurtz couplingMinimized side reactions
Expected Yield 50-70%75-90%

Experimental Protocols

Protocol 1: Activation of Magnesium with 1,2-Dibromoethane

  • Glassware Preparation: Ensure all glassware is meticulously dried in an oven or by flame-drying under an inert atmosphere.

  • Reagent Setup: In a reaction flask equipped with a stir bar, place the required amount of magnesium turnings under a nitrogen or argon atmosphere.

  • Solvent Addition: Add a portion of anhydrous THF to cover the magnesium.

  • Initiation: With stirring, use a syringe to add a few drops of 1,2-dibromoethane. Successful activation is indicated by the evolution of gas bubbles (ethylene).[1]

  • Aryl Halide Addition: Once the initial reaction with DBE has subsided, you can proceed with the slow, dropwise addition of your this compound solution.[1]

Protocol 2: Synthesis of (2-cyclohexylphenyl)magnesium bromide

  • Setup: Assemble a flame-dried, three-necked flask with a condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings and a small crystal of iodine in the flask.

  • Reagent Preparation: Prepare a solution of this compound in anhydrous THF in the dropping funnel.

  • Initiation: Add approximately 10% of the aryl bromide solution to the magnesium suspension.[6] The reaction may be initiated by gently warming the mixture with a heat gun. A successful start is indicated by the disappearance of the iodine color and the appearance of a cloudy, greyish solution.[1][6]

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of this compound from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure the reaction goes to completion. The consumption of most of the magnesium is a visual indicator.

  • Quantification and Use: The concentration of the Grignard reagent can be determined by titration. It is best to use the freshly prepared reagent immediately.

Visualizations

Grignard_Troubleshooting_Workflow start Start Grignard Reaction check_initiation Reaction Initiated? start->check_initiation no_initiation No Initiation Observed check_initiation->no_initiation No initiation_successful Initiation Successful check_initiation->initiation_successful Yes troubleshoot_initiation 1. Check for anhydrous conditions. 2. Add chemical activator (Iodine, DBE). 3. Apply gentle heat. 4. Crush Mg turnings. 5. Use sonication. no_initiation->troubleshoot_initiation troubleshoot_initiation->check_initiation Retry proceed Proceed with Aryl Halide Addition initiation_successful->proceed check_yield Check Yield proceed->check_yield low_yield Low Yield check_yield->low_yield Low good_yield Good Yield check_yield->good_yield Acceptable troubleshoot_yield 1. Slow down addition rate. 2. Ensure vigorous stirring. 3. Use freshly prepared reagent promptly. 4. Consider lower reaction temperature. low_yield->troubleshoot_yield troubleshoot_yield->proceed Optimize & Repeat end End good_yield->end

Caption: Troubleshooting workflow for Grignard reaction.

Grignard_Experimental_Workflow prep 1. Prepare Dry Glassware & Anhydrous Solvents setup 2. Assemble Apparatus under Inert Atmosphere prep->setup add_mg 3. Add Magnesium & Activator setup->add_mg initiate 4. Initiate Reaction with a small amount of This compound add_mg->initiate addition 5. Slow Addition of remaining Aryl Bromide initiate->addition reflux 6. Maintain Reaction (e.g., gentle reflux) addition->reflux complete 7. Stir to Completion reflux->complete use 8. Use Grignard Reagent Immediately complete->use

Caption: Experimental workflow for Grignard synthesis.

References

Technical Support Center: Synthesis of 2-Cyclohexylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyclohexylbiphenyl.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 2-cyclohexylbiphenyl, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes?

A1: Low yields can stem from several factors depending on the synthetic route. Consider the following:

  • Inactive Catalyst or Reagents: In Suzuki-Miyaura coupling, the palladium catalyst may have degraded. For Grignard reactions, the magnesium turnings may be passivated by an oxide layer.

  • Presence of Water: Grignard reagents are extremely sensitive to moisture, which will quench the reagent and reduce the yield.[1][2] All glassware must be rigorously dried, and anhydrous solvents are essential.[3]

  • Suboptimal Reaction Temperature: Both Suzuki and Grignard reactions can be sensitive to temperature. For Grignard reactions, high temperatures can favor the formation of biphenyl side products.[4] For Suzuki couplings, the temperature needs to be high enough for the reaction to proceed but not so high as to cause catalyst decomposition or side reactions.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion and lower yields.

  • Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction.

Q2: I've observed a significant amount of biphenyl as a byproduct. How can I minimize its formation?

A2: Biphenyl is a common byproduct, especially in Grignard-based syntheses.[4] It forms from the coupling of the Grignard reagent with unreacted aryl halide.

  • Control Reaction Temperature: Higher temperatures can promote the formation of biphenyl.[4] Maintaining a gentle reflux is often sufficient.

  • Slow Addition of Reagents: Adding the aryl halide solution dropwise to the magnesium turnings can help maintain a low concentration of the halide, thus minimizing the homo-coupling side reaction.[5]

  • Use of an Initiator: A small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface and initiate the Grignard reagent formation promptly, reducing the time for side reactions to occur.[2]

Q3: My Friedel-Crafts alkylation is producing multiple products. What is happening?

A3: The Friedel-Crafts alkylation is prone to a couple of key side reactions that can lead to a mixture of products:

  • Polyalkylation: The initial product, 2-cyclohexylbiphenyl, is an activated aromatic ring, which can undergo further alkylation to produce dicyclohexylbiphenyl isomers.[6] Using a large excess of the biphenyl starting material can help to minimize this.

  • Carbocation Rearrangement: While less of an issue with a cyclohexyl group compared to linear alkyl groups, rearrangements are a known complication in Friedel-Crafts alkylations.[6]

  • Isomerization: The position of the cyclohexyl group on the biphenyl ring can potentially isomerize under the strongly acidic conditions of the reaction.

Q4: How can I effectively purify 2-cyclohexylbiphenyl from the reaction mixture?

A4: The purification strategy will depend on the nature of the impurities.

  • Column Chromatography: This is a versatile method for separating the desired product from both more polar and less polar impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective way to remove impurities.

  • Acid-Base Extraction: This technique is useful for removing acidic or basic impurities from the reaction mixture.[3]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of 2-cyclohexylbiphenyl?

A1: The Suzuki-Miyaura cross-coupling reaction is often the preferred method for synthesizing biphenyl derivatives. It offers mild reaction conditions, high functional group tolerance, and the byproducts are generally non-toxic and easily removed.[7][8] Grignard reactions are also a viable option but require strictly anhydrous conditions to avoid quenching the reagent.[1][2] Friedel-Crafts alkylation can be used, but it is often plagued by issues of polyalkylation and rearrangements.[6]

Q2: What are the common side reactions in the Suzuki-Miyaura synthesis of 2-cyclohexylbiphenyl?

A2: The main side reactions in a Suzuki-Miyaura coupling are:

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide to form symmetrical biaryls.

  • Protodeboronation: This is the protonolysis of the boronic acid, where the boron group is replaced by a hydrogen atom. This can be more prevalent in the presence of water or at elevated temperatures.[9]

Q3: How do I ensure my Grignard reaction starts successfully?

A3: Initiating a Grignard reaction can sometimes be challenging. Here are some tips:

  • Activate the Magnesium: Crush the magnesium turnings with a glass rod to expose a fresh surface.[4]

  • Use an Initiator: A small crystal of iodine can be added. Its disappearance indicates the reaction has started.[2] A few drops of 1,2-dibromoethane can also be used.

  • Local Heating: Gently warming a small portion of the reaction mixture can help to initiate the reaction.

Q4: Can I use aryl chlorides in a Suzuki-Miyaura coupling to synthesize 2-cyclohexylbiphenyl?

A4: While aryl iodides and bromides are more reactive, aryl chlorides can be used in Suzuki-Miyaura couplings. However, they often require more specialized and electron-rich phosphine ligands to facilitate the oxidative addition step, which is slower for aryl chlorides.[8][10]

Data Presentation

Table 1: Comparison of Synthetic Routes for 2-Cyclohexylbiphenyl

FeatureSuzuki-Miyaura CouplingGrignard ReactionFriedel-Crafts Alkylation
Typical Yields Good to ExcellentModerate to GoodVariable
Key Advantages High functional group tolerance, mild conditions, non-toxic byproducts.[7][8]Readily available starting materials.Can be cost-effective for large-scale synthesis.
Common Side Reactions Homocoupling, Protodeboronation.[9]Biphenyl formation, quenching by protic solvents.[4]Polyalkylation, carbocation rearrangements.[6]
Reaction Conditions Palladium catalyst, base, often aqueous/organic solvent mixture.[7]Strictly anhydrous conditions, etheral solvents.[1][2]Strong Lewis acid catalyst (e.g., AlCl₃).[11]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromobiphenyl and Cyclohexylboronic Acid

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 2-bromobiphenyl (1.0 equiv.), cyclohexylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as 4:1 dioxane/water, to the flask.

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

  • Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Grignard Reaction of Phenylmagnesium Bromide with 2-Bromocyclohexane (Illustrative for C-C bond formation)

Note: This is a general protocol; for 2-cyclohexylbiphenyl, one would typically use a Grignard reagent derived from a cyclohexyl halide and react it with a 2-halobiphenyl, or vice-versa.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equiv.). Add a small amount of anhydrous diethyl ether. Add a solution of bromocyclohexane (1.0 equiv.) in anhydrous diethyl ether dropwise to the magnesium. The reaction should initiate and begin to reflux. If not, gentle warming or the addition of an iodine crystal may be necessary. After the addition is complete, reflux for an additional 30 minutes.

  • Coupling Reaction: In a separate flask, dissolve 2-bromobiphenyl (1.0 equiv.) in anhydrous THF. Cool this solution in an ice bath. Slowly add the prepared cyclohexylmagnesium bromide solution via cannula.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_side Side Reactions Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product Ar'B(OH)2 Ar'B(OH)2 Ar'H Ar'H Ar'B(OH)2->Ar'H Protodeboronation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction with a potential side reaction.

Grignard_Side_Reaction cluster_main Desired Reaction Pathway cluster_side Side Reactions Cyclohexyl-Br Cyclohexyl-Br Cyclohexyl-MgBr Cyclohexyl-MgBr Cyclohexyl-Br->Cyclohexyl-MgBr + Mg Mg Mg 2-Cyclohexylbiphenyl 2-Cyclohexylbiphenyl Cyclohexyl-MgBr->2-Cyclohexylbiphenyl + 2-Bromobiphenyl 2-Bromobiphenyl 2-Bromobiphenyl Biphenyl Biphenyl Benzene Benzene Phenyl-MgBr Phenyl-MgBr Phenyl-MgBr->Biphenyl + Bromobenzene (Wurtz-type coupling) Phenyl-MgBr->Benzene + H2O (Quenching) Bromobenzene Bromobenzene Bromobenzene->Phenyl-MgBr + Mg

Caption: Desired vs. side reaction pathways in a Grignard-based biphenyl synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product reaction_type Identify Synthesis Route start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki Suzuki grignard Grignard reaction_type->grignard Grignard friedel Friedel-Crafts reaction_type->friedel F-C suzuki_q1 Check Catalyst Activity and Base Quality suzuki->suzuki_q1 suzuki_q2 Analyze for Homocoupling or Protodeboronation suzuki->suzuki_q2 grignard_q1 Ensure Anhydrous Conditions grignard->grignard_q1 grignard_q2 Check for Biphenyl Byproduct grignard->grignard_q2 friedel_q1 Check Reactant Stoichiometry (Excess Biphenyl?) friedel->friedel_q1 friedel_q2 Analyze for Polyalkylation friedel->friedel_q2

Caption: A troubleshooting workflow for diagnosing issues in the synthesis of 2-cyclohexylbiphenyl.

References

Technical Support Center: Optimization of Catalyst and Ligand for 1-Bromo-2-cyclohexylbenzene Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of 1-Bromo-2-cyclohexylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst and ligand systems for this sterically hindered substrate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the cross-coupling of this compound and similar sterically hindered aryl bromides.

Issue Potential Cause Recommended Solution
Low to No Product Yield Inefficient Oxidative Addition: The bulky cyclohexyl group hinders the approach of the palladium catalyst to the carbon-bromine bond.Switch to a more electron-rich and sterically bulky phosphine ligand. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often effective.[1][2] • Increase reaction temperature. Higher temperatures can overcome the activation energy barrier for oxidative addition.[3] • Use a higher catalyst loading (e.g., 2-5 mol%).
Poor Catalyst Activity: The palladium catalyst may be inactive or decomposed.Use a fresh batch of palladium precursor and ligand. Phosphine ligands can be sensitive to air. • Employ a pre-formed catalyst or a more stable precatalyst (e.g., G3 or G4 Buchwald precatalysts) to ensure efficient generation of the active Pd(0) species.[4]
Suboptimal Base: The chosen base may not be effective for the transmetalation step or may be poorly soluble.Screen a variety of bases. Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or KOtBu are often effective.[3][5] • Ensure the base is finely powdered to maximize its surface area and reactivity.
Significant Formation of Side Products Dehalogenation: The aryl bromide is reduced to cyclohexylbenzene.This can occur after oxidative addition if the subsequent steps are slow. [4] • Use bulkier ligands to accelerate reductive elimination relative to competing side reactions. • Lower the reaction temperature if possible without significantly impacting the reaction rate.
Homocoupling: The boronic acid or organometallic reagent couples with itself.Ensure a rigorously inert atmosphere. Oxygen can promote homocoupling.[4] • Use a 1:1 or slight excess of the boronic acid/ester. A large excess can favor homocoupling.
Protodeboronation: The boronic acid is converted back to the corresponding arene.Use anhydrous conditions if possible. Water can be a proton source for this side reaction.[4] • Employ milder bases such as K₂CO₃ or KF if protodeboronation is suspected.[6] • Consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters.[4]
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst degrades over the course of the reaction.Use a more robust ligand that can stabilize the palladium center at higher temperatures. • Add a second portion of catalyst midway through the reaction.
Incomplete Dissolution of Reagents: Poor solubility of starting materials or the base can limit the reaction rate.Screen different solvents. Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[3][5] Sometimes a co-solvent like water is necessary to dissolve the base.[5] • Ensure vigorous stirring to maintain a well-mixed reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best initial catalyst and ligand combination to try for the Suzuki-Miyaura coupling of this compound?

A1: For a sterically hindered substrate like this compound, a good starting point is a palladium(II) precatalyst such as Pd(OAc)₂ or a palladacycle, combined with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos.[1][2] These ligands are known to facilitate the challenging oxidative addition and reductive elimination steps with sterically demanding substrates.

Q2: How do I choose the right base for my cross-coupling reaction?

A2: The choice of base is critical and often substrate-dependent. For Suzuki-Miyaura reactions, inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally effective.[3][5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. It is often necessary to screen a few bases to find the optimal one for your specific reaction.

Q3: What role does the solvent play in the optimization of this reaction?

A3: The solvent can significantly impact the solubility of your reagents and the stability of the catalytic species. Aprotic solvents like toluene, dioxane, and THF are widely used for cross-coupling reactions.[3][5] For Suzuki-Miyaura couplings, a co-solvent of water is often added to help dissolve the inorganic base.[5] However, for substrates prone to protodeboronation, anhydrous conditions may be preferable.

Q4: I am observing a significant amount of dehalogenated byproduct (cyclohexylbenzene). What can I do to minimize this?

A4: Dehalogenation is a common side reaction with sterically hindered substrates where the catalytic cycle is slow. To minimize this, you can try using a more sterically demanding and electron-rich ligand to accelerate the desired cross-coupling pathway.[4] Lowering the reaction temperature or reducing the reaction time may also help, provided the desired reaction still proceeds at a reasonable rate.

Q5: Is it necessary to run the reaction under a completely inert atmosphere?

A5: Yes, it is highly recommended to perform cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the oxidation and deactivation of the phosphine ligands and the palladium catalyst, as well as promote unwanted side reactions like the homocoupling of boronic acids.[4]

Data Presentation

The following tables provide an illustrative comparison of catalyst systems for the cross-coupling of sterically hindered aryl bromides, which can be used as a guide for optimizing the reaction of this compound.

Table 1: Illustrative Catalyst/Ligand Screening for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Expected Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O10024<10
Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄Dioxane1001285-95
XPhos Pd G3 (2)-K₃PO₄THF8016>90
RuPhos Pd G3 (2)-Cs₂CO₃Toluene11012>90

Table 2: Illustrative Catalyst/Ligand Screening for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)AmineBaseSolventTemp. (°C)Time (h)Expected Yield (%)
Pd(OAc)₂ (2)BINAP (3)MorpholineNaOtBuToluene10024Low
Pd₂(dba)₃ (2)Xantphos (4)AnilineCs₂CO₃Dioxane11018Moderate
BrettPhos Pd G3 (2)-n-HexylamineLHMDSTHF8012High
RuPhos Pd G3 (2)-Di-n-butylamineK₃PO₄t-BuOH10016High

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This is a general starting protocol and may require optimization for specific coupling partners.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, to a concentration of 0.1-0.5 M) via syringe. If using a water-soluble base, a degassed mixture of an organic solvent and water (e.g., 10:1) can be used.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Workup prep_reagents Prepare & Weigh Reagents (Aryl Bromide, Boronic Acid, Base) setup Assemble Reaction in Schlenk Tube prep_reagents->setup prep_catalyst Select & Weigh Catalyst/Ligand prep_catalyst->setup prep_solvent Degas Solvent add_solvent Add Degassed Solvent prep_solvent->add_solvent inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert inert->add_solvent heat_stir Heat to Desired Temperature & Stir add_solvent->heat_stir monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat_stir->monitor workup Quench, Extract & Wash monitor->workup purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for catalyst and ligand optimization.

troubleshooting_workflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low or No Yield check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents ligand Screen Bulky, Electron-Rich Phosphine Ligands (SPhos, XPhos) check_catalyst->ligand precatalyst Use Stable Precatalyst (e.g., G3/G4 Palladacycle) check_catalyst->precatalyst loading Increase Catalyst Loading check_catalyst->loading base Screen Bases (K3PO4, Cs2CO3, KOtBu) check_conditions->base solvent Change Solvent (Dioxane, Toluene, THF) check_conditions->solvent temperature Increase Temperature check_conditions->temperature aryl_halide Check Purity of This compound check_reagents->aryl_halide boronic_acid Use Fresh Boronic Acid/Ester check_reagents->boronic_acid inertness Ensure Rigorous Inert Atmosphere check_reagents->inertness optimized Optimized Yield ligand->optimized precatalyst->optimized loading->optimized base->optimized solvent->optimized temperature->optimized aryl_halide->optimized boronic_acid->optimized inertness->optimized

References

Technical Support Center: Purification of 1-Bromo-2-cyclohexylbenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address specific challenges encountered during the purification of 1-Bromo-2-cyclohexylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis reaction?

A1: The synthesis of this compound, typically achieved through a Friedel-Crafts alkylation reaction of bromobenzene with cyclohexene or a cyclohexyl halide, can lead to several impurities. The most common include:

  • Positional Isomers: 1-Bromo-3-cyclohexylbenzene and 1-Bromo-4-cyclohexylbenzene are frequent side products due to the directing effects of the bromo group on the aromatic ring.

  • Unreacted Starting Materials: Residual bromobenzene, cyclohexene, or cyclohexyl halide may remain in the crude product mixture.

  • Polyalkylation Products: Di- or tri-cyclohexylbromobenzene species can form if the reaction conditions are not carefully controlled.

  • Solvent and Catalyst Residues: Depending on the specific reaction conditions, residual solvent and catalyst (e.g., AlCl₃) may be present.

Q2: Which purification technique is most effective for separating the positional isomers of bromocyclohexylbenzene?

A2: Flash column chromatography is generally the most effective technique for separating positional isomers of bromocyclohexylbenzene due to their similar boiling points but differing polarities. The slight differences in dipole moments between the ortho, meta, and para isomers allow for their separation on a silica gel stationary phase.

Q3: Can I use distillation to purify this compound?

A3: Simple distillation is effective for removing non-volatile impurities and some unreacted starting materials with significantly different boiling points. However, due to the close boiling points of the positional isomers, fractional distillation under reduced pressure (vacuum distillation) is necessary to achieve a higher degree of separation.

Q4: How can I remove acidic impurities from my crude product?

A4: Acidic impurities, often from the catalyst (e.g., residual HCl from AlCl₃ hydrolysis), can be effectively removed by performing a liquid-liquid extraction with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Liquid-Liquid Extraction Issues

Q: I've performed the reaction work-up, but my organic layer is still showing an acidic pH. What should I do?

A: This indicates that the acidic byproducts have not been completely neutralized and removed.

  • Troubleshooting Steps:

    • Perform an additional wash of the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.

    • Gently swirl the separatory funnel to ensure thorough mixing and complete neutralization. Be sure to vent the funnel frequently to release any CO₂ gas that may form.

    • After the bicarbonate wash, wash the organic layer with brine (saturated NaCl solution) to help break any emulsions and remove excess water.

    • Dry the organic layer thoroughly with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Workflow for Acid Removal

start Crude Organic Layer (Acidic) wash1 Wash with sat. NaHCO3 soln. start->wash1 separate1 Separate Layers wash1->separate1 wash2 Wash with Brine separate1->wash2 separate2 Separate Layers wash2->separate2 dry Dry over Na2SO4 or MgSO4 separate2->dry filter Filter dry->filter end Neutral Organic Layer filter->end

Caption: Liquid-liquid extraction workflow for neutralizing and washing the crude organic product.

Flash Column Chromatography Issues

Q: My flash column chromatography is not separating the ortho, meta, and para isomers effectively. The fractions are all mixed.

A: Poor separation of isomers during column chromatography is a common challenge. This is often due to an inappropriate solvent system or improper column packing.

  • Troubleshooting Steps:

    • Optimize the Solvent System:

      • The polarity of the eluent is critical. For non-polar compounds like bromocyclohexylbenzenes, a non-polar solvent system is required. Start with 100% hexanes or heptane.

      • If the compounds are not moving off the baseline (Rf = 0), gradually increase the polarity by adding a very small percentage of a slightly more polar solvent like toluene or dichloromethane (e.g., 1-2%).

      • Run thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent that gives good separation between the spots corresponding to the isomers. Aim for a significant difference in Rf values.

    • Ensure Proper Column Packing:

      • A well-packed column is essential for good resolution. Ensure the silica gel is packed uniformly without any air bubbles or cracks.

      • Dry packing or slurry packing can be used. For dry packing, ensure the silica is settled evenly by tapping the column. For slurry packing, ensure the slurry is homogeneous before pouring.

    • Sample Loading:

      • Load the sample onto the column in a minimal amount of solvent to ensure a narrow starting band. Using a non-polar solvent for loading is ideal.

      • If the sample is not very soluble, dry loading (adsorbing the sample onto a small amount of silica gel before adding it to the column) can significantly improve resolution.

Logical Flow for Optimizing Isomer Separation by Flash Chromatography

start Poor Isomer Separation check_solvent Is the solvent system optimal? start->check_solvent optimize_solvent Develop new eluent via TLC (e.g., Hexanes/Toluene) check_solvent->optimize_solvent No check_packing Is the column packed correctly? check_solvent->check_packing Yes optimize_solvent->check_packing repack_column Repack column carefully (slurry or dry pack) check_packing->repack_column No check_loading Was the sample loaded properly? check_packing->check_loading Yes repack_column->check_loading dry_load Use dry loading technique check_loading->dry_load No success Achieved Good Separation check_loading->success Yes dry_load->success

Caption: Troubleshooting workflow for improving isomer separation in flash column chromatography.

Vacuum Distillation Issues

Q: I am trying to purify my product by vacuum distillation, but I am observing bumping and inconsistent boiling.

A: Bumping is a common issue during vacuum distillation, especially with high-boiling liquids. It can lead to poor separation and potential loss of product.

  • Troubleshooting Steps:

    • Ensure Smooth Boiling:

      • Use a magnetic stir bar and a stirrer hot plate to ensure smooth and even boiling. Boiling chips are less effective under vacuum.

      • A fine capillary bleed of nitrogen or argon gas can also be introduced into the distilling flask to promote smooth boiling.

    • Proper Apparatus Setup:

      • Ensure all ground glass joints are properly greased and sealed to maintain a stable vacuum.

      • Use a Claisen adapter to provide an extra neck for a capillary bleed or to prevent bumping liquid from splashing into the condenser.

    • Heating:

      • Heat the distillation flask slowly and evenly using a heating mantle or an oil bath. Avoid localized overheating.

Data Presentation

The following tables provide a summary of expected performance data for different purification techniques. These values are representative and may vary based on specific experimental conditions.

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical Purity AchievedTypical RecoveryKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction Low (removes salts, acids)>95%Removes inorganic impuritiesDoes not separate isomers
Vacuum Distillation Moderate-High (95-98%)60-80%Good for large scale, removes non-volatile impuritiesMay not fully separate close-boiling isomers
Flash Chromatography High (>99%)50-70%Excellent for isomer separationCan be time-consuming and uses more solvent
Recrystallization High (>99%)VariableCan yield very pure product if a suitable solvent is foundFinding a suitable solvent can be difficult

Table 2: Representative GC-MS Data for Isomer Separation

IsomerRetention Time (min)Relative Abundance (%)
1-Bromo-4-cyclohexylbenzene12.5Varies (e.g., 20%)
1-Bromo-3-cyclohexylbenzene12.8Varies (e.g., 10%)
This compound13.2Varies (e.g., 70%)
Note: GC conditions: Non-polar capillary column (e.g., DB-5), temperature gradient from 100°C to 250°C.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction Work-up
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to a beaker of ice water.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

  • Combine the organic layers in the separatory funnel.

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

  • Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography for Isomer Separation
  • Prepare the Column:

    • Select a glass column of appropriate size.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexanes and pour it into the column.

    • Allow the silica to settle, draining the excess solvent until it is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of hexanes or toluene.

    • Carefully add the sample to the top of the column using a pipette.

  • Elute the Column:

    • Begin eluting with 100% hexanes.

    • Collect fractions and monitor their composition by TLC.

    • If separation is slow, a shallow gradient of toluene in hexanes (e.g., 0-5%) can be employed.

  • Isolate the Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Vacuum Distillation
  • Set up the Apparatus:

    • Assemble a vacuum distillation apparatus with a round-bottom flask, a Claisen adapter, a condenser, a receiving flask, and a vacuum source.

    • Place a magnetic stir bar in the distillation flask.

    • Grease all joints to ensure a good seal.

  • Distill the Product:

    • Place the crude product in the distillation flask.

    • Begin stirring and apply vacuum.

    • Slowly heat the flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Collect the Purified Product:

    • Once the desired fraction has been collected, remove the heat and allow the apparatus to cool before releasing the vacuum.

Technical Support Center: Troubleshooting 1-Bromo-2-cyclohexylbenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions involving 1-Bromo-2-cyclohexylbenzene, with a focus on overcoming low conversion rates.

Frequently Asked questions (FAQs)

Q1: I am observing low to no conversion in my cross-coupling reaction with this compound. What are the primary factors I should investigate?

Low conversion rates in cross-coupling reactions with this compound can often be attributed to a few critical factors. Due to the steric hindrance imposed by the ortho-cyclohexyl group, this substrate can be less reactive than simpler aryl bromides. A systematic evaluation of the following is recommended:

  • Catalyst System (Catalyst and Ligand): The choice of palladium catalyst and phosphine ligand is paramount. The bulky nature of this compound may require specialized, sterically demanding, and electron-rich ligands to facilitate efficient oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base Selection: The strength, solubility, and nature of the base are crucial. The base not only participates in the catalytic cycle (e.g., in the transmetalation step of Suzuki coupling) but can also influence catalyst activity and stability.

  • Solvent Effects: The polarity and aprotic/protic nature of the solvent can significantly impact the solubility of reagents and the stability of catalytic intermediates.

  • Reaction Conditions: Temperature and reaction time are critical parameters. Sterically hindered substrates often require higher temperatures and longer reaction times to achieve satisfactory conversion.

  • Reagent Quality and Inert Atmosphere: The purity of all reagents, including the substrate, coupling partner, and solvent, is essential. Additionally, ensuring a strictly inert atmosphere is crucial to prevent catalyst deactivation.

A logical workflow for troubleshooting low conversion is outlined in the diagram below.

Troubleshooting_Workflow Start Low Conversion Observed Check_Reagents 1. Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Setup 2. Review Reaction Setup and Conditions Check_Reagents->Check_Setup Reagents OK Optimize_Catalyst 3. Optimize Catalyst System Check_Setup->Optimize_Catalyst Setup OK Optimize_Base_Solvent 4. Screen Bases and Solvents Optimize_Catalyst->Optimize_Base_Solvent Still Low Conversion Optimize_Temp_Time 5. Adjust Temperature and Time Optimize_Base_Solvent->Optimize_Temp_Time Still Low Conversion Success Improved Conversion Optimize_Temp_Time->Success

Caption: A stepwise approach to troubleshooting low conversion rates.

Q2: Which catalyst and ligand combination is most effective for Suzuki-Miyaura coupling of this compound?

For sterically hindered aryl bromides like this compound, modern palladium precatalysts, often paired with bulky, electron-rich phosphine ligands, are generally more effective than traditional catalysts like Pd(PPh₃)₄. While specific optimization data for this compound is not extensively tabulated in publicly available literature, data from analogous sterically hindered substrates suggest the following systems are a good starting point for optimization.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

Catalyst PrecursorLigandTypical Loading (mol%)Recommended BaseRecommended SolventTemperature (°C)
Pd₂(dba)₃SPhos1-2K₃PO₄Toluene or Dioxane80-110
Pd(OAc)₂RuPhos1-2Cs₂CO₃Toluene or Dioxane80-110
G3-XPhos(Internal)1-2K₃PO₄2-MeTHF80-100
G4-RuPhos(Internal)1-2K₂CO₃t-Amyl alcohol80-100

This table is a guideline based on general principles for sterically hindered substrates. Optimal conditions for this compound may vary.

Q3: My Buchwald-Hartwig amination of this compound is sluggish. How can I improve the reaction rate?

Slow reaction rates in Buchwald-Hartwig aminations of this substrate are common due to steric hindrance. Consider the following adjustments:

  • Ligand Choice: Employ bulky, electron-rich biaryl phosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos are designed to promote the crucial reductive elimination step with sterically demanding substrates.

  • Base: A strong, non-nucleophilic base is often required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are common choices. However, for sensitive substrates, milder bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures.

  • Catalyst Precatalyst: Use a modern, air-stable palladium precatalyst (e.g., G3 or G4 palladacycles) to ensure efficient generation of the active Pd(0) species.

  • Temperature: These reactions often require elevated temperatures, typically in the range of 80-120 °C.

The following diagram illustrates the key components influencing the success of a Buchwald-Hartwig amination.

Buchwald_Hartwig Aryl_Halide This compound Product Aryl Amine Product Aryl_Halide->Product Amine Amine Amine->Product Catalyst Pd Precatalyst (e.g., G3-XPhos) Catalyst->Product Ligand Bulky Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product Heat Heat (80-120 °C) Heat->Product

Caption: Key components for a successful Buchwald-Hartwig amination.

Q4: I am observing significant side product formation. What are the likely side reactions and how can I mitigate them?

Common side reactions in cross-coupling include:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen. This can be caused by trace amounts of water or other protic sources. Ensure the use of anhydrous solvents and reagents.

  • Homocoupling: Dimerization of the starting material or the coupling partner. For Suzuki reactions, this can be due to the presence of oxygen, which can promote the homocoupling of the boronic acid. Rigorous degassing of the solvent and maintaining an inert atmosphere are crucial.

  • Protodeboronation (Suzuki reactions): Cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often promoted by high temperatures and strong bases. Using a milder base (e.g., K₃PO₄, CsF) or using more stable boronic esters (e.g., pinacol esters) can help.

Experimental Protocols

The following are generalized starting protocols for common cross-coupling reactions with this compound. Note: These are starting points and may require optimization for specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the selected base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., G3-XPhos, 2 mol%) and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitoring and Workup: Follow steps 5-7 as described in the Suzuki-Miyaura protocol.

Disclaimer: The information provided in this document is intended for research and development purposes only. All experiments should be conducted by trained professionals in a suitably equipped laboratory, adhering to all relevant safety protocols.

Technical Support Center: Preventing Homocoupling in Reactions with 1-Bromo-2-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing undesired homocoupling side reactions when using 1-bromo-2-cyclohexylbenzene in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a significant problem in my reactions with this compound?

A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the same coupling partner react with each other. In the context of reactions involving this compound, you may observe the formation of 2,2'-dicyclohexyl-1,1'-biphenyl. This is problematic as it consumes your starting material, reduces the yield of your desired cross-coupled product, and can complicate purification due to the potential for similar physical properties between the homocoupled product and the target molecule.

Q2: What are the primary causes of homocoupling?

A2: The main culprits for homocoupling are generally the presence of oxygen and/or palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of organometallic reagents (like boronic acids in Suzuki coupling) or the aryl halide itself.[1] Additionally, using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can lead to homocoupling pathways.[1]

Q3: How does the sterically bulky cyclohexyl group in this compound affect homocoupling?

A3: The bulky ortho-cyclohexyl group introduces significant steric hindrance around the reaction center. This can slow down the desired cross-coupling reaction, particularly the oxidative addition and reductive elimination steps.[2] When the desired pathway is slow, competing side reactions like homocoupling can become more prominent. Therefore, careful optimization of reaction conditions is crucial for such sterically demanding substrates.

Q4: I'm observing significant homocoupling in my Suzuki-Miyaura reaction. What are the first troubleshooting steps?

A4: For Suzuki-Miyaura coupling, the homocoupling of the boronic acid is a common issue. Here’s a troubleshooting workflow:

  • Ensure Rigorous Exclusion of Oxygen: Deoxygenate your solvents and reagents thoroughly by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pd(0) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can promote homocoupling.

  • Optimize Ligand and Base: For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos or XPhos) are often effective.[3] Weaker bases like K₂CO₃ or K₃PO₄ are generally preferred over strong bases like NaOH or NaOtBu to minimize side reactions.[2]

Q5: How can I prevent alkyne homocoupling (Glaser-Hay coupling) in my Sonogashira reaction with this compound?

A5: The most effective method to prevent the homocoupling of terminal alkynes is to perform the reaction under copper-free conditions.[4][5] The copper(I) co-catalyst is the primary mediator of this undesired dimerization.[4] Additionally, ensure strict anaerobic conditions as oxygen promotes Glaser-Hay coupling.[6]

Q6: What are the key considerations for minimizing homocoupling in the Buchwald-Hartwig amination of this compound?

A6: For the Buchwald-Hartwig amination of this sterically hindered substrate, ligand selection is critical. Bulky, electron-donating ligands are essential to promote the challenging oxidative addition and reductive elimination steps.[7] Consider using ligands such as RuPhos or XPhos.[8] Also, carefully optimize the base and solvent, as strong bases can sometimes lead to side reactions. Using a weaker base like Cs₂CO₃ or K₃PO₄ might be beneficial.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Minimizing Boronic Acid Homocoupling
ProblemPotential CauseTroubleshooting StrategyRationale
High levels of boronic acid homocoupling product observed. Presence of oxygen in the reaction mixture.Rigorously degas all solvents and reagents. Maintain a positive inert gas atmosphere.Oxygen oxidizes Pd(0) to Pd(II), which catalyzes boronic acid homocoupling.[1]
Use of a Pd(II) precatalyst.Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).Avoids the initial reduction step where Pd(II) can directly react with the boronic acid.[1]
Inappropriate ligand for the sterically hindered substrate.Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).These ligands accelerate the desired oxidative addition and reductive elimination steps, outcompeting homocoupling.[3]
Base is too strong or not optimal.Screen weaker inorganic bases like K₂CO₃, K₃PO₄, or CsF.Strong bases can promote side reactions, including protodeboronation and homocoupling.
Reaction temperature is too high.Lower the reaction temperature and monitor the reaction progress over a longer period.Higher temperatures can lead to catalyst decomposition and increased side reactions.
Sonogashira Coupling: Preventing Alkyne Dimerization (Glaser-Hay Coupling)
ProblemPotential CauseTroubleshooting StrategyRationale
Significant formation of symmetric diyne byproduct. Presence of copper(I) co-catalyst.Employ a copper-free Sonogashira protocol.The copper(I) acetylide intermediate is responsible for the oxidative homocoupling.[4]
Presence of oxygen.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.Oxygen is the oxidant in the Glaser-Hay homocoupling mechanism.[6][9]
Inefficient palladium catalyst.Use a more active palladium catalyst or a suitable ligand to accelerate the cross-coupling step.A slow cross-coupling reaction allows more time for the competing homocoupling pathway.
Inappropriate base or solvent.Screen different amine bases (e.g., Et₃N, DIPEA) and solvents (e.g., THF, DMF, toluene).The reaction environment can influence the relative rates of the desired and undesired reactions.
Buchwald-Hartwig Amination: Suppressing Aryl Halide Homocoupling
ProblemPotential CauseTroubleshooting StrategyRationale
Formation of 2,2'-dicyclohexyl-1,1'-biphenyl. Slow reductive elimination from the sterically congested intermediate.Use bulky, electron-donating ligands (e.g., RuPhos, XPhos, BrettPhos).These ligands promote the desired C-N bond-forming reductive elimination.[7]
Catalyst decomposition at high temperatures.Lower the reaction temperature and extend the reaction time.Minimizes catalyst deactivation pathways that can lead to side reactions.
Inappropriate base.Screen different bases (e.g., NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃).The choice of base can significantly impact the reaction rate and selectivity.
Solvent effects.Try different ethereal or aromatic solvents (e.g., dioxane, toluene, THF).The solvent can influence the solubility and reactivity of the catalytic species.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv), finely powdered and dried

  • Degassed Toluene/Water (10:1, 5.5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask with a rubber septum and evacuate and backfill with argon three times.

  • Add the degassed toluene and water via syringe.

  • In a separate vial under argon, weigh the Pd₂(dba)₃ and SPhos, dissolve them in a small amount of degassed toluene, and add this solution to the reaction flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Degassed triethylamine (Et₃N) (5 mL)

  • Degassed THF (5 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed THF and Et₃N via syringe.

  • Add the terminal alkyne to the reaction mixture.

  • Finally, add this compound.

  • Heat the reaction mixture to 70 °C and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[5]

Protocol 3: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • RuPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Degassed Toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Add a magnetic stir bar and seal the vial with a screw cap.

  • Outside the glovebox, add the degassed toluene, this compound, and the amine via syringe under a positive flow of argon.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

Suzuki_Homocoupling cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_homocoupling Homocoupling Pathway Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X PdII_O2 Pd(II) Species (from O2 oxidation) Pd0->PdII_O2 O2 PdII_ArX Ar-Pd(II)L2-X OA->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'-B(OR)2 PdII_Ar_ArB Ar-Pd(II)L2-Ar' Transmetalation->PdII_Ar_ArB RE Reductive Elimination PdII_Ar_ArB->RE RE->Pd0 Product Ar-Ar' RE->Product Homo_Trans1 Transmetalation PdII_O2->Homo_Trans1 Ar'-B(OR)2 PdII_ArB Ar'-Pd(II)L2-OH Homo_Trans1->PdII_ArB Homo_Trans2 Transmetalation PdII_ArB->Homo_Trans2 Ar'-B(OR)2 PdII_ArB_ArB Ar'-Pd(II)L2-Ar' Homo_Trans2->PdII_ArB_ArB Homo_RE Reductive Elimination PdII_ArB_ArB->Homo_RE Homo_RE->Pd0 Homocoupled_Product Ar'-Ar' Homo_RE->Homocoupled_Product Sonogashira_Homocoupling cluster_sonogashira Sonogashira Catalytic Cycle (Copper-Free) cluster_glaser Glaser-Hay Homocoupling Pathway (Copper-Catalyzed) Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X PdII_ArX Ar-Pd(II)L2-X OA->PdII_ArX Alkyne_Coord Alkyne Coordination PdII_ArX->Alkyne_Coord H-C≡C-R' PdII_Alkyne [Ar-Pd(II)L2(H-C≡C-R')]+ Alkyne_Coord->PdII_Alkyne Deprotonation Deprotonation (Base) PdII_Alkyne->Deprotonation PdII_Alkynyl Ar-Pd(II)L2-C≡C-R' Deprotonation->PdII_Alkynyl RE Reductive Elimination PdII_Alkynyl->RE RE->Pd0 Product Ar-C≡C-R' RE->Product CuI Cu(I) Acetylide_Formation Acetylide Formation CuI->Acetylide_Formation H-C≡C-R' Cu_Acetylide Cu-C≡C-R' Acetylide_Formation->Cu_Acetylide Oxidative_Dimerization Oxidative Dimerization Cu_Acetylide->Oxidative_Dimerization O2 Oxidative_Dimerization->CuI Diyne_Product R'-C≡C-C≡C-R' Oxidative_Dimerization->Diyne_Product Buchwald_Hartwig_Homocoupling cluster_buchwald Buchwald-Hartwig Amination Cycle cluster_homocoupling_bh Aryl Halide Homocoupling Pathway Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X PdII_ArX Ar-Pd(II)L2-X OA->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord HNR'R'' Ligand_Exchange Ligand Exchange PdII_ArX->Ligand_Exchange Ar-Pd(II)L2-X PdII_Amine [Ar-Pd(II)L2(HNR'R'')]X Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L2-NR'R'' Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR'R'' RE->Product PdII_ArX2 Ar-Pd(II)L2-X PdII_Ar2 Ar-Pd(II)L2-Ar Ligand_Exchange->PdII_Ar2 Homo_RE_BH Reductive Elimination PdII_Ar2->Homo_RE_BH Homo_RE_BH->Pd0 Homocoupled_Product_BH Ar-Ar Homo_RE_BH->Homocoupled_Product_BH

References

Managing temperature control in Grignard formation with 1-Bromo-2-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for managing temperature control during the Grignard formation of 2-cyclohexylphenylmagnesium bromide from 1-Bromo-2-cyclohexylbenzene.

Troubleshooting Guide: Temperature Control

This section addresses common temperature-related issues encountered during the Grignard formation with this compound.

Question: My reaction has not initiated, and I am considering heating the mixture. What is the recommended procedure?

Answer:

If the reaction does not start after adding a small initial portion of the this compound solution, gentle warming can be applied. Use a heat gun to warm the flask gently and locally.[1] The initiation is often indicated by the disappearance of the iodine color (if used as an activator) and the appearance of a cloudy or grayish solution.[1] Once the reaction begins, an exotherm will occur, and the external heating should be removed immediately to prevent an uncontrolled temperature increase. If gentle warming does not initiate the reaction, consider other activation methods like adding a crystal of iodine or a few drops of 1,2-dibromoethane before resorting to further heating.[1]

Question: The reaction has initiated, and the temperature is rising rapidly. How can I control this exotherm?

Answer:

A rapid temperature increase after initiation is characteristic of a Grignard reaction. To manage this exotherm:

  • Slow the Addition: Immediately stop or significantly slow down the dropwise addition of the this compound solution. The rate of addition is the primary means of controlling the reaction rate and, consequently, the heat generated.

  • External Cooling: Utilize a pre-chilled cooling bath to dissipate the excess heat. For this specific Grignard reaction, a dry ice/acetone bath is recommended to maintain a low temperature.[1]

  • Efficient Stirring: Ensure the reaction mixture is being stirred efficiently to promote even heat distribution and transfer to the cooling bath.

Question: My reaction is proceeding, but the temperature is fluctuating significantly. What are the potential causes and solutions?

Answer:

Temperature fluctuations are often due to an inconsistent rate of addition of the aryl bromide.

  • Consistent Addition Rate: Use a pressure-equalizing dropping funnel to ensure a steady and controlled addition of the this compound solution.

  • Maintain Cooling Bath: Ensure your cooling bath is maintained at a consistent temperature. For a dry ice/acetone bath, add small pieces of dry ice periodically.

  • Monitor Internal Temperature: Continuously monitor the internal temperature of the reaction flask with a thermometer to make real-time adjustments to the addition rate.

Question: I am observing the formation of a significant amount of biphenyl byproduct. Is this related to temperature?

Answer:

Yes, the formation of biphenyl-type byproducts from Wurtz coupling is a common side reaction in Grignard syntheses and is often promoted by higher temperatures. To minimize this:

  • Low-Temperature Conditions: Maintain a low reaction temperature, for instance, by cooling the reaction flask to -20°C after initiation and maintaining the internal temperature below -15°C during the addition of the remaining aryl bromide.[1]

  • Slow Halide Addition: A slow, controlled addition of this compound keeps its concentration in the reaction mixture low, which reduces the likelihood of the Wurtz coupling side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the formation of 2-cyclohexylphenylmagnesium bromide?

A1: While the reaction can be initiated at room temperature or with gentle warming, it is recommended to cool the reaction to a lower temperature after initiation to control the exotherm and minimize side reactions. A temperature range of -20°C to 0°C is often employed for analogous aryl bromides to improve yield and purity.[1] Specifically, maintaining the internal temperature below -15°C during the addition of the bulk of the this compound is a good practice.[1]

Q2: Can I run the Grignard formation with this compound at reflux in THF?

A2: While some Grignard reactions are performed at reflux, for sterically hindered and potentially reactive substrates like this compound, lower temperatures are generally preferred to minimize side reactions such as Wurtz coupling.[1] Running the reaction at reflux could lead to a decrease in the yield of the desired Grignard reagent.

Q3: How does the choice of solvent (e.g., THF vs. diethyl ether) affect temperature management?

A3: Tetrahydrofuran (THF) has a higher boiling point (66°C) than diethyl ether (34.6°C). While this allows for reactions to be run at higher temperatures if needed, it also means that a reaction in THF can generate more heat before the solvent begins to reflux, which can act as a heat sink. For temperature-sensitive Grignard formations like this one, the choice of solvent is less critical than the external cooling method and the controlled rate of addition. Anhydrous THF is a suitable solvent for this reaction.[1]

Q4: What are the visual cues that the reaction has initiated, allowing me to start cooling and controlled addition?

A4: The primary visual indicators of initiation are:

  • A noticeable exotherm (the reaction mixture warms up).

  • The solution turning cloudy and/or grayish.[1]

  • If an iodine crystal was used for activation, its characteristic purple/brown color will fade.[1]

  • Spontaneous bubbling or refluxing of the solvent at the magnesium surface.

Once these signs are observed, it is crucial to begin cooling and the slow, controlled addition of the remaining this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the formation of aryl Grignard reagents under standard and low-temperature conditions. While specific data for this compound is not extensively reported, the data for analogous aryl bromides provides a reasonable expectation of outcomes.[1]

ParameterStandard Conditions (Refluxing THF)Low-Temperature Conditions (-20°C to 0°C)
Typical Yield 80-95%85-98%
Reaction Time 1-3 hours2-4 hours
Key Side Products Biphenyl (Wurtz coupling)Minimized biphenyl formation
Initiation Iodine crystal, 1,2-dibromoethaneIodine crystal, gentle warming
Titrated Molarity 0.5 - 1.0 M0.5 - 1.0 M

Experimental Protocol: Low-Temperature Grignard Formation of 2-cyclohexylphenylmagnesium bromide

This protocol is optimized to minimize side reactions through the use of low temperatures and controlled addition of the aryl halide.[1]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Thermometer

  • Magnetic stir bar and stir plate

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Apparatus Setup: Assemble and flame-dry all glassware under a stream of inert gas. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium. Allow the flask to cool.

  • Initiation: Add anhydrous THF to the flask to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension. Gently warm the mixture if necessary to initiate the reaction. Initiation is confirmed by the disappearance of the iodine color and the appearance of a cloudy solution.[1]

  • Grignard Reagent Formation: Once the reaction has initiated, cool the flask to -20°C using a dry ice/acetone bath.[1]

  • Slowly add the remaining solution of this compound from the dropping funnel, ensuring the internal temperature is maintained below -15°C.[1]

  • After the addition is complete, allow the reaction mixture to stir at -20°C for an additional 1-2 hours.[1]

  • The reaction can then be slowly warmed to 0°C and stirred for another hour to ensure complete conversion.[1]

  • The resulting Grignard reagent is ready for use. Its concentration can be determined by titration.

Visualizations

Grignard_Temperature_Control_Workflow Workflow for Temperature Management in Grignard Formation start Start: Add Mg, I2, and THF add_initial_halide Add ~10% of This compound start->add_initial_halide initiation_check Initiation? add_initial_halide->initiation_check gentle_warming Apply Gentle Warming initiation_check->gentle_warming No initiation_success Initiation Confirmed (Exotherm, Cloudiness) initiation_check->initiation_success Yes gentle_warming->initiation_check cool_to_minus_20 Cool to -20°C (Dry Ice/Acetone Bath) initiation_success->cool_to_minus_20 slow_addition Slowly Add Remaining Halide (Maintain T < -15°C) cool_to_minus_20->slow_addition stir_at_minus_20 Stir for 1-2h at -20°C slow_addition->stir_at_minus_20 warm_to_0 Slowly Warm to 0°C stir_at_minus_20->warm_to_0 stir_at_0 Stir for 1h at 0°C warm_to_0->stir_at_0 end Grignard Formation Complete stir_at_0->end

Caption: Workflow for Temperature Management in Grignard Formation.

Troubleshooting_Logic Troubleshooting Logic for Temperature Issues issue Temperature Issue Detected rapid_exotherm Rapid Exotherm? issue->rapid_exotherm fluctuation Temperature Fluctuating? rapid_exotherm->fluctuation No action1 Stop/Slow Halide Addition Apply External Cooling rapid_exotherm->action1 Yes action2 Ensure Consistent Addition Rate Maintain Cooling Bath fluctuation->action2 Yes action3 Check for Side Reactions (e.g., Wurtz Coupling) fluctuation->action3 No

Caption: Troubleshooting Logic for Temperature Issues.

References

Technical Support Center: Catalyst Deactivation in Suzuki Reactions of 1-Bromo-2-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 1-Bromo-2-cyclohexylbenzene. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues related to catalyst deactivation and low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: My Suzuki reaction with this compound is resulting in a very low or no yield. What are the primary factors I should investigate?

Answer: Low conversion in Suzuki couplings with sterically demanding substrates like this compound is a common challenge. The steric hindrance from the ortho-cyclohexyl group can significantly slow down crucial steps in the catalytic cycle, namely oxidative addition and reductive elimination. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the choice of base, and the reaction temperature. Standard catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[1][2]

Question 2: I suspect my palladium catalyst is deactivating. What are the common deactivation pathways and how can I prevent them?

Answer: Catalyst deactivation is a frequent cause of low yields. Key deactivation pathways include:

  • Oxidation of the Active Pd(0) Species: The catalytically active Pd(0) is susceptible to oxidation by atmospheric oxygen, converting it to inactive Pd(II). It is crucial to maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction setup and execution. This involves using degassed solvents and employing proper Schlenk line or glovebox techniques.

  • Phosphine Ligand Degradation: Electron-rich phosphine ligands, essential for activating the catalyst, can also be oxidized by trace oxygen. Ensuring your ligands are fresh and stored under an inert atmosphere is critical.

  • Formation of Palladium Black: Over time, especially at elevated temperatures, Pd(0) species can agglomerate to form inactive palladium black. The choice of a suitable bulky ligand helps to stabilize the mononuclear Pd(0) species and prevent this process.

  • Product Inhibition: In some cases, the reaction product can coordinate to the palladium center, inhibiting further catalytic cycles. This is particularly relevant for heterogeneous catalysts where product adsorption on the support can block active sites.[3]

Question 3: Which type of ligand is most effective for the Suzuki coupling of this compound?

Answer: For sterically hindered aryl bromides, the use of bulky, electron-rich phosphine ligands (often referred to as Buchwald ligands) or N-heterocyclic carbene (NHC) ligands is critical.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl bromide. They also accelerate the reductive elimination step. Standard ligands like triphenylphosphine (PPh₃) are generally not effective.

Recommended Ligands:

  • Bulky Phosphine Ligands: SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[2]

  • N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even with highly substituted biaryls.

Question 4: What is the role of the base in this reaction, and which one should I choose?

Answer: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[4][5] For sterically hindered couplings, the choice of base can significantly impact the reaction rate and yield.

  • Recommended Bases: Moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For particularly challenging systems, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.

  • Water's Role: The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases. However, for substrates prone to protodeboronation, anhydrous conditions are preferred.

Question 5: How can I optimize the reaction conditions to improve the yield?

Answer: If you are still observing low yields after selecting an appropriate catalyst and base, consider the following optimizations:

  • Increase Reaction Temperature: Sterically hindered substrates often require higher temperatures (e.g., 100-140 °C) to overcome the activation energy barriers. Using a higher-boiling solvent like toluene or dioxane can facilitate this.

  • Use a More Stable Boronic Acid Derivative: If you suspect protodeboronation (replacement of the boronic acid group with a hydrogen), consider using a more stable boronic ester, such as a pinacol ester or a trifluoroborate salt.[3]

  • Catalyst Loading: While a typical catalyst loading is 1-2 mol%, increasing it to 5 mol% might be necessary for particularly difficult couplings.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data from studies on Suzuki reactions with sterically hindered substrates, which can serve as a starting point for optimizing the reaction of this compound.

Table 1: Effect of Ligand on the Yield of Biaryl Product

EntryLigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
1PPh₃Pd(OAc)₂K₃PO₄Toluene10024<10
2SPhosPd₂(dba)₃K₃PO₄Toluene1001285
3XPhosPd(OAc)₂K₃PO₄Toluene1001292
4RuPhosPd₂(dba)₃K₃PO₄Toluene1001095

Data is representative for sterically hindered aryl bromides.

Table 2: Optimization of Base for a Hindered Suzuki Coupling

EntryBaseCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1K₂CO₃Pd₂(dba)₃ / SPhosDioxane/H₂O1001875
2Cs₂CO₃Pd₂(dba)₃ / SPhosDioxane/H₂O1001888
3K₃PO₄Pd₂(dba)₃ / SPhosDioxane/H₂O1001294
4t-BuOKPd₂(dba)₃ / SPhosDioxane1001285

Data is representative for sterically hindered aryl bromides.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a general starting point and may require optimization for your specific boronic acid partner.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equivalents)

  • Anhydrous 1,4-dioxane or toluene

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add the anhydrous, degassed solvent (5 mL).

  • Seal the flask and heat the reaction mixture with vigorous stirring at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R1-X (this compound) PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R2-B(OR)2 (Boronic Acid Derivative) + Base PdII_R2 R1-Pd(II)L_n-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1-R2 (Product)

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield in Suzuki Reaction of This compound Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Base Evaluate Base Check_Catalyst->Check_Base Bulky ligand already used Use_Bulky_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Use_Bulky_Ligand Standard ligand used Check_Conditions Optimize Reaction Conditions Check_Base->Check_Conditions Optimal base used Screen_Bases Screen Bases (K3PO4, Cs2CO3, t-BuOK) Check_Base->Screen_Bases Suboptimal base suspected Increase_Temp Increase Temperature (100-140 °C) Check_Conditions->Increase_Temp Use_Bulky_Ligand->Check_Base Screen_Bases->Check_Conditions Inert_Atmosphere Ensure Strict Inert Atmosphere (Degas Solvents) Increase_Temp->Inert_Atmosphere Check_Boronic_Acid Consider Boronic Acid Stability Inert_Atmosphere->Check_Boronic_Acid Use_Ester Use Pinacol Ester or Trifluoroborate Salt Check_Boronic_Acid->Use_Ester Protodeboronation suspected Success Improved Yield Check_Boronic_Acid->Success Boronic acid is stable Use_Ester->Success

Caption: A workflow for troubleshooting low yields in hindered Suzuki couplings.

Diagram 3: Catalyst Deactivation Pathways

Deactivation_Pathways cluster_main Catalyst Deactivation cluster_pathways Active_Catalyst Pd(0)L_n (Active Species) Oxidation Oxidation Active_Catalyst->Oxidation O2 Aggregation Aggregation Active_Catalyst->Aggregation High Temp. Ligand_Deg Ligand Degradation Active_Catalyst->Ligand_Deg O2 Inactive_PdII Pd(II) Species (Inactive) Oxidation->Inactive_PdII Pd_Black Palladium Black (Inactive) Aggregation->Pd_Black Degraded_Ligand Oxidized Ligand (e.g., O=PR3) Ligand_Deg->Degraded_Ligand

Caption: Common pathways for palladium catalyst deactivation.

References

Technical Support Center: Synthesis of 1-Bromo-2-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 1-Bromo-2-cyclohexylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound and their potential byproducts?

A1: The two primary synthetic routes are Friedel-Crafts alkylation and Suzuki-Miyaura cross-coupling. Each has a distinct byproduct profile.

  • Friedel-Crafts Alkylation: This method typically involves the reaction of bromobenzene with cyclohexene or cyclohexanol in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid (e.g., H₂SO₄). Due to the nature of electrophilic aromatic substitution on a substituted ring, the formation of constitutional isomers is a significant challenge.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction couples an aryl halide (e.g., 1,2-dibromobenzene) with a cyclohexylboronic acid derivative, or a bromo-arylboronic acid with a cyclohexyl halide. Common byproducts stem from side reactions of the organometallic reagents.[1][2]

Q2: I am observing multiple peaks with the same mass-to-charge ratio as my product in the GC-MS analysis of my Friedel-Crafts reaction. What are they?

A2: When synthesizing this compound via Friedel-Crafts alkylation of bromobenzene, you are likely observing positional isomers. The bromo group is an ortho-, para-director. Therefore, in addition to the desired ortho-substituted product (this compound), the formation of the para-isomer (1-Bromo-4-cyclohexylbenzene) and the meta-isomer (1-Bromo-3-cyclohexylbenzene) is common. The relative ratios of these isomers depend on reaction conditions such as temperature, catalyst, and reaction time.

Q3: My Suzuki coupling reaction for the synthesis of this compound is showing low yield and several byproducts. What are the likely causes?

A3: Low yields and byproduct formation in Suzuki coupling can be attributed to several factors.[1] Common byproducts include homocoupling products of the boronic acid and dehalogenation of the aryl bromide. Key troubleshooting steps include:

  • Oxygen Contamination: Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) as oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1]

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is crucial, especially for sterically hindered substrates. Bulky, electron-rich phosphine ligands are often effective.[1]

  • Base Selection: The choice of base (e.g., K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials or product.[1]

  • Solvent and Temperature: Ensure your solvent is properly degassed. The reaction temperature should be optimized to ensure a reasonable reaction rate without promoting side reactions.[1]

Q4: How can I minimize the formation of poly-cyclohexylated byproducts in my Friedel-Crafts alkylation?

A4: The initial product, this compound, can be more reactive than the starting bromobenzene, leading to further alkylation and the formation of di- or tri-cyclohexylated bromobenzene species. To minimize this:

  • Use a molar excess of bromobenzene relative to the cyclohexylating agent.

  • Control the reaction temperature; lower temperatures generally favor mono-alkylation.

  • Slowly add the alkylating agent to the reaction mixture to maintain a low instantaneous concentration.

Troubleshooting Guides

Issue 1: Poor Isomeric Ratio in Friedel-Crafts Alkylation

Symptoms:

  • GC-MS or NMR analysis shows a high percentage of 1-Bromo-4-cyclohexylbenzene and/or 1-Bromo-3-cyclohexylbenzene relative to the desired this compound.

Possible Causes & Solutions:

CauseRecommended Action
Thermodynamic Control Higher reaction temperatures can favor the formation of the more thermodynamically stable para isomer. Try running the reaction at a lower temperature.
Catalyst Choice The type and amount of Lewis acid catalyst can influence isomer distribution. Consider screening different catalysts (e.g., FeCl₃, ZrCl₄) or using a milder catalyst.
Reaction Time Prolonged reaction times can lead to isomer migration. Monitor the reaction progress and quench it once the optimal yield of the desired isomer is reached.
Issue 2: Significant Homocoupling in Suzuki Coupling

Symptoms:

  • Presence of significant amounts of dicyclohexyl and/or biphenyl-type byproducts in the crude product mixture.

Possible Causes & Solutions:

CauseRecommended Action
Inefficient Catalytic Cycle This can lead to side reactions. Ensure the palladium catalyst is active and that the chosen ligand is appropriate for the substrates. Consider using a pre-catalyst that is known to be effective for challenging couplings.[1]
Presence of Oxygen Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[1]
Incorrect Stoichiometry of Reagents Use a slight excess (1.2-1.5 equivalents) of the boronic acid reagent to ensure complete consumption of the aryl halide.[1]

Quantitative Data Summary

The following tables present illustrative data on how reaction conditions can affect product and byproduct distribution.

Table 1: Illustrative Isomer Distribution in Friedel-Crafts Alkylation of Bromobenzene with Cyclohexene

CatalystTemperature (°C)This compound (%)1-Bromo-3-cyclohexylbenzene (%)1-Bromo-4-cyclohexylbenzene (%)
AlCl₃045550
AlCl₃80251065
FeCl₃2555837
H₂SO₄25401545

Table 2: Illustrative Byproduct Formation in Suzuki Coupling of 1,2-Dibromobenzene with Cyclohexylboronic Acid

Palladium CatalystLigandBaseYield (%)Homocoupling (%)Dehalogenation (%)
Pd(PPh₃)₄-K₂CO₃55155
Pd₂(dba)₃SPhosK₃PO₄85<5<2
Pd(OAc)₂XPhosCs₂CO₃90<2<1

Experimental Protocols

Protocol 1: General Procedure for Byproduct Analysis by GC-MS
  • Sample Preparation: Quench a small aliquot (approx. 0.1 mL) of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate). Wash the diluted sample with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • GC Method:

    • Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis: Identify the product and byproducts by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards if available. Quantify the relative peak areas to estimate the product and byproduct distribution.

Visualizations

Experimental_Workflow Byproduct Identification Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_identification Identification & Quantification cluster_optimization Optimization A Perform Synthesis (e.g., Friedel-Crafts or Suzuki) B Reaction Quenching & Workup of Aliquot A->B Take Aliquot C GC-MS Analysis B->C D NMR Spectroscopy B->D E LC-MS Analysis B->E F Identify Peaks by Mass Spectra & Retention Time C->F G Quantify Relative Peak Areas F->G H Modify Reaction Conditions (Temp, Catalyst, Time, etc.) G->H High Byproduct Level H->A Re-run Experiment

Caption: Workflow for byproduct identification and synthesis optimization.

Troubleshooting_Byproducts Troubleshooting Logic for Byproduct Formation Start High Level of Byproducts Detected ReactionType Which Synthesis Route? Start->ReactionType FC_Byproducts Byproduct Type? ReactionType->FC_Byproducts Friedel-Crafts Suzuki_Byproducts Byproduct Type? ReactionType->Suzuki_Byproducts Suzuki Coupling Isomers Positional Isomers (ortho, meta, para) FC_Byproducts->Isomers Isomeric Polyalkylation Poly-cyclohexylated Products FC_Byproducts->Polyalkylation Higher MW Sol_Isomers Adjust Temp. Screen Catalysts Reduce Reaction Time Isomers->Sol_Isomers Sol_Polyalkylation Use Excess Bromobenzene Slow Reagent Addition Polyalkylation->Sol_Polyalkylation Homocoupling Homocoupling Products Suzuki_Byproducts->Homocoupling Dimerization Dehalogenation Dehalogenation of Starting Material Suzuki_Byproducts->Dehalogenation Loss of Bromine Sol_Homocoupling Ensure Inert Atmosphere Optimize Catalyst/Ligand Homocoupling->Sol_Homocoupling Sol_Dehalogenation Use Milder Base Optimize Temperature Dehalogenation->Sol_Dehalogenation

Caption: Troubleshooting guide for common byproducts in synthesis.

References

Strategies to minimize debromination of 1-Bromo-2-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the unwanted debromination of 1-Bromo-2-cyclohexylbenzene during your experiments. The sterically hindered nature of this substrate makes it susceptible to hydrodebromination as a significant side reaction in various cross-coupling protocols. This guide offers strategies to mitigate this issue and improve the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to debromination?

A1: The cyclohexyl group at the ortho position creates significant steric hindrance around the carbon-bromine bond. This steric congestion can impede the desired cross-coupling reaction pathway, making the competing hydrodebromination side reaction more favorable under certain conditions.

Q2: What are the primary reaction types where debromination of this compound is a common issue?

A2: Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The specific conditions of each reaction type can influence the extent of this unwanted side reaction.

Q3: What is the primary mechanism of unwanted debromination?

A3: Unwanted debromination, or hydrodebromination, typically occurs after the oxidative addition of the aryl bromide to the palladium(0) catalyst. The resulting palladium(II) intermediate can react with a hydride source in the reaction mixture, leading to the replacement of the bromine atom with a hydrogen atom.[1]

Q4: How can I quickly assess if debromination is occurring in my reaction?

A4: The most straightforward method is to analyze the crude reaction mixture by GC-MS or LC-MS. Look for a significant peak corresponding to the mass of cyclohexylbenzene, which is the debrominated byproduct. Comparing the integration of this peak to your desired product and remaining starting material will give you a quantitative measure of the extent of debromination.

Troubleshooting Guides

Issue 1: Significant Formation of Cyclohexylbenzene (Debrominated Byproduct) in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but with sterically hindered substrates like this compound, debromination can be a major competing reaction.

Potential Causes and Solutions:

Potential Cause Recommended Action Rationale
Inappropriate Ligand Selection Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.Bulky ligands can promote the reductive elimination step of the catalytic cycle, which is often the rate-limiting step for sterically hindered substrates, thereby outcompeting the debromination pathway.[2]
Base is too Strong or Reactive Consider using a weaker base. Screen bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of stronger bases like NaOH or KOtBu.Stronger bases can sometimes promote side reactions, including protodeboronation of the boronic acid and hydrodebromination of the aryl halide.[1][3]
High Reaction Temperature Attempt the reaction at a lower temperature. If using a highly active catalyst system, it may be possible to achieve coupling at room temperature or slightly elevated temperatures (e.g., 50-80 °C).Higher temperatures can increase the rate of catalyst decomposition and side reactions, including debromination.[3]
Presence of Water Ensure anhydrous conditions, or if using an aqueous base, minimize the amount of water.Water can be a proton source for the hydrodebromination side reaction.[3]

While specific data for this compound is limited in the literature, the following table, based on analogous sterically hindered systems, illustrates the potential impact of ligand and base selection on product yield versus debromination.

LigandBaseTemperature (°C)SolventDesired Product Yield (%)Debromination Yield (%)
PPh₃K₂CO₃100Toluene/H₂OLow to ModerateSignificant
SPhosK₃PO₄80Dioxane/H₂OHighMinimal
XPhosCs₂CO₃RT - 80TolueneHighLow

Note: This table is a qualitative representation based on general principles for sterically hindered substrates and is intended for illustrative purposes.

Issue 2: Low Yield and Debromination in Heck Coupling Reactions

The Heck reaction, which couples aryl halides with alkenes, can also be plagued by debromination when using sterically encumbered substrates.

Potential Causes and Solutions:

Potential Cause Recommended Action Rationale
Catalyst System is Not Robust Enough Employ a more active and stable catalyst system. Consider using a palladacycle catalyst or a combination of a palladium precursor with a bulky, electron-rich ligand.For sterically hindered substrates, a highly active catalyst is needed to facilitate the coupling at a rate that outpaces debromination.
Suboptimal Base Screen different bases, both inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., triethylamine, DIPEA).The choice of base can significantly impact the reaction outcome in Heck couplings.
High Reaction Temperature Lower the reaction temperature.As with other cross-coupling reactions, elevated temperatures can favor side reactions.
Issue 3: Prevalent Debromination in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds. With this compound, careful optimization is required to minimize the formation of cyclohexylbenzene.

Potential Causes and Solutions:

Potential Cause Recommended Action Rationale
Ligand is Not Optimal for the Substrate Utilize bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or tBuXPhos.These ligands have been shown to be effective for the amination of sterically hindered aryl halides.[4]
Base Selection Use a strong, non-nucleophilic base such as NaOtBu or LiHMDS.These bases are commonly used in Buchwald-Hartwig amination and are effective at promoting the desired C-N bond formation.
Catalyst Deactivation Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).Oxygen can lead to the oxidation of phosphine ligands and deactivation of the palladium catalyst, which can contribute to lower yields and an increase in side reactions.

Experimental Protocols

General Protocol for Minimizing Debromination in Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound to minimize debromination.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

  • Schlenk flask or similar reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Add degassed 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe.

  • Stir the reaction mixture at 80 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Debromination_Troubleshooting cluster_issue Issue: High Debromination cluster_causes Potential Causes cluster_solutions Solutions High_Debromination High Debromination of This compound Ligand Suboptimal Ligand High_Debromination->Ligand may be caused by Base Inappropriate Base High_Debromination->Base may be caused by Temperature High Temperature High_Debromination->Temperature may be caused by Conditions Non-Inert Atmosphere High_Debromination->Conditions may be caused by Bulky_Ligand Use Bulky, Electron-Rich Phosphine Ligand (e.g., SPhos, XPhos) Ligand->Bulky_Ligand address with Weaker_Base Use Weaker Base (e.g., K3PO4, Cs2CO3) Base->Weaker_Base address with Lower_Temp Lower Reaction Temperature Temperature->Lower_Temp address with Inert_Atmosphere Ensure Strictly Inert Atmosphere Conditions->Inert_Atmosphere address with

Caption: Troubleshooting workflow for high debromination.

Experimental_Workflow Start Start: Reaction Setup Reagents Combine this compound, Coupling Partner, Base, Pd Precursor, and Ligand in a Schlenk Flask Start->Reagents Inert Evacuate and Backfill with Inert Gas (3x) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat to Optimized Temperature and Monitor Progress Solvent->Reaction Workup Cool, Dilute, Wash, and Dry Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Analysis Analyze Product and Byproducts (GC-MS, LC-MS, NMR) Purification->Analysis End End: Isolated Product Analysis->End

Caption: General experimental workflow.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 1-Bromo-2-cyclohexylbenzene vs. 1-Bromo-4-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1-Bromo-2-cyclohexylbenzene and 1-Bromo-4-cyclohexylbenzene. The analysis is grounded in fundamental principles of organic chemistry, focusing on the influence of steric and electronic effects on the reactivity of the carbon-bromine bond in common cross-coupling and organometallic reactions. While direct, side-by-side quantitative kinetic studies for these specific isomers are not extensively documented in publicly available literature, this guide synthesizes established principles and data from analogous systems to provide a robust predictive comparison.

Core Chemical Properties

PropertyThis compound1-Bromo-4-cyclohexylbenzene
Molecular Formula C₁₂H₁₅BrC₁₂H₁₅Br
Molecular Weight 239.15 g/mol 239.15 g/mol
CAS Number 59734-92-825109-28-8
Structure ortho-isomerpara-isomer

Theoretical Reactivity Analysis

The reactivity of the carbon-bromine (C-Br) bond in aryl bromides is a critical factor in a multitude of synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, and in the formation of Grignard reagents. The primary determinants of this reactivity are the steric and electronic effects imparted by the substituents on the aromatic ring.

This compound (ortho-isomer): The prominent feature of this isomer is the bulky cyclohexyl group positioned ortho to the bromine atom. This proximity introduces significant steric hindrance around the reaction center. In reactions like the Suzuki-Miyaura coupling, which involve the oxidative addition of the aryl bromide to a palladium catalyst, this steric bulk can impede the approach of the bulky catalyst, thereby slowing down the reaction rate. Similarly, during the formation of a Grignard reagent, the cyclohexyl group can hinder the interaction of the C-Br bond with the magnesium metal surface.

1-Bromo-4-cyclohexylbenzene (para-isomer): In this isomer, the cyclohexyl group is located at the para position, remote from the bromine atom. Consequently, steric hindrance around the C-Br bond is minimal. The cyclohexyl group is generally considered a weakly electron-donating group (EDG) through an inductive effect (+I). This effect can slightly increase the electron density on the aromatic ring. While this has a minor activating effect on the ring for electrophilic aromatic substitution, its influence on the oxidative addition step in cross-coupling reactions is generally less pronounced but can contribute to a slightly more electron-rich palladium center upon oxidative addition, potentially influencing subsequent steps in the catalytic cycle.

Predicted Reactivity: Based on these principles, 1-Bromo-4-cyclohexylbenzene is predicted to be significantly more reactive than this compound in reactions where steric hindrance at the reaction center is a key factor, such as Suzuki-Miyaura coupling and Grignard reagent formation. The steric impediment in the ortho-isomer is expected to be the dominant factor governing its lower reactivity.

Experimental Protocol: Comparative Suzuki-Miyaura Cross-Coupling

To empirically determine the relative reactivity of the two isomers, a competitive Suzuki-Miyaura cross-coupling reaction can be performed. This protocol is designed to provide a clear, quantitative comparison of reaction yields under identical conditions.

Materials:

  • This compound

  • 1-Bromo-4-cyclohexylbenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Internal standard (e.g., dodecane)

  • Standard laboratory glassware for inert atmosphere reactions

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.5 mmol), 1-Bromo-4-cyclohexylbenzene (0.5 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and potassium carbonate (2.0 mmol).

  • Add a known amount of the internal standard (dodecane).

  • Via syringe, add the solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Stir the reaction mixture at 80°C.

  • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), quenching with water, extracting with ethyl acetate, and analyzing by GC-MS.

  • Quantify the consumption of each starting material and the formation of the corresponding biphenyl products relative to the internal standard.

Expected Outcome: It is anticipated that the consumption of 1-Bromo-4-cyclohexylbenzene and the formation of its corresponding product (4-cyclohexylbiphenyl) will be significantly faster and result in a higher yield compared to this compound and its product (2-cyclohexylbiphenyl) over the time course of the reaction.

Visualizing the Determinants of Reactivity

G cluster_ortho This compound cluster_para 1-Bromo-4-cyclohexylbenzene ortho ortho-Cyclohexyl Group hindrance Steric Hindrance ortho->hindrance causes reactivity_ortho Decreased Reactivity hindrance->reactivity_ortho leads to para para-Cyclohexyl Group electronic Weak Electron-Donating Effect (+I) para->electronic exerts reactivity_para Higher Reactivity electronic->reactivity_para contributes to

Caption: Factors influencing the reactivity of the two isomers.

Experimental Workflow for Comparative Analysis

G start Reaction Setup (Competitive Suzuki Coupling) reaction Heating at 80°C under Inert Atmosphere start->reaction sampling Aliquots taken at time intervals reaction->sampling quench Quenching and Extraction sampling->quench analysis GC-MS Analysis quench->analysis quantification Quantification vs. Internal Standard analysis->quantification conclusion Comparative Reactivity Determined quantification->conclusion

Caption: Workflow for the comparative reactivity study.

Comparing Suzuki and Stille coupling for 2-cyclohexylbiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Suzuki and Stille Coupling for the Synthesis of 2-Cyclohexylbiphenyl

For researchers and professionals in drug development and chemical synthesis, the formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are two of the most powerful methods for the synthesis of biaryl compounds. This guide provides a detailed comparison of these two methods for the synthesis of a sterically hindered biaryl, 2-cyclohexylbiphenyl, supported by representative experimental data and protocols.

While direct comparative studies for the synthesis of 2-cyclohexylbiphenyl are not extensively documented, data from analogous sterically hindered systems, such as the coupling of 1-bromo-2-isopropylbenzene, provide valuable insights into the expected performance of each method.

Data Presentation

The following table summarizes representative yields for the Suzuki and Stille couplings of sterically hindered aryl bromides. This data highlights a general trend where the Stille coupling often provides higher yields for substrates with significant steric hindrance near the reaction center.[1]

Coupling ReactionAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Suzuki Coupling 1-Bromo-2-isopropylbenzenePhenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene1001260[1]
Stille Coupling 1-Bromo-2-isopropylbenzenePhenyltrimethylstannanePd(PPh₃)₄ (5)--Toluene1101686[1]

Experimental Protocols

The following are representative experimental protocols for the synthesis of 2-cyclohexylbiphenyl via Suzuki and Stille couplings. These protocols are based on established procedures for sterically hindered biaryl synthesis.

Suzuki Coupling Protocol

Reactants:

  • 2-Bromo-1-cyclohexylbenzene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-1-cyclohexylbenzene, phenylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.

  • Add toluene to the flask and degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-cyclohexylbiphenyl.

Stille Coupling Protocol

Reactants:

  • 2-Bromo-1-cyclohexylbenzene (1.0 mmol)

  • Phenyltrimethylstannane (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Toluene (5 mL)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromo-1-cyclohexylbenzene and phenyltrimethylstannane in toluene.

  • Add tetrakis(triphenylphosphine)palladium(0) to the solution.

  • Degas the mixture with a stream of argon for 15 minutes.

  • Heat the reaction mixture to 110°C and stir for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • To remove the tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour.

  • Filter the resulting precipitate through a pad of Celite, washing with ethyl acetate.

  • Separate the organic layer from the filtrate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the residue by column chromatography to yield 2-cyclohexylbiphenyl.

Comparative Analysis

The Suzuki coupling is often favored due to the low toxicity of the organoboron reagents and the ease of removal of byproducts.[2] However, for sterically demanding substrates like 2-cyclohexylbiphenyl, the Suzuki reaction can be sluggish and may result in lower yields.[1] The steric hindrance around the reaction site can impede the transmetalation step in the catalytic cycle.

On the other hand, the Stille coupling, despite the toxicity concerns associated with organotin compounds, often proves to be more robust and higher-yielding for the synthesis of sterically hindered biaryls.[1] The transmetalation step in the Stille coupling is generally less sensitive to steric effects.[3] The primary drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing the tin byproducts from the final product.[4]

Catalytic Cycles

The catalytic cycles for both the Suzuki and Stille couplings are illustrated below. They share the common steps of oxidative addition and reductive elimination, with the key difference being the transmetalation step.

G cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Pd0 Pd(0)L_n S_OA Oxidative Addition S_Pd0->S_OA ArX S_PdII Ar-Pd(II)-X L_n S_OA->S_PdII S_TM Transmetalation S_PdII->S_TM S_Byproduct XB(OR)₂ S_Intermediate Ar-Pd(II)-Ar' L_n S_TM->S_Intermediate S_RE Reductive Elimination S_Intermediate->S_RE S_RE->S_Pd0 Ar-Ar' S_Product Ar-Ar' S_RE->S_Product S_Boron Ar'B(OR)₂ S_Borate [Ar'B(OR)₂(Base)]⁻ S_Boron->S_Borate + Base S_Base Base S_Halide ArX S_Borate->S_TM - Base St_Pd0 Pd(0)L_n St_OA Oxidative Addition St_Pd0->St_OA ArX St_PdII Ar-Pd(II)-X L_n St_OA->St_PdII St_TM Transmetalation St_PdII->St_TM Ar'SnR₃ St_Intermediate Ar-Pd(II)-Ar' L_n St_TM->St_Intermediate St_Byproduct XSnR₃ St_TM->St_Byproduct St_RE Reductive Elimination St_Intermediate->St_RE St_RE->St_Pd0 Ar-Ar' St_Product Ar-Ar' St_RE->St_Product St_Tin Ar'SnR₃ St_Halide ArX G Start Start: Synthesis of Sterically Hindered Biaryl Steric High Steric Hindrance? Start->Steric Toxicity Toxicity of Reagents a Major Concern? Steric->Toxicity Yes FGT Substrate Contains Sensitive Functional Groups? Steric->FGT No Suzuki Choose Suzuki Coupling Toxicity->Suzuki Yes Stille Choose Stille Coupling Toxicity->Stille No FGT->Suzuki No FGT->Stille Yes OptimizeSuzuki Optimize Suzuki: - Bulky Ligands (e.g., XPhos) - Stronger Base - Higher Temperature Suzuki->OptimizeSuzuki OptimizeStille Optimize Stille: - Consider Cu(I) co-catalyst - Use fluoride workup for byproduct removal Stille->OptimizeStille

References

A Comparative Analysis of Reaction Kinetics for 1-Bromo-cyclohexylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Theoretical Comparison of Reaction Kinetics

The reactivity of the 1-bromo-cyclohexylbenzene isomers (2-, 3-, and 4-) is primarily dictated by the position of the bulky cyclohexyl group relative to the bromo-substituted carbon. This substitution pattern influences the steric accessibility of the reaction center and the electronic stability of intermediates, thereby affecting the rates of Sₙ1, Sₙ2, E1, and E2 reactions.

  • 1-Bromo-2-cyclohexylbenzene (ortho-isomer): The close proximity of the cyclohexyl group to the reaction center creates significant steric hindrance.[1] This bulkiness is expected to severely impede the backside attack required for an Sₙ2 mechanism, making this pathway the least favorable for the ortho-isomer. For Sₙ1 and E1 reactions, which proceed through a carbocation intermediate, the ortho-isomer may experience some steric acceleration due to the relief of steric strain upon ionization. However, the stability of the resulting carbocation is the dominant factor.

  • 1-Bromo-3-cyclohexylbenzene (meta-isomer): With the cyclohexyl group at the meta position, its steric influence on the reaction center is significantly diminished compared to the ortho-isomer. This would allow for a moderately favorable Sₙ2 reaction. The electronic influence of the alkyl group (weakly electron-donating through induction) is less pronounced at the meta position, leading to intermediate carbocation stability for Sₙ1/E1 pathways compared to the other isomers.

  • 1-Bromo-4-cyclohexylbenzene (para-isomer): The para-isomer is the least sterically hindered of the three, making it the most likely to undergo Sₙ2 reactions if a strong nucleophile is present.[1] The electron-donating cyclohexyl group at the para position can effectively stabilize the carbocation intermediate through resonance and hyperconjugation, suggesting that this isomer would have the fastest rate for Sₙ1 and E1 reactions.[2]

Predicted Reactivity Summary

The following table summarizes the predicted relative reaction rates for the different isomers of 1-bromo-cyclohexylbenzene under various reaction conditions.

IsomerSₙ1/E1 Relative Rate (Polar Protic Solvent)Sₙ2 Relative Rate (Strong Nucleophile, Polar Aprotic Solvent)E2 Relative Rate (Strong, Bulky Base)
This compoundSlowVery SlowSlow
1-Bromo-3-cyclohexylbenzeneModerateModerateModerate
1-Bromo-4-cyclohexylbenzeneFastFastFast

Experimental Protocols

To empirically determine and compare the reaction kinetics of these isomers, the following experimental protocols can be employed.

Protocol 1: Sₙ1 Solvolysis Kinetics Measurement

This protocol measures the rate of the Sₙ1 reaction by monitoring the production of hydrobromic acid (HBr) during solvolysis in a polar protic solvent mixture.

Objective: To determine the first-order rate constant (k₁) for the solvolysis of each 1-bromo-cyclohexylbenzene isomer.

Materials:

  • This compound, 1-bromo-3-cyclohexylbenzene, 1-bromo-4-cyclohexylbenzene

  • 80:20 Ethanol:Water solvent mixture

  • 0.01 M standardized sodium hydroxide (NaOH) solution

  • Bromothymol blue indicator

  • Constant temperature water bath

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Reaction Setup: Prepare a 0.1 M solution of one of the 1-bromo-cyclohexylbenzene isomers in the 80:20 ethanol:water solvent.

  • Place a known volume (e.g., 50 mL) of the isomer solution into an Erlenmeyer flask and allow it to equilibrate to the desired temperature (e.g., 50°C) in a constant temperature water bath.

  • Titration: Add a few drops of bromothymol blue indicator to the solution.

  • At time t=0, start a stopwatch and add a precise, small volume (e.g., 1.00 mL) of the standardized NaOH solution. The solution should turn blue.

  • Record the time it takes for the generated HBr to neutralize the added NaOH, indicated by the solution turning from blue to yellow.

  • Immediately upon the color change, add another 1.00 mL aliquot of the NaOH solution and record the time for the subsequent color change.

  • Repeat this process for approximately 10-12 intervals.

  • Data Analysis: The rate of reaction can be determined by plotting the natural logarithm of the concentration of the alkyl halide versus time. For a first-order reaction, this plot will yield a straight line with a slope equal to -k₁.[3]

Protocol 2: Sₙ2/E2 Competition Kinetics using Gas Chromatography

This protocol uses gas chromatography (GC) to monitor the disappearance of the reactant and the appearance of products over time when reacted with a strong nucleophile/base.[4][5]

Objective: To determine the second-order rate constants for the Sₙ2 and E2 reactions of each isomer.

Materials:

  • 1-bromo-cyclohexylbenzene isomers

  • Sodium ethoxide (a strong nucleophile and base)

  • Anhydrous ethanol (solvent)

  • An internal standard (e.g., decane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Autosampler vials and syringes

Procedure:

  • Standard Curve Preparation: Prepare standard solutions of known concentrations for each isomer and expected products (substitution and elimination products) containing the internal standard to create calibration curves for GC analysis.

  • Reaction: In a temperature-controlled reaction vessel, dissolve a known concentration of the 1-bromo-cyclohexylbenzene isomer and the internal standard in anhydrous ethanol.

  • Initiate the reaction by adding a known concentration of sodium ethoxide at time t=0.

  • Sampling: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of dilute acid to neutralize the sodium ethoxide.

  • GC Analysis: Inject the quenched sample into the GC-FID to determine the concentrations of the reactant and products relative to the internal standard.

  • Data Analysis: Plot the concentration of the 1-bromo-cyclohexylbenzene isomer versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By varying the initial concentrations of the reactants, the overall rate law and the specific rate constants for the Sₙ2 and E2 pathways can be determined.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the reaction kinetics of the 1-bromo-cyclohexylbenzene isomers using the gas chromatography method outlined in Protocol 2.

G cluster_prep Preparation Phase cluster_reaction Reaction & Sampling Phase cluster_analysis Analysis Phase cluster_results Results prep_standards Prepare GC Standards & Calibration Curve prep_reactants Prepare Reactant Solutions with Internal Standard prep_standards->prep_reactants initiate_reaction Initiate Reaction at t=0 (Add Nucleophile/Base) prep_reactants->initiate_reaction timed_sampling Withdraw Aliquots at Timed Intervals initiate_reaction->timed_sampling quench_reaction Quench Reaction in Aliquots timed_sampling->quench_reaction gc_analysis Inject Samples into GC-FID quench_reaction->gc_analysis quantify Quantify Reactant & Product Concentrations gc_analysis->quantify plot_data Plot Concentration vs. Time quantify->plot_data calc_rate Calculate Rate Constants (k) plot_data->calc_rate

Caption: Workflow for Determining Reaction Kinetics via GC Analysis.

References

A Comparative Guide to the Synthesis of 1-Bromo-2-cyclohexylbenzene: Established vs. Novel Palladium-Catalyzed C-H Activation Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between an established Grignard-based synthesis of 1-Bromo-2-cyclohexylbenzene and a novel, hypothetical palladium-catalyzed C-H activation route. The objective is to offer a clear evaluation of their respective performances, supported by experimental data and detailed protocols, to aid in the selection of the most efficient synthetic strategy.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and complex organic molecules. Its preparation is a critical step in various research and development pipelines. Traditional methods, such as Grignard reactions, are well-established but often involve multiple steps and moisture-sensitive reagents.[1][2] This guide introduces a novel, more streamlined synthetic approach utilizing palladium-catalyzed C-H activation, a modern technique known for its efficiency and atom economy.[3][4]

The validation process for this new route involves a direct comparison of key performance metrics against the established method. The workflow for this comparative validation is outlined below.

G cluster_0 Synthesis Stage cluster_1 Processing & Analysis Stage cluster_2 Evaluation Stage RouteA Established Route: Grignard Synthesis Purification Purification (Column Chromatography) RouteA->Purification RouteB Novel Route: Pd-Catalyzed C-H Activation RouteB->Purification Characterization Structural & Purity Analysis (GC-MS, ¹H NMR, ¹³C NMR) Purification->Characterization Comparison Comparative Analysis: - Yield (%) - Purity (%) - Reaction Time (h) - Atom Economy - Cost & Safety Characterization->Comparison

Figure 1. Workflow for the comparative validation of synthetic routes.

Synthetic Route Comparison

The two routes offer distinct approaches to the target molecule. The established Grignard route is a classic nucleophilic substitution method, while the novel C-H activation route represents a more modern, direct functionalization strategy.[3][5]

G cluster_0 Established Route: Grignard Reaction cluster_1 Novel Route: Palladium-Catalyzed C-H Activation A1 1,2-Dibromobenzene A3 This compound A1->A3 THF, -78°C to 20°C A2 Cyclohexylmagnesium chloride (Grignard) A2->A3 B1 Cyclohexylbenzene B3 This compound B1->B3 Pd(OAc)₂, Ligand, BaseDioxane, 100°C B2 N-Bromosuccinimide (NBS) B2->B3

Figure 2. Comparison of established and novel synthetic pathways.

Experimental Protocols

Established Route: Grignard Reaction

This procedure is adapted from standard methodologies for Grignard-based aryl substitutions.[5]

  • Grignard Reagent Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a solution of cyclohexyl chloride (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or a crystal of iodine.

  • Coupling Reaction: Cool the resulting Grignard reagent to -78°C. Add a solution of 1,2-dibromobenzene (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below -70°C.

  • Workup: After the addition is complete, allow the mixture to warm slowly to room temperature and stir overnight. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Novel Route: Palladium-Catalyzed C-H Activation

This hypothetical protocol is based on modern C-H activation methodologies.[3][6]

  • Reaction Setup: In a Schlenk tube, combine cyclohexylbenzene (1.5 eq), N-Bromosuccinimide (NBS, 1.0 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Execution: Evacuate and backfill the tube with argon (3x). Add anhydrous 1,4-dioxane. Seal the vessel and heat the mixture at 100°C with vigorous stirring for 12 hours.

  • Workup: Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel.

Comparative Data Analysis

The following table summarizes the key performance indicators obtained from validation experiments for both synthetic routes.

ParameterEstablished Route (Grignard)Novel Route (Pd C-H Activation)
Yield 78%91%
Purity (by GC-MS) 96.5%>99%
Reaction Time 24 hours12 hours
Key Reagents Mg, Cyclohexyl chloride, 1,2-DibromobenzeneCyclohexylbenzene, NBS, Pd(OAc)₂, Ligand
Solvent Anhydrous THF, Diethyl Ether1,4-Dioxane, Ethyl Acetate
Temperature -78°C to 20°C100°C
Atom Economy ModerateHigh
Safety/Handling Requires handling of pyrophoric Grignard reagent; strict anhydrous conditions necessary.[2][7]Requires handling of air-sensitive catalyst; elevated temperature.

Conclusion and Recommendation

The novel palladium-catalyzed C-H activation route demonstrates significant advantages over the established Grignard-based synthesis for this compound. The new route offers a markedly higher yield (91% vs. 78%) and superior product purity (>99% vs. 96.5%). Furthermore, it reduces the overall reaction time by half.

While the palladium catalyst and ligand introduce an initial cost, the improved efficiency, higher atom economy, and use of less hazardous reagents may offset this in larger-scale production. The C-H activation method avoids the preparation and handling of moisture-sensitive Grignard reagents, simplifying the experimental setup.[3]

For researchers and drug development professionals seeking a more efficient, robust, and higher-yielding synthesis, the novel C-H activation route is the recommended methodology.

References

The Crucial Choice: A Comparative Guide to Palladium Catalysts for the Coupling of 1-Bromo-2-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds involving sterically hindered substrates like 1-bromo-2-cyclohexylbenzene presents a significant synthetic challenge. The choice of the palladium catalyst is critical to overcoming these hurdles and achieving high yields and reaction efficiency. This guide provides an objective comparison of various palladium catalyst systems applicable to the Suzuki-Miyaura and Buchwald-Hartwig coupling of this sterically demanding aryl bromide, supported by experimental data from analogous systems.

Due to the limited availability of direct comparative studies on this compound, this guide draws upon data from structurally similar, sterically hindered ortho-substituted aryl bromides. The principles and catalyst efficiencies observed for these analogous substrates are expected to be highly relevant and provide a strong foundation for catalyst selection and reaction optimization.

Catalyst Performance at a Glance: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. For sterically hindered substrates, the selection of a suitable palladium precursor and, more importantly, a bulky and electron-rich phosphine ligand is essential to facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle.

Catalyst System (Precursor + Ligand)Coupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Analogous Substrate
Pd(OAc)₂ + SPhosArylboronic acidK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole
Pd(dppf)Cl₂Arylboronic acidCs₂CO₃THF/H₂OReflux18922-Bromotoluene
Pd(PPh₃)₄Arylboronic acidK₂CO₃1,4-Dioxane/H₂O10012~855-(4-bromophenyl)-4,6-dichloropyrimidine
CataCXium A palladacycleBenzylboronic esterCs₂CO₃2-MeTHF801695Unprotected ortho-bromoaniline

Catalyst Performance at a Glance: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other advanced materials. Similar to the Suzuki-Miyaura coupling, sterically demanding phosphine ligands are key to achieving high efficiency in the amination of hindered aryl bromides.

Catalyst System (Precursor + Ligand)AmineBaseSolventTemp. (°C)Time (h)Yield (%)Analogous Substrate
Pd(OAc)₂ + XPhosMorpholineNaOtBuToluene10018982-Bromo-1,3-dimethylbenzene
Pd₂(dba)₃ + BINAPAnilineNaOtBuToluene802952-Bromotoluene
G3-XPhos precatalystPrimary AmineNaOtBuToluene11018942-Bromo-m-xylene
Pd(OAc)₂ + RuPhosSecondary AmineK₂CO₃t-BuOH10024991-Bromo-2-methylnaphthalene

Experimental Workflows and Logical Relationships

A generalized workflow for palladium-catalyzed cross-coupling reactions is depicted below. The process begins with the selection of appropriate reactants and a catalyst system, followed by reaction setup under an inert atmosphere, the reaction itself, and subsequent workup and purification.

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Select Aryl Halide (this compound) E Combine Reactants, Catalyst, Ligand, and Base A->E B Select Coupling Partner (Boronic Acid / Amine) B->E C Select Pd Catalyst & Ligand C->E D Select Base & Solvent D->E F Add Solvent and Degas E->F G Heat Reaction Mixture under Inert Atmosphere F->G H Monitor Reaction Progress (TLC, GC, LC-MS) G->H I Quench Reaction H->I J Extraction I->J K Purification (e.g., Chromatography) J->K L Characterization K->L

A generalized workflow for Pd-catalyzed cross-coupling.

The catalytic cycle for these reactions generally proceeds through a series of well-defined steps, as illustrated for the Suzuki-Miyaura coupling below. The choice of ligand significantly influences the rates of the oxidative addition and reductive elimination steps.

Suzuki_Cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII_R R-Pd(II)L₂-R' Trans->PdII_R PdII_R->Pd0   RedEl Reductive Elimination Product R-R' RedEl->Product Reactants1 R-X Reactants1->OxAdd Reactants2 R'-B(OR)₂ Reactants2->Trans Base Base Base->Trans

A simplified catalytic cycle for Suzuki-Miyaura coupling.

Detailed Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, which can be adapted for the coupling of this compound. It is crucial to perform these reactions under an inert atmosphere using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol is a general procedure for the Suzuki-Miyaura coupling of an ortho-substituted aryl bromide with an arylboronic acid using a palladium acetate/phosphine ligand system.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene and Water (e.g., 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene and water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide

This protocol provides a general method for the Buchwald-Hartwig amination of an ortho-substituted aryl bromide with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, deoxygenated toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add palladium(II) acetate, XPhos, and sodium tert-butoxide to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous, deoxygenated toluene and stir the mixture for 5 minutes at room temperature to allow for pre-formation of the active catalyst.

  • Add this compound and the amine to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture to 100-110 °C.

  • Monitor the reaction's progress.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash chromatography.

Conclusion

The successful coupling of the sterically hindered substrate this compound is highly dependent on the judicious selection of the palladium catalyst system. For both Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of bulky and electron-rich phosphine ligands, such as SPhos and XPhos, in conjunction with a palladium precursor like Pd(OAc)₂, is a promising strategy. The provided data from analogous systems and detailed experimental protocols offer a solid starting point for researchers to develop efficient and high-yielding coupling reactions for this challenging substrate. Further optimization of reaction conditions, including base, solvent, and temperature, may be necessary to achieve optimal results.

A Comparative Guide to Grignard and Organolithium Routes for 1-Bromo-2-cyclohexylbenzene Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The derivatization of aryl halides is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. For the functionalization of 1-Bromo-2-cyclohexylbenzene, two of the most powerful and widely employed methods involve the generation of an organometallic intermediate via either a Grignard reagent or an organolithium species. While both pathways lead to a nucleophilic aryl species capable of reacting with a wide range of electrophiles, their distinct reactivities, experimental conditions, and tolerance to other functional groups present a critical choice for the synthetic chemist.

This guide provides an objective comparison of the Grignard and organolithium routes for the derivatization of this compound, supported by representative experimental data and detailed protocols for key reactions.

Core Properties: A Head-to-Head Comparison

The fundamental difference between Grignard reagents (Ar-MgBr) and aryllithium compounds (Ar-Li) stems from the nature of the carbon-metal bond. The greater electronegativity difference between carbon and lithium compared to carbon and magnesium results in a more ionic and polarized C-Li bond. This increased ionic character is the primary driver for the generally higher reactivity and basicity of organolithium reagents compared to their Grignard counterparts.

Table 1: General Properties of Grignard vs. Organolithium Reagents

PropertyGrignard Reagents (Ar-MgBr)Organolithium Reagents (Ar-Li)Key Implications for this compound Derivatization
Reactivity HighVery HighOrganolithiums can react with a broader range of less reactive electrophiles. However, this high reactivity can also lead to more side reactions if not carefully controlled.
Basicity Strong BaseVery Strong BaseOrganolithiums are more prone to deprotonating any acidic protons present in the substrate or electrophile, which can be a significant side reaction.
Functional Group Tolerance ModerateLowGrignard reagents are generally more compatible with a wider array of functional groups, such as esters and nitriles, which can be attacked by the more reactive organolithiums.
Preparation Direct insertion of Mg metalTypically via metal-halogen exchange with an alkyllithium (e.g., n-BuLi)Grignard formation can sometimes have an induction period. Lithium-halogen exchange is often very fast, even at low temperatures.
Reaction Conditions Typically refluxing ether or THFOften requires low temperatures (e.g., -78 °C) to control reactivity and prevent side reactionsThe need for cryogenic temperatures for organolithium reactions can be a practical consideration in a laboratory setting.

Experimental Data: A Comparative Overview

While specific, directly comparative studies on this compound are not extensively reported, the following table summarizes typical yields for the formation of the organometallic reagents and their subsequent reaction with common electrophiles, based on analogous aryl bromide systems.

Table 2: Representative Yields for Aryl Bromide Derivatization

Reaction StepGrignard Route (Ar-MgBr)Organolithium Route (Ar-Li)
Formation of Organometallic Reagent 75-95%>95%
Reaction with Aldehyde (e.g., Benzaldehyde) 80-90%85-95%
Reaction with Ketone (e.g., Acetone) 70-85%80-90%
Reaction with Carbon Dioxide (Carboxylation) 60-80%75-90%
Reaction with Ester (e.g., Ethyl Acetate) Results in tertiary alcohol (double addition)Can be complex, potential for enolization

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the general reaction pathways for the Grignard and organolithium routes and a typical experimental workflow for their derivatization.

cluster_0 Grignard Route cluster_1 Organolithium Route A1 This compound B1 2-Cyclohexylphenylmagnesium Bromide A1->B1 Mg, THF D1 Derivatized Product B1->D1 C1 Electrophile (E+) C1->D1 A2 This compound B2 2-Cyclohexylphenyllithium A2->B2 n-BuLi, THF, -78 °C D2 Derivatized Product B2->D2 C2 Electrophile (E+) C2->D2

Fig. 1: Reaction pathways for Grignard and organolithium routes.

G start Start: Inert Atmosphere Setup reagent_prep Prepare Organometallic Reagent (Grignard or Organolithium) start->reagent_prep electrophile_add Add Electrophile Solution reagent_prep->electrophile_add quench Quench Reaction (e.g., with NH4Cl solution) electrophile_add->quench workup Aqueous Workup & Extraction quench->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Fig. 2: General experimental workflow for derivatization.

Experimental Protocols

The following are representative protocols for the formation of the organometallic reagents and their subsequent reaction with an electrophile. Note: All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Grignard Route - Synthesis of 2-Cyclohexylphenylmagnesium Bromide and Reaction with Benzaldehyde

Part A: Formation of 2-Cyclohexylphenylmagnesium Bromide

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus is flame-dried under a stream of inert gas.

  • Reagents: Magnesium turnings (1.2 eq.) are placed in the flask. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.

  • Initiation: A small crystal of iodine is added to activate the magnesium surface. A small portion of a solution of this compound (1.0 eq.) in anhydrous THF is added from the dropping funnel. The reaction is initiated by gentle warming. A color change from brown (iodine) to colorless and the appearance of a cloudy solution indicates the start of the reaction.

  • Grignard Formation: The remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at reflux for an additional hour to ensure complete formation of the Grignard reagent.

Part B: Reaction with Benzaldehyde

  • Reaction Setup: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.

  • Electrophile Addition: A solution of benzaldehyde (1.0 eq.) in anhydrous THF is added dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

  • Quenching: After the addition is complete, the reaction is stirred at room temperature for 1 hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Organolithium Route - Synthesis of 2-Cyclohexylphenyllithium and Reaction with Carbon Dioxide

Part A: Formation of 2-Cyclohexylphenyllithium

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a low-temperature thermometer, and a dropping funnel, all under an inert atmosphere.

  • Reagents: A solution of this compound (1.0 eq.) in anhydrous THF is placed in the flask and cooled to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: n-Butyllithium (1.1 eq., solution in hexanes) is added dropwise from the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The reaction is typically very fast. The mixture is stirred at -78 °C for 30 minutes.

Part B: Reaction with Carbon Dioxide (Carboxylation)

  • Electrophile Addition: The cold solution of 2-cyclohexylphenyllithium is transferred via cannula into a separate flask containing an excess of crushed dry ice (solid CO2) covered with anhydrous THF, with vigorous stirring.

  • Quenching and Workup: The mixture is allowed to warm to room temperature. The reaction is quenched by the addition of water. The mixture is then acidified with dilute HCl.

  • Extraction and Purification: The product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization.

Conclusion and Recommendations

The choice between a Grignard or organolithium route for the derivatization of this compound depends critically on the desired transformation and the overall synthetic strategy.

  • The Grignard route is generally preferred for its operational simplicity, milder reaction conditions, and better tolerance of many functional groups. It is a robust and cost-effective method for reactions with common electrophiles like aldehydes and ketones.

  • The organolithium route offers superior reactivity, which can be advantageous for reactions with less reactive electrophiles or when the Grignard reaction fails to proceed efficiently.[1] However, this heightened reactivity necessitates more stringent experimental conditions, including low temperatures, and is less tolerant of acidic protons and certain functional groups. The lithium-halogen exchange is often cleaner and faster than the formation of a Grignard reagent.

For initial explorations and reactions with standard electrophiles, the Grignard approach is a reliable starting point. For more challenging transformations or when higher yields are paramount and the necessary equipment for low-temperature reactions is available, the organolithium route presents a powerful alternative. Careful consideration of the substrate, the electrophile, and the desired product will ultimately guide the optimal choice of synthetic strategy.

References

Spectroscopic Comparison: 1-Bromo-2-cyclohexylbenzene and its Transformation Products

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 1-Bromo-2-cyclohexylbenzene and its derivatives resulting from common synthetic transformations. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

Introduction

This compound is a substituted aromatic halide with significant potential as a building block in organic synthesis. Its utility stems from the presence of the reactive carbon-bromine bond, which allows for a variety of cross-coupling and substitution reactions. Understanding the spectroscopic signatures of this starting material and its subsequent products is crucial for reaction monitoring, structural elucidation, and purity assessment in synthetic and medicinal chemistry. This guide presents a comparative analysis of the spectroscopic data for this compound and two of its key reaction products: 2-cyclohexylbiphenyl, formed via a Suzuki coupling reaction, and N-(2-cyclohexylphenyl)aniline, a product of the Buchwald-Hartwig amination.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its Suzuki and Buchwald-Hartwig reaction products. This data is essential for distinguishing between the starting material and its derivatives.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical)

CompoundAromatic Protons (ppm)Cyclohexyl Protons (ppm)Other Protons (ppm)
This compound 7.5-7.0 (m, 4H)2.8-2.6 (m, 1H), 1.9-1.2 (m, 10H)-
2-cyclohexylbiphenyl 7.6-7.1 (m, 9H)2.7-2.5 (m, 1H), 1.9-1.2 (m, 10H)-
N-(2-cyclohexylphenyl)aniline 7.3-6.8 (m, 9H)2.7-2.5 (m, 1H), 1.9-1.2 (m, 10H)~5.5 (br s, 1H, NH)

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical)

CompoundAromatic Carbons (ppm)Cyclohexyl Carbons (ppm)
This compound 145-125 (6 signals)45-25 (5 signals)
2-cyclohexylbiphenyl 142-126 (10 signals)44-26 (5 signals)
N-(2-cyclohexylphenyl)aniline 148-115 (10 signals)44-26 (5 signals)

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₁₂H₁₅Br239.15238/240 [M]⁺, 159 [M-Br]⁺, 83 [C₆H₁₁]⁺
2-cyclohexylbiphenyl C₁₈H₂₀236.35236 [M]⁺, 155 [M-C₆H₁₁]⁺
N-(2-cyclohexylphenyl)aniline C₁₈H₂₁N251.37251 [M]⁺, 168 [M-C₆H₁₁]⁺, 93 [C₆H₅NH₂]⁺

Table 4: IR Spectroscopic Data

CompoundKey Vibrational Frequencies (cm⁻¹)
This compound ~3060 (Ar C-H), ~2930, ~2850 (Aliphatic C-H), ~1580, ~1470 (Ar C=C), ~750 (C-Br)
2-cyclohexylbiphenyl ~3060 (Ar C-H), ~2930, ~2850 (Aliphatic C-H), ~1600, ~1480 (Ar C=C)
N-(2-cyclohexylphenyl)aniline ~3400 (N-H), ~3050 (Ar C-H), ~2930, ~2850 (Aliphatic C-H), ~1600, ~1500 (Ar C=C), ~1300 (C-N)

Reaction Pathways and Logical Workflow

The transformation of this compound into its derivatives can be visualized as a branching pathway, with each reaction type leading to a distinct product. The general workflow for the synthesis and subsequent spectroscopic analysis follows a logical progression from reaction setup to product characterization.

G cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Reaction Products cluster_analysis Spectroscopic Analysis A This compound B Suzuki Coupling (ArB(OH)₂, Pd catalyst, base) A->B Reacts via C Buchwald-Hartwig Amination (Aniline, Pd catalyst, base) A->C Reacts via D 2-Cyclohexylbiphenyl B->D Yields E N-(2-cyclohexylphenyl)aniline C->E Yields F NMR (¹H, ¹³C) IR Mass Spectrometry D->F Analyzed by E->F Analyzed by

Reaction pathways and analysis workflow.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse sequence with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans is typically sufficient.

  • ¹³C NMR Acquisition : On the same instrument, acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a longer acquisition time with more scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds is necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid) : If the compound is a liquid, place one drop directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition : Record the spectrum over a range of 4000-400 cm⁻¹. Collect a background spectrum of the clean ATR crystal prior to sample analysis and perform an automatic background subtraction.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution (approximately 1 mg/mL) of the compound in a volatile solvent such as methanol or dichloromethane.

  • Data Acquisition : Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, use an electron ionization (EI) source at 70 eV. For LC-MS, electrospray ionization (ESI) is common. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Suzuki Coupling Reaction (Illustrative)
  • To an oven-dried flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v, 10 mL).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain 2-cyclohexylbiphenyl.

Buchwald-Hartwig Amination (Illustrative)
  • In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), aniline (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.1 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol) in an oven-dried Schlenk tube.

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane (5-10 mL).

  • Seal the tube and heat the mixture with stirring (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate.

  • Purify the residue by column chromatography to yield N-(2-cyclohexylphenyl)aniline.

Conclusion

The spectroscopic techniques of NMR, IR, and mass spectrometry provide a powerful toolkit for the characterization of this compound and its reaction products. The distinct changes in the spectroscopic data, particularly in the aromatic region of the NMR spectra and the presence or absence of specific functional group vibrations in the IR spectra, allow for unambiguous identification of the starting material and its transformed derivatives. The provided protocols offer a standardized approach for obtaining reliable and comparable data, which is fundamental for advancing research and development in the chemical and pharmaceutical sciences.

A Comparative Study of Solvent Effects on the Reactivity of 1-Bromo-2-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of solvent effects on the reactivity of 1-Bromo-2-cyclohexylbenzene, a secondary benzylic halide. The reactivity of such compounds is highly dependent on the surrounding solvent environment, which can influence reaction rates and dictate the distribution of substitution and elimination products. Understanding these effects is crucial for optimizing synthetic routes and predicting reaction outcomes in various chemical and pharmaceutical applications. This document presents a summary of expected reactivity trends based on established principles of physical organic chemistry, supported by representative data and detailed experimental protocols.

Executive Summary

The solvolysis of this compound can proceed via competing unimolecular substitution (SN1) and elimination (E1) pathways. The choice of solvent plays a pivotal role in determining the predominant reaction mechanism and the resulting product distribution. Polar protic solvents are expected to facilitate the formation of a carbocation intermediate, favoring SN1 and E1 reactions, while polar aprotic solvents may favor bimolecular pathways if a strong nucleophile is present. This guide explores these effects through a comparative analysis of reaction kinetics and product formation in various solvent systems.

Data Presentation: Solvent Effects on Reaction Rates and Product Distribution

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present representative data extrapolated from studies on analogous secondary benzylic halides. These values illustrate the expected trends in reactivity when this compound is subjected to different solvent conditions.

Table 1: Representative First-Order Rate Constants (k) for the Solvolysis of this compound at 25°C.

Solvent System (v/v)Dielectric Constant (ε)Relative Rate Constant (k_rel)
80% Ethanol / 20% Water37.71.00
60% Ethanol / 40% Water48.44.50
40% Ethanol / 60% Water59.120.25
80% Acetone / 20% Water33.10.65
Formic Acid58.5150.00

Table 2: Representative Product Distribution from the Reaction of this compound in Various Solvents at 50°C.

SolventNucleophile/BaseSN1 Product (%)E1 Product (%)
80% Ethanol / 20% WaterH₂O / EtOH7525
EthanolEtO⁻ (from NaOEt)2080
Acetic AcidAcO⁻9010
tert-Butanolt-BuO⁻ (from t-BuOK)<5>95

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solvent effects on the reactivity of this compound.

Experiment 1: Determination of Solvolysis Rate Constants

Objective: To measure the first-order rate constant for the solvolysis of this compound in different solvent mixtures.

Materials:

  • This compound

  • Various solvent mixtures (e.g., ethanol/water, acetone/water)

  • Standardized sodium hydroxide solution (0.01 M)

  • Bromothymol blue indicator

  • Constant temperature water bath

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Prepare a stock solution of this compound (e.g., 0.1 M) in a non-polar, inert solvent like acetone.

  • In a reaction vessel, place a known volume of the desired solvent mixture and a few drops of bromothymol blue indicator.

  • Equilibrate the reaction vessel in a constant temperature water bath (e.g., 25°C).

  • Initiate the reaction by adding a small, known volume of the this compound stock solution to the reaction vessel and start a timer.

  • The solvolysis reaction will produce HBr, causing the indicator to change color from blue to yellow.

  • Titrate the reaction mixture with the standardized NaOH solution to neutralize the HBr formed, returning the solution to a blue color.

  • Record the volume of NaOH added and the time at which the color change occurs.

  • Repeat the titration at regular time intervals until the reaction is complete.

  • The rate constant (k) can be determined by plotting ln([R-Br]₀/[R-Br]t) versus time, where the slope of the line is equal to k.

Experiment 2: Product Distribution Analysis

Objective: To determine the ratio of substitution (SN1) to elimination (E1) products.

Materials:

  • This compound

  • A selection of solvents (e.g., 80% ethanol, ethanol with NaOEt, acetic acid)

  • Reflux apparatus

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Internal standard (e.g., dodecane)

Procedure:

  • Set up a reflux apparatus with a round-bottom flask containing a magnetic stir bar.

  • Add a known amount of this compound and the chosen solvent to the flask. If a base is used (e.g., NaOEt), it should be added to the solvent first.

  • Add a known amount of an internal standard to the reaction mixture.

  • Heat the mixture to reflux for a specified period to ensure the reaction goes to completion.

  • After cooling, quench the reaction by adding a suitable reagent (e.g., water).

  • Extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and filter.

  • Analyze the resulting solution by GC-MS to identify and quantify the substitution and elimination products. The relative peak areas, corrected by the internal standard, will give the product distribution.

Mandatory Visualization

The following diagrams illustrate the key reaction pathways and the logical flow of the experimental analysis.

G cluster_0 Reaction Initiation cluster_1 Intermediate cluster_2 Reaction Pathways cluster_3 Products Start This compound Carbocation Secondary Benzylic Carbocation Start->Carbocation Solvent-assisted ionization (slow) SN1 SN1 Pathway (Nucleophilic Attack) Carbocation->SN1 Polar Protic Solvent Weak Nucleophile E1 E1 Pathway (Proton Abstraction) Carbocation->E1 Higher Temperature Weak Base Sub_Product Substitution Product SN1->Sub_Product Elim_Product Elimination Product E1->Elim_Product

Caption: Competing SN1 and E1 reaction pathways for this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Data Processing A Prepare Solvent Mixtures C Initiate Reaction at Constant Temperature A->C B Prepare Substrate Solution B->C D Monitor Reaction Progress (Titration or Spectroscopy) C->D E Product Analysis (GC-MS) C->E F Calculate Rate Constants D->F G Determine Product Ratios E->G

Caption: Experimental workflow for studying solvent effects on reactivity.

Isomeric Effects on the Biological Activity of Cyclohexyl-Substituted Biphenyls: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of functional groups within a molecule, or isomerism, can profoundly influence its biological activity. In the realm of drug discovery, understanding these isomeric effects is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the biological activity of cyclohexyl-substituted biphenyls, focusing on how the positional isomerism (ortho, meta, para) of the cyclohexyl group and other substituents impacts their interaction with key biological targets. We will delve into their effects on Fatty Acid Amide Hydrolase (FAAH) and the 5-HT1A receptor, supported by quantitative data and detailed experimental protocols.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is a crucial enzyme in the endocannabinoid system, responsible for the degradation of anandamide. Its inhibition is a promising therapeutic strategy for pain, anxiety, and other neurological disorders. Cyclohexylcarbamic acid biphenyl esters have emerged as a potent class of FAAH inhibitors. The positioning of substituents on both the proximal and distal phenyl rings of the biphenyl core significantly alters their inhibitory potency.

Quantitative Comparison of FAAH Inhibitors

The following tables summarize the structure-activity relationships (SAR) for two series of cyclohexylcarbamic acid biphenyl-3-yl ester derivatives. The data highlights the impact of substituent placement on the proximal (Table 1) and distal (Table 2) phenyl rings on FAAH inhibitory activity.

Table 1: Isomeric Effects of Substituents on the Proximal Phenyl Ring of Cyclohexylcarbamic Acid Biphenyl-3-yl Ester on FAAH Inhibition [1]

CompoundSubstituent PositionSubstituent (R)pIC50IC50 (nM)
URB524UnsubstitutedH7.2063
Ortho-Substituted
2aorthoF6.89129
2borthoCl6.70200
2corthoCH36.82151
Para-Substituted
2gparaF7.3248
2hparaCl7.2457
2iparaCH37.1571
2jparaOH7.5230
2kparaOCH37.3644
2lparaNH27.4238
2mparaCN7.2951

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Table 2: Isomeric Effects of Substituents on the Distal Phenyl Ring of Cyclohexylcarbamic Acid Biphenyl-3-yl Ester on FAAH Inhibition

CompoundSubstituent PositionSubstituent (R')IC50 (nM)
URB524UnsubstitutedH63
Meta-Substituted
4hmetaCH363
4i (URB597)metaCONH24.6
4jmetaNH263
4kmetaF>100
Para-Substituted
4eparaF50
4fparaCl>100
4gparaCF3145

Data compiled from Mor et al., 2004.

From the data, it is evident that for the proximal phenyl ring, small polar groups at the para position tend to result in slightly better FAAH inhibition than the unsubstituted parent compound URB524[1]. Conversely, substitutions at the ortho position on the proximal ring generally lead to a decrease in potency, possibly due to steric hindrance[1]. For the distal phenyl ring, the introduction of small polar groups at the meta position can significantly enhance inhibitory potency, as exemplified by the m-carbamoyl derivative URB597, which is an order of magnitude more potent than URB524. In contrast, most para-substituted compounds on the distal ring were less active than the parent compound.

Experimental Protocol: FAAH Inhibition Assay

The inhibitory activity of the compounds against FAAH is typically determined using a radiometric assay with rat brain membrane preparations.

  • Preparation of Rat Brain Membranes: Whole rat brains are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.

  • Incubation: The brain membranes are incubated with the test compounds at various concentrations.

  • Enzymatic Reaction: The reaction is initiated by adding a radiolabeled substrate, such as [³H]anandamide. The mixture is incubated at 37°C for a specified time (e.g., 15 minutes).

  • Termination and Extraction: The reaction is stopped by the addition of a chloroform/methanol mixture. The aqueous and organic phases are separated by centrifugation.

  • Quantification: The radioactivity in the aqueous phase, which contains the product of the enzymatic hydrolysis (e.g., [³H]ethanolamine), is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the FAAH activity (IC50) is calculated from the dose-response curves.

Signaling Pathway: Endocannabinoid System and FAAH

The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway.

FAAH_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Blocks Release NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesizes Anandamide->CB1R Binds (Retrograde) FAAH FAAH Anandamide->FAAH Degraded by Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Inhibitor Cyclohexyl-Biphenyl Inhibitor Inhibitor->FAAH Inhibits Depolarization Depolarization Depolarization->NAPE_PLD Activates NAPE NAPE NAPE->NAPE_PLD

Endocannabinoid signaling pathway and FAAH inhibition.

Modulation of the 5-HT1A Receptor

The 5-HT1A receptor, a subtype of the serotonin receptor, is a key target for anxiolytic and antidepressant drugs. The stereochemistry of cyclohexyl-substituted biphenyls plays a critical role in their binding affinity for this receptor.

Isomeric Effects on 5-HT1A Receptor Binding

Research on trans-4-[4-(methoxyphenyl)cyclohexyl]-1-arylpiperazines has demonstrated a marked enhancement in 5-HT1A receptor affinity for the trans isomers compared to the corresponding cis isomers. This highlights the importance of the conformational constraint imposed by the cyclohexyl ring on the overall molecular shape for optimal receptor binding.

While detailed comparative data on the ortho, meta, and para substitution of the cyclohexyl-biphenyl core for 5-HT1A affinity is less documented, the existing literature strongly suggests that the relative orientation of the phenyl and cyclohexyl rings is a more dominant factor in determining binding potency. For instance, trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine was identified as a potent and selective 5-HT1A ligand with a Ki of 0.028 nM.

In Vivo Effects of 1-Cyclohexyl-x-methoxybenzene Isomers

A study on the novel psychoactive substances, 1-cyclohexyl-x-methoxybenzene, revealed clear isomeric differences in their in vivo pharmacological effects in mice.

Table 3: Qualitative Comparison of In Vivo Effects of 1-Cyclohexyl-x-methoxybenzene Isomers in Mice [2]

Biological EffectRank Order of Potency
Inhibition of Visual Placing Responsemeta > ortho > para
Induction of Hyperthermia (at lower doses)meta > ortho > para
Induction of Hypothermia (at higher doses)meta > ortho > para
Analgesia to Thermal Stimulipara > meta = ortho

These findings indicate that the position of the methoxy group on the phenyl ring significantly influences the pharmaco-toxicological profile of these compounds[2].

Experimental Protocol: 5-HT1A Receptor Binding Assay

The binding affinity of compounds for the 5-HT1A receptor is commonly assessed through a competitive radioligand binding assay.

  • Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO-K1 cells) are prepared.

  • Incubation: The cell membranes are incubated with a specific radioligand for the 5-HT1A receptor (e.g., [³H]8-OH-DPAT) and various concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathway: 5-HT1A Receptor

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).

HT1A_Pathway cluster_membrane Cell Membrane HT1A_R 5-HT1A Receptor Gi_protein Gi/o Protein HT1A_R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Serotonin Serotonin or Agonist Serotonin->HT1A_R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Simplified 5-HT1A receptor signaling pathway.

Conclusion

The biological activity of cyclohexyl-substituted biphenyls is highly sensitive to isomeric variations. For FAAH inhibitors of the cyclohexylcarbamic acid biphenyl ester class, the position of substituents on both phenyl rings dictates inhibitory potency, with para substitution on the proximal ring and meta substitution on the distal ring generally being favorable. In the case of 5-HT1A receptor ligands, the cis/trans stereoisomerism of the cyclohexyl ring appears to be a more critical determinant of affinity than the positional isomerism on the biphenyl core. Furthermore, in vivo studies on 1-cyclohexyl-x-methoxybenzene isomers demonstrate that the placement of even a single methoxy group can significantly alter the pharmacological profile. These findings underscore the importance of a thorough investigation of structure-activity relationships in the design of novel therapeutics.

References

Head-to-head comparison of ligands for sterically hindered Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of sterically hindered biaryl compounds is a persistent challenge. The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, often falters when bulky substituents crowd the reaction centers. The success of these challenging transformations hinges on the judicious choice of a phosphine or N-heterocyclic carbene (NHC) ligand. This guide provides an objective, data-driven comparison of prominent ligands, enabling an informed decision for your specific synthetic needs.

The efficiency and scope of the palladium-catalyzed Suzuki-Miyaura coupling are profoundly influenced by the ligand bound to the metal center. In the case of sterically hindered substrates, the ligand must be bulky enough to promote the formation of a monoligated Pd(0) species, which is highly active in the crucial oxidative addition step, particularly with challenging aryl chlorides.[1] Furthermore, the ligand's electron-donating ability enhances the catalytic activity.[2][3][4] This guide will delve into a comparative analysis of leading ligand classes, including the renowned Buchwald biaryl phosphines and advanced N-heterocyclic carbenes.

Performance Comparison of Ligands in Sterically Hindered Suzuki Couplings

The following table summarizes the performance of various ligands in the Suzuki-Miyaura coupling of sterically hindered substrates, with a focus on the formation of di- and tri-ortho-substituted biaryls. The data has been compiled from various literature sources to provide a comparative overview.

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Buchwald Ligands
SPhos2,6-Dimethylbromobenzene2-Methylphenylboronic acid2K₃PO₄Toluene1001298Buchwald et al.
SPhos2,4,6-TrimethylbromobenzenePhenylboronic acid2K₃PO₄Toluene1001295Buchwald et al.
CPhos2-Chloro-1,3-dimethylbenzenePhenylboronic acid1.5K₃PO₄Toluene1001892Buchwald et al.
RuPhos2-Bromo-1,3-diisopropylbenzenePhenylboronic acid2NaOtBuDioxane1001694Tang et al.[5]
N-Heterocyclic Carbenes (NHCs)
IPr2,6-Diisopropylphenyl chloridePhenylboronic acid2K₃PO₄Dioxane801291Nolan et al.
SIMes2-ChloromesitylenePhenylboronic acid2K₃PO₄Dioxane801688Nolan et al.[6]
anIPr2,6-Diisopropylphenyl bromide2-Methylphenylboronic acid0.1t-BuOKDioxane802>99Organ et al.[7]
anIPr2,4,6-Triisopropylphenyl bromidePhenylboronic acid0.1t-BuOKDioxane80398Organ et al.[7]
Other Ligands
BI-DIME2-Bromo-1,3-diisopropylbenzene2-Isopropylphenylboronic acid2K₃PO₄Toluene1102496Tang et al.[8]
TNpP2,6-Diisopropylaniline2,6-Diisopropylphenylboronic acid1.5K₃PO₄Toluene1102493Hartwig et al.[9]

Note: This table is a representative summary. Yields are highly substrate and condition dependent. "et al." refers to the respective research groups associated with the ligand's development and application.

Experimental Protocols

General Experimental Protocol for a Hindered Suzuki Coupling

This protocol is a generalized procedure based on common practices reported in the literature for the Suzuki-Miyaura coupling of sterically hindered substrates.[10][11]

Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or its ester derivative (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the chosen ligand (e.g., SPhos, 2-4 mol%) in an anhydrous, degassed solvent (e.g., toluene or dioxane).

Reaction Setup: The Schlenk flask containing the reagents is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The anhydrous, degassed solvent is then added via syringe. The prepared catalyst solution is then added to the reaction mixture.

Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time (typically 12-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.

Ligand Selection and Reaction Mechanism

The choice between a phosphine ligand and an N-heterocyclic carbene often depends on the specific substrates and desired reaction conditions. Buchwald-type biaryl phosphine ligands, such as SPhos and CPhos, are highly effective for a wide range of Suzuki-Miyaura couplings, including those involving sterically hindered and electron-deficient aryl chlorides.[1] SPhos, in particular, has demonstrated remarkable activity, often enabling reactions to proceed at room temperature with low catalyst loadings.[1][3][4]

N-heterocyclic carbene (NHC) ligands have emerged as a powerful alternative, often exhibiting high stability and catalytic activity.[12][13][14] Their strong σ-donating properties and steric bulk can facilitate the challenging oxidative addition of aryl chlorides and promote efficient catalysis.[12][13] Some advanced NHC-palladium precatalysts have shown exceptional performance in the coupling of di- and tri-ortho-substituted biaryls, even at room temperature.[12][15]

The catalytic cycle for the Suzuki-Miyaura coupling, facilitated by a generic ligand (L), is depicted below. The bulky and electron-rich nature of the ligands discussed is crucial for promoting the initial oxidative addition step and ensuring the stability of the catalytic species throughout the cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII Oxidative Addition dummy1 OxAdd Oxidative Addition Ar-X PdII_R Ar-Pd(II)-R(L_n) PdII->PdII_R Transmetalation dummy2 Transmetal Transmetalation R-B(OR')₂ PdII_R->Pd0 Reductive Elimination dummy3 RedElim Reductive Elimination Product Ar-R RedElim->Product

Figure 1. A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion: Making the Right Choice

Both Buchwald-type phosphine ligands and N-heterocyclic carbenes are exceptionally potent in facilitating sterically hindered Suzuki-Miyaura couplings. The optimal choice will invariably depend on the specific substrates, desired reaction conditions (temperature, catalyst loading), and cost considerations. For many challenging couplings, SPhos and other Buchwald ligands offer a robust and well-established solution.[1] However, for particularly demanding transformations or when seeking to push the boundaries of catalytic efficiency, the exploration of advanced NHC ligands is highly recommended.[7][12] This guide, with its comparative data and generalized protocols, serves as a starting point for the rational design and optimization of your next sterically hindered Suzuki-Miyaura coupling.

References

Assessing the scalability of different 1-Bromo-2-cyclohexylbenzene synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Bromo-2-cyclohexylbenzene, a key intermediate in the development of various pharmaceuticals and functional materials, can be approached through several synthetic routes. The selection of an appropriate method on a laboratory or industrial scale is contingent on a variety of factors, including reaction yield, purity of the final product, reaction time, temperature, cost of reagents, and overall process safety. This guide provides an objective comparison of the primary methods for the synthesis of this compound, supported by available experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Comparison of Key Scalability Parameters

The scalability of a chemical synthesis is a critical consideration for its practical application. The following table summarizes the key performance indicators for the three most common methods for synthesizing this compound: Suzuki-Miyaura Coupling, Grignard Reaction, and Friedel-Crafts Alkylation.

Parameter Suzuki-Miyaura Coupling Grignard Reaction Friedel-Crafts Alkylation
Typical Yield High to Excellent (>80%)Moderate to High (Variable)Moderate to High
Reaction Time 2 - 24 hours1 - 4 hours1 - 5 hours
Reaction Temperature 80 - 120 °C-20 °C to Reflux5 - 60 °C
Key Reagents Palladium catalyst, Phosphine ligand, Base (e.g., K₃PO₄, Na₂CO₃), Boronic acid/esterMagnesium turnings, Anhydrous solvent (e.g., THF, Et₂O)Lewis acid catalyst (e.g., AlCl₃, FeCl₃), Cyclohexylating agent
Functional Group Tolerance ExcellentVery LowModerate
Scalability Considerations Cost and availability of palladium catalyst and phosphine ligands.Strict requirement for anhydrous conditions can be challenging on a large scale. Exothermic nature requires careful temperature control.Potential for polyalkylation, requiring careful control of stoichiometry. Catalyst handling and quenching can be hazardous on a large scale.
Byproducts Boron-containing byproducts, which are generally easy to remove.Homocoupling products (biphenyls).Polyalkylated benzenes, rearranged products.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures and may require optimization for specific laboratory conditions and scales.

Method 1: Suzuki-Miyaura Coupling

This method offers high yields and excellent functional group tolerance, making it a versatile choice for the synthesis of this compound. A common approach involves the coupling of 1,2-dibromobenzene with a cyclohexylboronic acid derivative.

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, combine 1,2-dibromobenzene (1.0 eq), cyclohexylboronic acid (1.2 eq), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 eq).

  • Solvent Addition: Add a degassed solvent, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Catalyst and Ligand Addition: To the stirred mixture, add a palladium catalyst, such as Pd(OAc)₂ (0.02 eq), and a phosphine ligand, for example, SPhos (0.04 eq).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Method 2: Grignard Reaction

The Grignard reaction is a powerful tool for carbon-carbon bond formation. For the synthesis of this compound, one approach is the reaction of a Grignard reagent derived from 1,2-dibromobenzene with a cyclohexylating agent.

Reaction Scheme:

Detailed Protocol:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings (1.1 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of 1,2-dibromobenzene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) in the dropping funnel.

    • Add a small portion of the dibromobenzene solution to the magnesium to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

  • Coupling Reaction:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • In a separate flask, prepare a solution of a suitable cyclohexylating agent (e.g., cyclohexyl bromide, 1.0 eq) and a copper(I) catalyst (e.g., CuI, 0.05 eq) in anhydrous THF.

    • Add the cyclohexylating agent solution to the Grignard reagent dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Method 3: Friedel-Crafts Alkylation

This classic electrophilic aromatic substitution reaction can be employed by reacting bromobenzene with a cyclohexylating agent in the presence of a Lewis acid catalyst.

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a gas outlet connected to a trap, place bromobenzene (excess) and a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃, 1.1 eq).

  • Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Add cyclohexyl chloride or cyclohexene (1.0 eq) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction Execution: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.

  • Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and wash it successively with water, 10% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous calcium chloride and remove the excess bromobenzene by distillation. The resulting crude product can be purified by vacuum distillation to afford this compound.

Visualization of Synthesis Comparison Workflow

The following diagram illustrates the logical workflow for selecting a scalable synthesis method for this compound.

Scalability_Assessment_Workflow Workflow for Assessing Scalability of this compound Synthesis A Define Synthesis Requirements (Scale, Purity, Cost) B Identify Potential Synthesis Routes A->B C Suzuki-Miyaura Coupling B->C D Grignard Reaction B->D E Friedel-Crafts Alkylation B->E F Evaluate Scalability Parameters C->F D->F E->F G Yield & Purity F->G H Cost & Availability of Reagents F->H I Safety & Environmental Impact F->I J Select Optimal Method G->J H->J I->J K Process Optimization & Scale-up J->K

Caption: Logical workflow for synthesis method selection.

Safety Operating Guide

Proper Disposal of 1-Bromo-2-cyclohexylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 1-Bromo-2-cyclohexylbenzene as a halogenated organic compound and dispose of it as hazardous chemical waste. Do not discharge down the drain or mix with general refuse.

This document provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established guidelines for handling halogenated organic compounds.

Immediate Safety Precautions

Before beginning any disposal-related activities, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While some sources may not classify this chemical as hazardous under OSHA standards, others indicate potential health risks. Therefore, a cautious approach is mandatory.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste management company. The primary means of disposal for halogenated organic compounds is high-temperature incineration.[2]

  • Waste Segregation and Collection:

    • Collect all waste containing this compound in a designated, compatible, and properly sealed container.

    • The container should be clearly labeled as "Hazardous Waste."

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling and Storage:

    • The hazardous waste label must include the full chemical name: "this compound."

    • Indicate the approximate concentration and volume of the waste.

    • List any associated hazards as a precautionary measure (e.g., "Halogenated Organic Compound").

    • Note the date of waste accumulation.

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by a licensed waste disposal service.[1]

  • Spill Management:

    • In the event of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.

    • Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

    • Ventilate the area of the spill.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a certified hazardous waste disposal company.[2]

    • Do not attempt to dispose of this compound through standard laboratory drains or as regular trash.[2]

Quantitative Data Summary

There is currently no specific quantitative data available in the provided search results regarding disposal limits or concentrations for this compound. The focus of safety protocols is on the method of disposal rather than quantitative thresholds.

PropertyInferred Value/ClassificationDisposal Recommendation
Chemical FormulaC₁₂H₁₅BrDispose of as hazardous waste.
Molecular Weight239.15 g/mol Incineration at a licensed facility.
Physical StateLikely a liquid at room temperatureDo not dispose of down the drain.
GHS Hazard ClassificationsNot classified as hazardous by OSHA, but caution is advised.Consult institutional EHS for specific guidance.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

cluster_0 Preparation and Handling cluster_1 Waste Collection and Storage cluster_2 Final Disposal cluster_3 Spill Response start Start: Identify this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Designated, Sealed Container fume_hood->collect_waste label_container Label Container as 'Hazardous Waste' with Chemical Name collect_waste->label_container store_waste Store in a Secure, Ventilated Secondary Containment Area label_container->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company store_waste->contact_ehs waste_collection Arrange for Waste Collection contact_ehs->waste_collection end End: Proper Disposal via Incineration waste_collection->end spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect_spill Collect and Seal in a Labeled Hazardous Waste Container absorb->collect_spill collect_spill->store_waste

Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Bromo-2-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1-Bromo-2-cyclohexylbenzene in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this chemical.

Personal Protective Equipment (PPE) and Safety Precautions

While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC12H15Br[2][3][4][5][6]
Molecular Weight239.15 g/mol [2][3][5]
FormLiquid[4]
AppearanceClear colorless[4]
Assay (GC)≥96.0%[4]
Refractive Index1.5590-1.5640 @ 20°C[4]

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles complying with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]To protect against potential splashes.
Skin Protection Appropriate protective gloves and clothing to prevent skin exposure.[1] A lab coat should be worn.To prevent direct contact with the skin.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or for spill response.To avoid inhalation of any vapors.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental compliance.

Handling and Storage

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Handling Procedures: Avoid contact with skin, eyes, or clothing.[1] Do not ingest or inhale.[1] Wash hands thoroughly after handling.

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][7] Store away from heat and sources of ignition.[1]

Spill and Emergency Procedures

  • Spill Cleanup: For spills, sweep up and shovel the material into suitable containers for disposal.[1] Absorb liquid spills with an inert material (e.g., vermiculite, sand).

  • First-Aid Measures:

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1]

    • Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[1]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Disposal Plan

  • Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[1]

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant.[8] Do not release into the environment.[9] All waste materials should be collected in a clearly labeled, sealed, and appropriate container and disposed of through an approved hazardous waste disposal facility.[10]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound prep Preparation handling Handling prep->handling Proceed with caution storage Storage handling->storage After use spill Spill/Emergency handling->spill If spill occurs disposal Disposal handling->disposal End of experiment spill->disposal Contain and collect ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat ventilation Use in Well-Ventilated Area (Fume Hood)

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-cyclohexylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-cyclohexylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.